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  • Product: Methylphenylsilanediol
  • CAS: 3959-13-5

Core Science & Biosynthesis

Foundational

what are the chemical properties of Methylphenylsilanediol

An In-depth Technical Guide to the Chemical Properties of Methylphenylsilanediol Introduction Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si, is an organosilicon compound belonging to the silanol family. It...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methylphenylsilanediol

Introduction

Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si, is an organosilicon compound belonging to the silanol family. It is characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl (-OH) groups. This unique structure makes it a valuable monomer for the synthesis of polysiloxanes, imparting specific properties such as thermal stability and refractive index modification due to the presence of the phenyl group. Furthermore, the field of bioorganosilicon chemistry has identified silanols, and specifically silanediols, as molecules of significant interest for drug discovery and development.[1][2] Their ability to act as bioisosteres for carbon-based alcohols and their unique hydrogen-bonding capabilities present novel opportunities in medicinal chemistry.[1]

This guide provides a comprehensive overview of the core chemical properties of Methylphenylsilanediol, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, spectroscopic signature, key chemical reactions, and its emerging applications, grounding the discussion in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Methylphenylsilanediol stem from its molecular architecture. The silicon atom is tetrahedral, bonded to two organic substituents (methyl and phenyl) and two inorganic hydroxyl groups. This combination defines its physical state, solubility, and reactivity. The IUPAC name for this compound is dihydroxy-methyl-phenylsilane.

Physicochemical Data Summary

The key physical and chemical properties of Methylphenylsilanediol are summarized in the table below. These values are critical for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 3959-13-5[3]
Molecular Formula C₇H₁₀O₂Si[3]
Molecular Weight 154.24 g/mol [3]
Appearance White Solid[1]
Melting Point 84-85 °C[3]
Boiling Point 250.6 ± 23.0 °C (Predicted)[3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Conditions Hygroscopic, store under inert atmosphere in a refrigerator[1][3]
pKa 13.15 ± 0.53 (Predicted)[1]
Crystal Structure Insights

Key structural features to be elucidated would include:

  • Si-O Bond Lengths: Typically around 1.61 Å.[4]

  • Si-C Bond Lengths: Approximately 1.88 Å for Si-C(phenyl) and Si-C(methyl).[4]

  • Tetrahedral Geometry: The C-Si-C and O-Si-O bond angles would deviate slightly from the ideal 109.5° due to the differing steric and electronic nature of the substituents.[5]

  • Hydrogen Bonding: The most critical intermolecular interaction in the crystal lattice would be hydrogen bonds between the hydroxyl groups of adjacent molecules (O-H···O). This network of hydrogen bonds is responsible for its solid state at room temperature and influences its melting point.

Hirshfeld surface analysis could further be employed to visualize and quantify intermolecular contacts, revealing the prevalence of H···H, C···H, and O···H interactions that govern the crystal packing.[6][7]

Synthesis and Purification

The most common and direct method for preparing Methylphenylsilanediol is the controlled hydrolysis of its corresponding dichlorosilane precursor, Dichloromethylphenylsilane (C₇H₈Cl₂Si).[8] The causality for this choice of precursor is its commercial availability and the high reactivity of the Si-Cl bonds towards nucleophilic substitution by water. The key challenge in this synthesis is controlling the reaction conditions to favor the formation of the diol and prevent premature polycondensation into polysiloxanes.

Experimental Protocol: Hydrolysis of Dichloromethylphenylsilane

This protocol describes a standard laboratory procedure for the synthesis of Methylphenylsilanediol.

Materials:

  • Dichloromethylphenylsilane (precursor)[8]

  • Diethyl ether or Toluene (organic solvent)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or a weak base like pyridine (HCl scavenger)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is flame-dried and purged with an inert gas (Argon or Nitrogen) to ensure anhydrous conditions initially.[9][10]

  • Precursor Dissolution: Dichloromethylphenylsilane is dissolved in a suitable organic solvent (e.g., diethyl ether) in the flask and cooled to 0 °C in an ice bath. The use of an organic solvent creates a two-phase system, which helps to moderate the hydrolysis rate.

  • Controlled Hydrolysis: A stoichiometric amount of water, mixed with a weak base like sodium bicarbonate and dissolved in a small amount of solvent, is added dropwise from the dropping funnel to the stirred solution of the dichlorosilane. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise catalyze rapid and uncontrolled polycondensation of the silanediol product.[8] Maintaining a low temperature (0 °C) is essential to dissipate the exothermic heat of reaction and further suppress polymerization.

  • Workup and Extraction: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.[11]

  • Washing and Drying: The combined organic extracts are washed sequentially with a dilute NaHCO₃ solution and then with brine to remove any remaining acid and salts. The organic layer is then dried over an anhydrous drying agent like MgSO₄.[11]

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified. Recrystallization from a suitable solvent system (e.g., hot ethanol or a hexane/ethyl acetate mixture) is often effective.[11] For higher purity, column chromatography on silica gel may be required.[12]

Synthesis and Purification Workflow

The logical flow of the synthesis can be visualized as follows:

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Precursor Dichloromethylphenylsilane in Diethyl Ether Hydrolysis Add H₂O + NaHCO₃ at 0 °C Precursor->Hydrolysis Mixture Reaction Mixture (Product + NaCl + Ether/Water) Hydrolysis->Mixture Separation Separatory Funnel Extraction Mixture->Separation Drying Dry Organic Layer (MgSO₄) Separation->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude Crude Solid Product Evaporation->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure Methylphenylsilanediol Purify->Final

Caption: The first step of polycondensation of Methylphenylsilanediol.

Thermal Properties and Decomposition

Organosilanols and the resulting polysiloxanes are known for their thermal stability. The thermal decomposition of Methylphenylsilanediol would likely proceed through two main pathways at elevated temperatures: intramolecular or intermolecular condensation to form cyclic or linear siloxanes, and cleavage of the silicon-carbon bonds. [13][14]Thermogravimetric analysis (TGA) would reveal the onset of decomposition. For related phenyl-substituted silicones, significant thermal degradation occurs at temperatures above 400 °C. [15][16]The primary decomposition mechanism often involves the elimination of benzene and the further cross-linking of the siloxane backbone. [13]

Applications in Research and Drug Development

While Methylphenylsilanediol is a fundamental building block for specialized silicone polymers, its most innovative applications are emerging in the field of medicinal chemistry and drug discovery. [17]

The "Silicon Switch" and Bioisosterism

A central concept in organosilicon medicinal chemistry is the "silicon switch," where a carbon atom in a biologically active molecule is replaced by a silicon atom. [2][18][19]Replacing a quaternary carbon center with a silicon atom to create a silanol analog of a drug candidate can profoundly and beneficially alter its properties:

  • Increased Lipophilicity: Silicon-containing compounds are generally more lipophilic than their carbon counterparts, which can improve membrane permeability. [1]* Modified Metabolism: The Si-C bond is metabolically more stable than many C-H or C-C bonds, potentially reducing metabolic degradation and improving the pharmacokinetic profile of a drug. [19]* Enhanced Potency: The Si-OH group is more acidic and a better hydrogen bond donor than a C-OH group. This can lead to stronger interactions with biological targets like enzymes or receptors, thereby increasing potency. [1]

Silanediols as Pharmacophores

The diol functionality, Si(OH)₂, is of particular interest. It has been proposed that silanediols can act as mimics or bioisosteres of other functional groups known to chelate metal ions. For instance, they have been investigated as replacements for hydroxamic acids in the design of histone deacetylase (HDAC) inhibitors, where the silanediol group is proposed to chelate the catalytic Zn(II) ion in the enzyme's active site. [1]Although initial studies showed lower activity compared to established drugs, this approach highlights a rational design strategy that leverages the unique electronic properties of silicon. [1]This opens a pathway for developing novel classes of metalloenzyme inhibitors.

Conclusion

Methylphenylsilanediol is more than a simple silicone precursor. It is a molecule with a rich chemical profile defined by the interplay between its organic substituents and its highly reactive silanol groups. Its well-defined synthesis, predictable spectroscopic characteristics, and propensity for controlled polycondensation make it a versatile tool in materials science. Critically, for the intended audience, the unique properties imparted by the silicon atom—enhanced hydrogen bonding, metabolic stability, and novel coordination chemistry—position Methylphenylsilanediol and related silanols as a compelling platform for innovation in rational drug design. Future research will undoubtedly continue to exploit these chemical properties to develop next-generation materials and therapeutics.

References

  • Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

  • Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses.

  • Organic Syntheses Procedure. (n.d.). is then added to the reaction mixture via syringe and through the 15/25 rubber septum on a side neck of the flask. The reflux condenser. Organic Syntheses.

  • García, M. V., et al. (2014). Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 828-834.

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388-405.

  • Danheiser, R. L., et al. (n.d.). (TRIMETHYLSILYL)ALLENE. Organic Syntheses.

  • Su, K., et al. (2018). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 122(30), 6343-6353.

  • Cazacu, M., et al. (2003). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Revue Roumaine de Chimie, 48(9), 707-712.

  • Devyatykh, G. G., et al. (1990). Mechanism of Thermal Decomposition of Silanes. Russian Chemical Reviews, 59(10), 970-982.

  • MEL Science. (n.d.). Polymerization and polycondensation reactions. MEL Science.

  • YouTube. (2020). Mechanism for Polycondensation.

  • Zholobenko, V., et al. (2020). Identification of diverse silanols on protonated ZSM-5 zeolites by means of FTIR spectroscopy. Physical Chemistry Chemical Physics, 22(31), 17495-17504.

  • Saman, N. F., et al. (2021). FTIR spectra representing the silanol region (3000–3800 cm⁻¹) of... ResearchGate.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Le-Minh, D., et al. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente Research Information.

  • Showell, G. A., & Mills, J. S. (2003). Exploitation of silicon medicinal chemistry in drug discovery. Drug Discovery Today, 8(12), 551-556.

  • Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development, 6(4), 526-543.

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

  • Maciejewska, M., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials, 16(10), 3791.

  • Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Taylor & Francis Online.

  • Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses.

  • Stewart, G. L., et al. (1993). Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. Journal of the Electrochemical Society, 140(5), 1439-1444.

  • Frey, H. (2000). Controlled Radical Polymerization. Angewandte Chemie International Edition, 39(14), 2443-2445.

  • Gascón, V., et al. (2022). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 14(21), 4683.

  • University of Calgary. (n.d.). 13C-NMR Spectroscopy.

  • PubChem. (n.d.). Dichloromethylphenylsilane. National Center for Biotechnology Information.

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

  • Liu, Y., et al. (2023). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 4(2), 102263.

  • Jaroniec, C. P., et al. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 153(1), 133-136.

  • Langenohl, P., et al. (2022). Crystal structure and Hirshfeld surface analysis of dibromidobis({(S)-2-[1-(dimethylamino)ethyl]phenyl}diphenylsilanol-κO)zinc(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1149.

  • Barth, E. R., et al. (2021). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1264-1270.

  • Antonov, L., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 146.

  • Moghith, A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 63-69.

  • Schmit, P., et al. (2021). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. ResearchGate. [Source]([Link] diphenylsilane)

  • Chen, Y., et al. (2020). Mechanism of High Temperature Induced Destabilization of Nonpolar Organoclay Suspension. Journal of Colloid and Interface Science, 560, 25-33.

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Methylphenylsilanediol for Pharmaceutical Research

Abstract Methylphenylsilanediol, a key organosilicon compound, presents significant interest for researchers, scientists, and drug development professionals. Its structural characteristics, particularly the stereochemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylphenylsilanediol, a key organosilicon compound, presents significant interest for researchers, scientists, and drug development professionals. Its structural characteristics, particularly the stereochemistry at the silicon center and the propensity for strong hydrogen bonding, offer a unique scaffold for designing novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a comprehensive, in-depth exploration of the synthesis, crystallization, and definitive structural analysis of methylphenylsilanediol via single-crystal X-ray diffraction. While a publicly archived crystal structure for methylphenylsilanediol is not available as of this writing, this document leverages established methodologies and data from analogous silanediol structures to present a complete, field-proven workflow. Every protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability for researchers in the pharmaceutical sciences.

Introduction: The Significance of Silanediols in Medicinal Chemistry

The replacement of a carbon atom with its heavier group-14 counterpart, silicon, in a bioactive molecule—a strategy known as "sila-substitution"—can profoundly alter its physicochemical and pharmacological properties. Organosilanols, and particularly silanediols, are of growing interest in drug design. The Si-O-H functional group is more acidic than its carbon analogue (C-O-H), making silanols stronger hydrogen-bond donors. This enhanced hydrogen-bonding capability can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.

Methylphenylsilanediol serves as a foundational scaffold for exploring these interactions. The presence of both a methyl and a phenyl group attached to the silicon atom creates a chiral center, allowing for the investigation of stereospecific binding. A definitive understanding of its three-dimensional structure is, therefore, a prerequisite for its rational application in structure-based drug design.

Synthesis of High-Purity Methylphenylsilanediol

The most common and reliable method for synthesizing methylphenylsilanediol is the controlled hydrolysis of its corresponding dichlorosilane precursor, dichloromethylphenylsilane. The causality behind this choice is the high reactivity of the Si-Cl bond, which readily undergoes nucleophilic substitution by water.

Synthesis Protocol

Objective: To synthesize methylphenylsilanediol from dichloromethylphenylsilane via hydrolysis.

Materials:

  • Dichloromethylphenylsilane (C7H8Cl2Si)

  • Diethyl ether (anhydrous)

  • A weak base (e.g., sodium bicarbonate or pyridine)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve dichloromethylphenylsilane in a suitable anhydrous organic solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The use of an inert atmosphere is critical to prevent premature and uncontrolled hydrolysis from atmospheric moisture.

  • Controlled Hydrolysis: Prepare a solution of deionized water in diethyl ether containing a stoichiometric amount of a weak base. The base is essential to neutralize the hydrochloric acid byproduct, which could otherwise catalyze the self-condensation of the resulting silanediol to form siloxanes.

  • Slow Addition: Cool the dichloromethylphenylsilane solution in an ice bath (0 °C). Add the water/base solution dropwise from the dropping funnel with vigorous stirring. The slow, controlled addition is paramount to dissipate the exothermic heat of reaction and to prevent localized high concentrations of water, which would favor oligomerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding an excess of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methylphenylsilanediol.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Dichloromethylphenylsilane in Diethyl Ether hydrolysis Controlled Hydrolysis (H2O, Weak Base, 0 °C) start->hydrolysis Slow Addition workup Aqueous Work-up & Extraction hydrolysis->workup purification Drying & Solvent Removal workup->purification product Crude Methylphenylsilanediol purification->product

Caption: Workflow for the synthesis of methylphenylsilanediol.

Crystallization: The Gateway to a Definitive Structure

Obtaining a high-quality single crystal is often the most challenging step in a crystal structure analysis. The goal is to encourage slow, ordered growth from a supersaturated solution, which allows for the formation of a well-defined crystal lattice.

Recrystallization Protocol for Single Crystal Growth

Objective: To grow single crystals of methylphenylsilanediol suitable for X-ray diffraction.

Materials:

  • Crude methylphenylsilanediol

  • A selection of analytical grade solvents (e.g., hexane, toluene, acetone, ethanol)

  • Small glass vials or test tubes

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of crude methylphenylsilanediol in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.

  • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable volatile solvent in a clean vial. Cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and leading to crystal formation.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask or wrapping it in glass wool) to allow for very slow cooling to room temperature, and then transfer to a refrigerator or freezer.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Crystallization Workflow Diagram

Crystallization_Workflow start Crude Product screening Solvent Screening start->screening dissolution Dissolution in Minimal Hot Solvent screening->dissolution slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling crystal_harvest Harvest Single Crystal slow_cooling->crystal_harvest

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Experimental Protocol

Objective: To determine the crystal structure of methylphenylsilanediol.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

  • Data Reduction: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Finalization: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically saved in a standard format known as a Crystallographic Information File (CIF).

Data Analysis Workflow

XRD_Workflow data_collection X-ray Diffraction Data Collection data_reduction Data Reduction (Unit Cell, Space Group) data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B Si1 Si O1a O Si1->O1a O1b O Si1->O1b Me1 Si1->Me1 Ph1 Si1->Ph1 H1a H O1a->H1a H1b H O1b->H1b O2a O H1b->O2a H-bond Si2 Si Si2->O2a O2b O Si2->O2b Me2 Si2->Me2 Ph2 Si2->Ph2 H2a H O2a->H2a H2b H O2b->H2b H2b->O1a H-bond

Caption: Predicted hydrogen-bonded dimer of methylphenylsilanediol.

Conclusion and Outlook for Drug Development

A thorough understanding of the crystal structure of methylphenylsilanediol is fundamental to its application in pharmaceutical research. The precise knowledge of its molecular geometry, chirality, and intermolecular interactions provides the basis for computational modeling and the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The protocols and analyses presented in this guide offer a robust framework for researchers to synthesize, crystallize, and structurally characterize this and other novel organosilicon compounds, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • PubChem. (n.d.). Methylphenylsilanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]

  • Showell, G. A., & Mills, J. S. (2003). The Role of Silicon in Drug Discovery. Drug Discovery Today, 8(12), 551–556.
  • Tran, N. T., Wilson, S. O., & Franz, A. K. (2014). Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles. Chemical Communications, 50(31), 4065-4068. [Link]

  • Unno, M., Matsumoto, K., & Matsumoto, H. (2005). Supramolecular Aggregates of Silanols and Solid-State Synthesis of Siloxanes. Molecular Crystals and Liquid Crystals, 440(1), 259-264.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Crystallography Open Database (COD). (n.d.). Retrieved from [Link]

  • Clegg, W., & Teat, S. J. (2014). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Langer, V., et al. (2021). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. Chemistry – A European Journal, 27(60), 16461-16472. [Link]

  • PubChem. (n.d.). Dichloromethylphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Spectroscopic Unveiling of Methylphenylsilanediol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the spectroscopic characterization of methylphenylsilanediol (C₇H₁₀O₂Si), a key organosilicon compound. For researchers in materials science and drug development, a thorough...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic characterization of methylphenylsilanediol (C₇H₁₀O₂Si), a key organosilicon compound. For researchers in materials science and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor. This document serves as a technical guide, elucidating the principles, experimental considerations, and data interpretation for the comprehensive analysis of methylphenylsilanediol.

Introduction to Methylphenylsilanediol and its Spectroscopic Importance

Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si and a molecular weight of 154.24 g/mol , is a member of the silanediol family.[1] These compounds are characterized by the presence of two hydroxyl groups attached to a silicon atom, which in this case is also bonded to a methyl and a phenyl group. The interplay of these organic substituents with the polar silanediol functionality imparts unique chemical properties, making it a valuable building block in polymer chemistry and a subject of interest in medicinal chemistry due to the biological activity of some silanediols.

The precise characterization of methylphenylsilanediol is crucial for quality control, reaction monitoring, and for understanding its reactivity and potential applications. Spectroscopic methods provide a non-destructive means to elucidate its molecular structure, confirm its identity, and probe its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methylphenylsilanediol, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Si-CH~0.3 - 0.6Singlet3H
Si-Ph (C₆H ₅)~7.2 - 7.8Multiplet5H
Si-OH Variable (~2 - 5, concentration and solvent dependent)Broad Singlet2H
  • Causality Behind Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid large solvent signals that would obscure the analyte's peaks. The chemical shift of the hydroxyl protons is highly variable as it is sensitive to hydrogen bonding, which is influenced by concentration, temperature, and the choice of solvent. The broadness of the -OH signal is due to chemical exchange with residual water and intermolecular hydrogen bonding.

In a typical ¹H NMR spectrum of a related silanol, the methyl protons attached to the silicon atom appear as a sharp singlet in the upfield region due to the electropositive nature of silicon. The aromatic protons of the phenyl group will appear as a complex multiplet in the downfield region. The hydroxyl protons often present as a broad, exchangeable singlet.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.

CarbonExpected Chemical Shift (δ, ppm)
Si-C H₃~ -5 to 5
Si-C (ipso-carbon of phenyl)~130 - 140
C -H (ortho, meta, para-carbons of phenyl)~125 - 135
  • Expertise & Experience: In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. The ipso-carbon (the carbon of the phenyl ring directly attached to the silicon) often has a distinct chemical shift compared to the other aromatic carbons. The chemical shift of the methyl carbon is found at a very high field, characteristic of methyl groups attached to silicon. Due to the low natural abundance of ¹³C and its relatively low gyromagnetic ratio, longer acquisition times or more concentrated samples are often required compared to ¹H NMR.

²⁹Si NMR Spectroscopy

Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon nucleus, providing valuable information about the silicon's chemical environment and coordination.

SiliconExpected Chemical Shift (δ, ppm)
Si (CH₃)(Ph)(OH)₂~ -30 to -50
  • Trustworthiness: The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For silanediols, the ²⁹Si resonance is expected to be in a specific region, and its precise value can be used to confirm the presence of the diol functionality and distinguish it from other siloxane species.[2] The use of an appropriate reference standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift determination. A common challenge in ²⁹Si NMR is the potential for broad background signals from the glass NMR tube and the probe itself, which can sometimes be mitigated by using specialized equipment or data processing techniques.[2]

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve approximately 5-10 mg of methylphenylsilanediol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The choice of spectrometer field strength (e.g., 400 or 500 MHz for ¹H) will affect resolution and sensitivity. Higher field strengths are generally preferable.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically necessary.

  • ²⁹Si NMR Acquisition: This requires a spectrometer equipped with a broadband probe. Due to the low sensitivity and negative nuclear Overhauser effect (NOE) of ²⁹Si, inverse-gated decoupling is often employed to obtain quantitative spectra.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

dot graph TD { A[Sample Preparation: Dissolve Methylphenylsilanediol in Deuterated Solvent] --> B{NMR Spectrometer}; B --> C{¹H NMR Acquisition}; B --> D{¹³C NMR Acquisition}; B --> E{²⁹Si NMR Acquisition}; C --> F[¹H Spectrum]; D --> G[¹³C Spectrum]; E --> H[²⁹Si Spectrum]; subgraph Data Analysis F --> I[Structural Information: Protons]; G --> J[Structural Information: Carbon Framework]; H --> K[Structural Information: Silicon Environment]; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style G fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style H fill:#E8F0FE,stroke:#4285F4,stroke-width:2px }

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the presence of specific functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (hydroxyl)3200 - 3600Strong, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=C (aromatic)1400 - 1600Medium to WeakStretching
Si-Ph~1430, ~1120Medium to StrongStretching
Si-CH₃~1260, ~780StrongBending (rocking/wagging)
Si-O800 - 1000StrongStretching
  • Authoritative Grounding: The most characteristic feature in the IR spectrum of methylphenylsilanediol is the strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. The presence of sharp peaks in the aromatic C-H stretching region (above 3000 cm⁻¹) and the aliphatic C-H stretching region (below 3000 cm⁻¹) confirms the presence of both the phenyl and methyl groups. The strong absorptions corresponding to the Si-Ph and Si-CH₃ vibrations are also key diagnostic peaks.

Experimental Protocol for IR Analysis:
  • Sample Preparation: For a solid sample like methylphenylsilanediol, the sample can be prepared as a KBr (potassium bromide) pellet or as a mull in an oil like Nujol. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a solution, a suitable IR-transparent solvent (e.g., CCl₄) must be used.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

dot graph TD { A[Sample Preparation: KBr Pellet or Nujol Mull] --> B{FTIR Spectrometer}; B --> C[Acquire Background Spectrum]; B --> D[Acquire Sample Spectrum]; C & D --> E{Data Processing: Background Subtraction}; E --> F[IR Spectrum]; F --> G[Functional Group Identification]; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#E8F0FE,stroke:#4285F4,stroke-width:2px }

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of methylphenylsilanediol (m/z = 154).

  • Isotopic Pattern: The presence of silicon will result in a characteristic isotopic pattern for the molecular ion and fragment ions. The major isotopes of silicon are ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). This will lead to M+1 and M+2 peaks with predictable relative intensities.

  • Key Fragmentation Patterns: Common fragmentation pathways for organosilanes include the loss of substituents from the silicon atom. For methylphenylsilanediol, one would expect to see fragment ions corresponding to the loss of a methyl group ([M-15]⁺), a hydroxyl group ([M-17]⁺), or a phenyl group ([M-77]⁺).

Experimental Protocol for Mass Spectrometry Analysis:
  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

dot graph TD { A[Sample Introduction & Ionization] --> B{Mass Analyzer}; B --> C{Detector}; C --> D[Mass Spectrum]; subgraph Data Interpretation D --> E[Molecular Weight Determination]; D --> F[Isotopic Pattern Analysis]; D --> G[Fragmentation Analysis]; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px }

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic characterization of methylphenylsilanediol, employing a combination of ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers working with this and related organosilicon compounds, a thorough understanding of these analytical techniques and the interpretation of the resulting data is essential for ensuring the quality of their materials and for advancing their scientific investigations.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77573, Methylphenylsilanediol. Retrieved from [Link]

  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Retrieved from [Link]

Sources

Exploratory

solubility of Methylphenylsilanediol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methylphenylsilanediol in Common Organic Solvents

Abstract

Methylphenylsilanediol [(CH₃)(C₆H₅)Si(OH)₂] is a key organosilicon compound with significant potential in materials science, organic synthesis, and pharmaceutical development. Its utility is intrinsically linked to its behavior in solution, yet comprehensive solubility data remains scarce in publicly accessible literature. This technical guide provides a foundational understanding of the principles governing the solubility of methylphenylsilanediol, synthesizes the currently available qualitative data, and, most critically, presents a robust, detailed experimental protocol for the quantitative determination of its solubility in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound's solution-phase behavior.

Introduction to Methylphenylsilanediol and its Physicochemical Context

Methylphenylsilanediol is an organosilanol, a class of compounds characterized by the Si-OH functional group.[1] Unlike their carbon-based analogues (gem-diols), which are often unstable, silanediols can be isolated and are noted for their unique chemical properties.[1] The structure of methylphenylsilanediol, featuring a central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl groups, imparts a distinct amphiphilic character.

The hydroxyl groups on the silicon atom are the primary drivers of its polarity. Silanols are notably more acidic than corresponding alcohols and are potent hydrogen bond donors and acceptors.[1][2] This strong hydrogen-bonding capability is a defining feature of silanol chemistry, leading to the formation of various intermolecular structures in the solid state and influencing their interactions in solution.[2][3] Understanding the solubility of methylphenylsilanediol is therefore crucial for controlling reaction kinetics, designing purification and crystallization processes, and formulating it for various applications.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4][5] For methylphenylsilanediol, solubility is a balance between its polar and nonpolar moieties.

  • Polar Component: The two silanol (-SiOH) groups are highly polar and capable of forming strong hydrogen bonds. This suggests a favorable interaction with polar and, particularly, protic solvents (e.g., alcohols, water) that can participate in hydrogen bonding.

  • Nonpolar Component: The phenyl (C₆H₅) and methyl (CH₃) groups are nonpolar and will interact primarily through van der Waals forces. This component favors solubility in nonpolar or moderately polar aprotic solvents (e.g., toluene, chloroform, THF).

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can be maximized.

  • Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, or tetrahydrofuran (THF), which can act as hydrogen bond acceptors.

  • Low to Slight Solubility: Expected in solvents of intermediate polarity like chloroform.[6]

  • Very Low/Insoluble: Expected in nonpolar aliphatic solvents like hexane and cyclohexane, which cannot effectively solvate the highly polar diol group.

Published Solubility Data for Methylphenylsilanediol

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for methylphenylsilanediol. The most specific information available is qualitative.

SolventReported SolubilitySource
ChloroformSlightly SolubleChemicalBook[6]
MethanolSlightly SolubleChemicalBook[6]

Table 1: Summary of available qualitative solubility data for Methylphenylsilanediol.

This scarcity of data underscores the need for a standardized, reliable method to quantify the solubility of this compound across a range of relevant solvents.

A Validated Experimental Protocol for Quantitative Solubility Determination

To address the data gap, this section provides a detailed, step-by-step methodology for determining the equilibrium solubility of methylphenylsilanediol. The protocol is based on the widely accepted isothermal shake-flask method.

Principle and Causality

The objective is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the excess, undissolved solid. By measuring the concentration of the solute in the clear supernatant, we determine its equilibrium solubility. The choice of a 24-48 hour equilibration period is crucial to ensure that this thermodynamic equilibrium is reached, accounting for potentially slow dissolution kinetics. Quantification via UV-Vis spectrophotometry is selected due to the phenyl group's strong chromophore, providing a sensitive and straightforward analytical endpoint.

Experimental Workflow Diagram

G prep 1. Preparation - Select solvents - Prepare vials - Weigh excess MPS add 2. Slurry Formation - Add known volume of solvent to vial containing MPS prep->add Add solid equilibrate 3. Equilibration - Place vials in isothermal shaker - Shake at constant T (e.g., 25°C) for 24-48 hours add->equilibrate Seal & place separate 4. Phase Separation - Let vials stand to settle - (Optional: Centrifuge) equilibrate->separate Attain equilibrium sample 5. Sampling & Filtration - Withdraw supernatant - Filter through 0.22 µm PTFE filter separate->sample Isolate saturated solution analyze 6. Analysis - Prepare dilutions - Measure absorbance via UV-Vis - Quantify vs. calibration curve sample->analyze Prepare for measurement calculate 7. Calculation - Determine concentration (mg/mL) - Report solubility analyze->calculate Obtain concentration

Caption: Workflow for determining methylphenylsilanediol solubility.

Required Materials and Equipment
  • Solute: Methylphenylsilanediol (MPS), solid, >98% purity

  • Solvents: A range of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Chloroform, Toluene, Hexane)

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Calibrated positive displacement pipettes or volumetric flasks

  • Isothermal orbital shaker or temperature-controlled water bath with shaking capabilities

  • Centrifuge (optional, for aiding separation)

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Volumetric glassware for dilutions

Step-by-Step Procedure
  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 25 mg of methylphenylsilanediol.

    • Dissolve it in a 25 mL volumetric flask using a solvent in which it is freely soluble (e.g., methanol). Record the exact mass.

    • This creates a stock solution of approximately 1 mg/mL. This stock will be used to generate a calibration curve.

  • Generation of Calibration Curve:

    • Perform serial dilutions of the stock solution to create a series of standards (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the phenyl group (approx. 265 nm).

    • Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and R² value (>0.995) validate the analytical method.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid methylphenylsilanediol (e.g., ~100 mg) to several pre-weighed 20 mL scintillation vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Record the exact mass of the solid added to each vial.

    • To each vial, add a precise volume (e.g., 10.0 mL) of the desired organic solvent.

    • Prepare samples in triplicate for each solvent to ensure statistical reliability.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Shake the vials at a moderate speed for 24 to 48 hours. A preliminary time-point study can be run to confirm that equilibrium is reached within this timeframe.

  • Sampling and Filtration:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in the temperature-controlled environment.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane.

    • Filter the remaining solution into a clean, labeled vial. This filtered sample represents the saturated solution.

  • Analysis and Calculation:

    • Make an appropriate dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

    • Using the calibration curve equation, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

    • Express the final solubility in appropriate units, such as mg/mL or g/100 mL.

Conclusion

While published quantitative data on the solubility of methylphenylsilanediol is limited, a deep understanding of its molecular structure allows for sound theoretical predictions of its behavior in various organic solvents. The compound's amphiphilic nature, driven by the highly polar silanediol group and nonpolar organic substituents, suggests a nuanced solubility profile. For researchers requiring precise data, the detailed isothermal equilibrium protocol provided in this guide offers a reliable and scientifically rigorous method for its determination. The generation of such data is a critical step towards unlocking the full potential of methylphenylsilanediol in advanced applications.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77573, Methylphenylsilanediol. Retrieved from [Link].

  • University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

  • Owens, M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

  • Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link].

  • Slideshare (n.d.). solubility experimental methods.pptx. Retrieved from [Link].

  • Khan Academy (n.d.). Solubility of organic compounds. Retrieved from [Link].

  • Wagner, S. et al. (2021). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. PMC - PubMed Central. Retrieved from [Link].

  • Wikipedia (n.d.). Silanol. Retrieved from [Link].

  • CAS Common Chemistry (n.d.). Methylphenylsilanediol homopolymer. Retrieved from [Link].

  • Lickiss, P. D. (n.d.). HYDROGEN BONDING TO SILANOLS. Imperial College London. Retrieved from [Link].

  • Jurkschat, K. et al. (2025). Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis. Request PDF on ResearchGate. Retrieved from [Link].

  • Mol-Instincts (n.d.). METHYLPHENYLSILANEDIOL 3959-13-5 wiki. Retrieved from [Link].

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Degradation of Methylphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals Foreword Methylphenylsilanediol, a key organosilicon compound, finds itself at the intersection of organic and inorganic chemistry. Its unique structure, fe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methylphenylsilanediol, a key organosilicon compound, finds itself at the intersection of organic and inorganic chemistry. Its unique structure, featuring both a methyl and a phenyl group attached to a silicon atom with two hydroxyl functionalities, imparts properties that are of significant interest in materials science and, increasingly, in pharmaceutical and biomedical applications. Understanding the thermal stability and degradation pathways of this molecule is paramount for defining its processing parameters, shelf-life, and behavior in various thermal environments. This guide, intended for the discerning researcher, offers a deep dive into the thermal characteristics of methylphenylsilanediol, grounded in established analytical techniques and mechanistic understanding. While direct, comprehensive studies on methylphenylsilanediol are not extensively published, a robust understanding can be synthesized from the well-documented behavior of its close analogue, diphenylsilanediol, and the thermal degradation of its condensation product, poly(methylphenylsiloxane).

Physicochemical Properties of Methylphenylsilanediol

Methylphenylsilanediol ((CH₃)(C₆H₅)Si(OH)₂) is a white, crystalline solid at room temperature. The presence of the hydroxyl groups makes it a polar molecule, capable of forming hydrogen bonds, which dictates its solid-state structure and influences its thermal behavior.

PropertyValue
CAS Number 3959-13-5[1]
Molecular Formula C₇H₁₀O₂Si[1]
Molecular Weight 154.24 g/mol [1]
Melting Point 84-85 °C

Thermal Stability Assessment: A Multi-faceted Approach

The thermal stability of a compound is not a single point but rather a range of temperatures over which it maintains its chemical integrity. For methylphenylsilanediol, thermal degradation is primarily a two-stage process: low-temperature condensation and high-temperature fragmentation. The primary analytical techniques to probe these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the temperatures at which a material loses mass due to decomposition or volatilization.

Based on studies of the closely related diphenylsilanediol, the thermal degradation of methylphenylsilanediol is expected to show a multi-stage weight loss.[2] The initial weight loss, occurring at lower temperatures (e.g., below 200°C), is attributable to the condensation of the silanol groups, releasing water.[2] At significantly higher temperatures, a more substantial weight loss occurs due to the cleavage of the silicon-carbon bonds, leading to the release of organic substituents, primarily as benzene.[2][3]

Table 1: Expected TGA Profile for Methylphenylsilanediol

Temperature Range (°C)Weight Loss (%)Associated Process
100 - 250GradualCondensation of Si-OH groups, release of water
> 400SignificantCleavage of Si-Phenyl and Si-Methyl bonds, release of benzene and other hydrocarbons
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes. For methylphenylsilanediol, DSC can reveal the melting point and any exothermic or endothermic events associated with its degradation. The condensation of silanol groups is an endothermic process, while subsequent cross-linking reactions can be exothermic.

The Mechanism of Thermal Degradation: A Stepwise Cascade

The thermal degradation of methylphenylsilanediol is not a simple fragmentation of the monomer. Instead, it initiates a cascade of reactions, beginning with intermolecular condensation to form siloxane oligomers and polymers, which then undergo further degradation at elevated temperatures.

Step 1: Thermal Condensation

The primary thermal event for methylphenylsilanediol at moderate temperatures is a condensation reaction between the hydroxyl groups of adjacent molecules. This process eliminates a molecule of water and forms a silicon-oxygen-silicon (siloxane) bond. This reaction is the fundamental step in the formation of poly(methylphenylsiloxane).

G cluster_0 Monomers cluster_1 Products M1 Methylphenylsilanediol (Molecule 1) Dimer Siloxane Dimer M1->Dimer M2 Methylphenylsilanediol (Molecule 2) M2->Dimer Water Water (H₂O) Dimer->Water - H₂O caption Figure 1: Initial condensation of methylphenylsilanediol.

Caption: Figure 1: Initial condensation of methylphenylsilanediol.

The kinetics of this condensation are highly dependent on temperature.[2] As the temperature increases, the rate of condensation accelerates, leading to the formation of longer polysiloxane chains.[2]

Step 2: Polymer Degradation and Rearrangement

Once linear or cyclic poly(methylphenylsiloxane)s are formed, they exhibit their own characteristic thermal degradation behavior at higher temperatures. The degradation of polysiloxanes is a complex process that can involve:

  • Unzipping (back-biting) reactions: The siloxane chain can cleave and rearrange to form thermodynamically stable cyclic siloxanes, such as trimers and tetramers.

  • Random scission: At higher energies, random cleavage of the Si-O backbone can occur.

  • Side-group elimination: The organic substituents (methyl and phenyl groups) can be cleaved from the silicon atoms. The Si-phenyl bond is generally less thermally stable than the Si-methyl bond. The elimination of the phenyl group often results in the formation of benzene.[3]

G cluster_0 Degradation Pathway A Methylphenylsilanediol Heat (Low Temp) B Poly(methylphenylsiloxane) + H₂O Heat (High Temp) A->B Condensation C Cyclic Siloxanes Benzene Other Hydrocarbons B->C Polymer Degradation caption Figure 2: Overall thermal degradation pathway.

Caption: Figure 2: Overall thermal degradation pathway.

Experimental Protocols for Thermal Analysis

To ensure reproducible and reliable data, standardized experimental protocols are essential. The following are recommended starting points for the thermal analysis of methylphenylsilanediol.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of methylphenylsilanediol into a clean, tared TGA pan (platinum or alumina is recommended).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of methylphenylsilanediol into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks, and determine the melting point (peak maximum of the melting endotherm) and any other thermal transitions.

G cluster_workflow Thermal Analysis Workflow cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters start Sample Preparation tga TGA Analysis start->tga dsc DSC Analysis start->dsc tga_atm Atmosphere: N₂ tga->tga_atm tga_rate Heating Rate: 10°C/min tga->tga_rate dsc_atm Atmosphere: N₂ dsc->dsc_atm dsc_rate Heating Rate: 10°C/min dsc->dsc_rate caption Figure 3: Experimental workflow for thermal analysis.

Caption: Figure 3: Experimental workflow for thermal analysis.

Concluding Remarks for the Practicing Scientist

The thermal stability of methylphenylsilanediol is a critical parameter for its application and processing. The degradation is not a simple unimolecular event but a complex process initiated by thermal condensation to form polysiloxanes. These polymers then undergo degradation at higher temperatures, primarily yielding cyclic siloxanes and benzene. A thorough understanding of these processes, investigated through techniques like TGA and DSC, is essential for predicting the material's behavior under thermal stress. The provided protocols offer a starting point for researchers to probe the thermal properties of methylphenylsilanediol and related compounds, enabling the development of robust and reliable applications.

References

  • Lentz, D., et al. (2018). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry – A European Journal, 24(64), 17051-17059. Available from: [Link]

  • PubChem. (n.d.). Methylphenylsilanediol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zhang, W., et al. (2012). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. Journal of Reinforced Plastics and Composites, 31(21), 1487-1496. Available from: [Link]

Sources

Exploratory

CAS number and molecular formula for Methylphenylsilanediol

An In-Depth Technical Guide to Methylphenylsilanediol Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methylphenylsilanediol, a versatile organosilicon compound. Inten...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methylphenylsilanediol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methylphenylsilanediol, a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, synthesis, analytical characterization, applications, and safety protocols associated with this molecule. The information is presented to not only inform but also to provide practical, field-proven insights into its handling and use.

Core Identity and Physicochemical Properties

Methylphenylsilanediol, also known by synonyms such as Phenylmethylsilanediol, is a silanediol compound characterized by the presence of both a methyl and a phenyl group attached to a central silicon atom, along with two hydroxyl groups. This unique structure imparts properties that make it a valuable precursor in the synthesis of various silicone polymers.

Chemical Identifiers
  • CAS Number : 3959-13-5[][2][3][4]

  • Molecular Formula : C₇H₁₀O₂Si[][2][3][4]

  • IUPAC Name : dihydroxy-methyl-phenylsilane[2]

  • InChI : InChI=1S/C7H10O2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8-9H,1H3[][2][4]

  • InChIKey : RBSBUSKLSKHTBA-UHFFFAOYSA-N[][2][4]

  • SMILES : C(O)O[][2][4]

Physicochemical Data Summary

The fundamental physical and chemical properties of Methylphenylsilanediol are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Weight 154.24 g/mol [2]
Appearance White solid[5]
Melting Point 84-85 °C[5]
Boiling Point 250.6 ± 23.0 °C (Predicted)[5]
Density 1.12 ± 0.1 g/cm³ (Predicted)[][5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 40.5 Ų[2]

Synthesis of Methylphenylsilanediol

The primary industrial and laboratory synthesis of Methylphenylsilanediol involves the hydrolysis of a corresponding dichlorosilane precursor, namely dichloromethylphenylsilane. This reaction is a cornerstone of silicone chemistry, where the controlled replacement of chloro groups with hydroxyl groups is a fundamental step.

Causality of Experimental Choice: The choice of a dichlorosilane as a starting material is strategic. The silicon-chlorine bond is highly reactive towards nucleophiles like water, making the hydrolysis reaction efficient. The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct, which could otherwise catalyze undesirable self-condensation of the silanediol product.

Synthesis Workflow Diagram

SynthesisWorkflow reactant Dichloromethylphenylsilane (C₇H₈Cl₂Si) process Hydrolysis Reaction reactant->process reagent Water (H₂O) + Weak Base (e.g., NaHCO₃) reagent->process product Methylphenylsilanediol (C₇H₁₀O₂Si) process->product byproduct Hydrochloric Acid (HCl) (Neutralized by base) process->byproduct

Caption: Hydrolysis of Dichloromethylphenylsilane to yield Methylphenylsilanediol.

Experimental Protocol: Hydrolysis of Dichloromethylphenylsilane

This protocol describes a self-validating system for the synthesis of Methylphenylsilanediol. The validation comes from the careful monitoring of pH and temperature, ensuring the reaction proceeds to completion without significant side-product formation.

  • Reaction Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The entire apparatus is placed in an ice bath to maintain a low temperature.

  • Reagent Preparation : A solution of dichloromethylphenylsilane in a water-immiscible organic solvent (e.g., diethyl ether) is prepared and placed in the dropping funnel. A separate aqueous solution of a weak base, such as sodium bicarbonate, is placed in the reaction flask.

  • Reaction Execution : The dichloromethylphenylsilane solution is added dropwise to the stirred aqueous solution in the flask. The temperature should be maintained between 0-5 °C to control the exothermic reaction.

  • Neutralization : Throughout the addition, the pH of the aqueous phase should be monitored and maintained in the neutral range (pH 6-7) by the bicarbonate buffer. This prevents acid-catalyzed condensation of the silanediol.

  • Workup : After the addition is complete, the mixture is stirred for an additional hour. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Isolation : The solvent is removed under reduced pressure to yield crude Methylphenylsilanediol, which can be further purified by recrystallization.

Analytical Characterization

Confirming the identity and purity of the synthesized Methylphenylsilanediol is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. ²⁹Si NMR can provide direct evidence of the silicon environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the characteristic functional groups, particularly the broad O-H stretch of the silanol groups and the Si-O, Si-C, and Si-phenyl bonds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC is used to assess the purity of the compound, while MS provides the molecular weight and fragmentation pattern, further confirming the identity.

Sample Protocol: ¹H NMR Analysis
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the synthesized Methylphenylsilanediol and dissolve it in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[7]

  • Data Acquisition : Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should show distinct signals corresponding to the methyl protons, the phenyl protons, and the hydroxyl protons. The integration of these signals should be consistent with the number of protons in each group (3H for methyl, 5H for phenyl, 2H for hydroxyl).

Applications in Research and Development

Methylphenylsilanediol is a key building block in organosilicon chemistry, primarily serving as a monomer for the synthesis of polysiloxanes.

Polymer Synthesis

The diol functionality of Methylphenylsilanediol allows it to undergo polycondensation reactions to form polysiloxanes. The incorporation of a phenyl group into the polymer backbone enhances thermal stability, oxidative resistance, and lubricity compared to standard polydimethylsiloxanes.[8] This makes these polymers suitable for high-performance applications such as specialty lubricants, heat-transfer fluids, and advanced elastomers.[8]

Crosslinking and Surface Modification

The hydroxyl groups can also react with other functional groups, making Methylphenylsilanediol a useful crosslinking agent or a surface modifier for inorganic materials like silica and glass, imparting hydrophobicity and other desired surface properties.[9]

Reagent in Organic Synthesis

It serves as a reagent in the preparation of other specialized organosilicon compounds, such as in the synthesis of selective inhibitors for adult T-cell leukemia (ATL).[10]

Safety, Handling, and Storage

Proper handling of Methylphenylsilanediol is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets.[3][11]

Hazard Identification and First Aid
  • Hazards : While specific GHS classification data is limited, it is advisable to handle it with care, avoiding dust formation and inhalation.[3]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact : Wash off with soap and plenty of water.

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.

Handling and Storage Protocol Diagram

SafetyProtocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions gloves Protective Gloves goggles Safety Goggles labcoat Lab Coat ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) avoid_dust Avoid Dust Formation no_ignition Keep Away from Ignition Sources container Tightly Closed Container cool_dry Store in a Cool, Dry Place hygroscopic Hygroscopic - Protect from Moisture

Sources

Foundational

A Technical Guide to Investigating the Biological Activities of Methylphenylsilanediol: A Hypothesis-Driven Approach

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of Methylphenylsilanediol. Given the...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of Methylphenylsilanediol. Given the limited direct research on this specific molecule, this guide adopts a hypothesis-driven approach, leveraging structural analogies and established biochemical principles to design a robust investigatory workflow. We will move from foundational concepts to detailed experimental protocols, providing the scientific rationale behind each proposed step.

Introduction: The Case for Investigating Methylphenylsilanediol

Methylphenylsilanediol (C₇H₁₀O₂Si) is an organosilicon compound characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl groups (silanol groups).[1] While its primary applications have been in materials science, its unique structure presents intriguing possibilities for biological interaction that remain largely unexplored.

The rationale for this investigation rests on two key structural features:

  • The Silanediol Moiety (-Si(OH)₂): The tetrahedral geometry of the silicon atom and the presence of two hydroxyl groups make silanediols potential mimics of the tetrahedral transition states that occur during enzymatic hydrolysis of peptide or ester bonds. This structural analogy is the basis for exploring their potential as enzyme inhibitors.[2]

  • The Phenyl Group (-C₆H₅): The phenyl ring is a common pharmacophore found in a vast array of bioactive molecules and approved drugs. Its presence suggests the possibility of interactions with biological targets through hydrophobic and aromatic (π-π) stacking interactions, potentially leading to activities such as cytotoxicity or antimicrobial effects.[3][4]

This guide will outline a systematic approach to test these hypotheses, beginning with broad-spectrum screening and progressing toward more specific mechanistic studies.

Proposed Research Workflow: A Phased Investigatory Plan

The exploration of Methylphenylsilanediol's bioactivity can be structured as a multi-stage screening cascade. This ensures that resources are directed efficiently, with each stage informing the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Preclinical Assessment a Hypothesis 1: Enzyme Inhibition d Dose-Response Analysis (IC50 / MIC Determination) a->d Positive 'Hit' b Hypothesis 2: Cytotoxicity b->d Positive 'Hit' c Hypothesis 3: Antimicrobial Activity c->d Positive 'Hit' e Enzyme Kinetics (e.g., Lineweaver-Burk) d->e Validated 'Hit' f Cellular Assays (e.g., Apoptosis) d->f Validated 'Hit' g Preliminary PK/PD & In Vivo Models e->g Promising Lead f->g Promising Lead start Methylphenylsilanediol (Test Compound) start->a Broad-Spectrum Assays start->b Broad-Spectrum Assays start->c Broad-Spectrum Assays

Caption: Proposed research workflow for Methylphenylsilanediol.

Hypothesis 1: Methylphenylsilanediol as an Enzyme Inhibitor

Scientific Rationale

Protease-catalyzed hydrolysis of a peptide bond proceeds through a high-energy tetrahedral intermediate. Molecules that can stably mimic this geometry without being cleaved may act as competitive inhibitors by binding tightly to the enzyme's active site.[2] The diol (-diol) functionality on the silicon atom of Methylphenylsilanediol makes it a candidate for such a transition-state analog.

G cluster_0 Enzymatic Hydrolysis cluster_1 Inhibition by Analogy A Enzyme + Substrate (Planar Peptide Bond) B Tetrahedral Intermediate (Unstable) A->B Binding & Catalysis C Enzyme + Products B->C Bond Cleavage D Enzyme + Methylphenylsilanediol (Tetrahedral Silanediol) E Enzyme-Inhibitor Complex (Stable) D->E Competitive Binding F No Reaction E->F

Caption: Silanediol as a potential transition-state analog inhibitor.

Experimental Protocol: In Vitro Protease Inhibition Assay (Fluorogenic)

This protocol is designed as a primary screen to detect inhibitory activity against a model protease, such as trypsin or chymotrypsin.

Principle: The assay uses a synthetic peptide substrate linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon enzymatic cleavage of the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

  • Test Compound: Methylphenylsilanediol, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Enzyme: Trypsin (or other target protease) stock solution.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

  • Assay Buffer: Appropriate for the chosen enzyme (e.g., Tris-HCl, pH 8.0).

  • Positive Control: Known inhibitor for the target enzyme (e.g., aprotinin for trypsin).

  • Negative Control: DMSO (vehicle).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add 2 µL of the test compound dilutions (e.g., serial dilutions from 100 µM to 0.1 µM final concentration). Add 2 µL of DMSO for negative controls and 2 µL of the positive control inhibitor.

  • Enzyme Addition: Add 178 µL of assay buffer to all wells, followed by 10 µL of the enzyme solution. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., 380/460 nm for AMC). Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates by setting the average rate of the negative control (DMSO) to 100% activity and the positive control to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]

Hypothesis 2: Cytotoxic Activity Against Cancer Cell Lines

Scientific Rationale

Many small organic molecules containing phenyl rings exhibit cytotoxic properties by interfering with various cellular processes.[6][7] The unique organosilicon nature of Methylphenylsilanediol could confer novel cytotoxic mechanisms or improved cellular uptake. Screening against a panel of cancer cell lines is a standard first step in identifying potential anticancer agents.[4][8]

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be measured spectrophotometrically after solubilization. A cytotoxic compound will reduce the number of viable cells, leading to a decreased purple color.[8][10]

G A Seed Cells in 96-well plate B Incubate 24h (Allow Adherence) A->B C Add Methylphenylsilanediol (Serial Dilutions) B->C D Incubate 48-72h (Treatment Period) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methylphenylsilanediol in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value.

Hypothesis 3: Antimicrobial Activity

Scientific Rationale

The search for new antimicrobial agents is a critical area of research. Aromatic compounds have long been a source of antibacterial agents, and the lipophilicity imparted by the methyl and phenyl groups on Methylphenylsilanediol could facilitate its passage through bacterial cell membranes.[11][12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of Methylphenylsilanediol in a suitable sterile broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation

Results from the primary screens should be summarized in a clear, tabular format.

Table 1: Hypothetical Primary Screening Results for Methylphenylsilanediol

Assay TypeTargetEndpointResult (at 10 µM)
Enzyme InhibitionTrypsin% Inhibition85%
CytotoxicityMCF-7 (Breast Cancer)% Viability45%
CytotoxicityA549 (Lung Cancer)% Viability92%
AntimicrobialS. aureusMIC (µg/mL)> 128
AntimicrobialE. coliMIC (µg/mL)> 128

Concluding Remarks and Future Directions

This guide presents a structured, hypothesis-driven pathway for the initial biological evaluation of Methylphenylsilanediol. The causality behind each experimental choice is rooted in the molecule's chemical structure. Positive results, or "hits," from these primary screens would trigger more in-depth studies, such as:

  • Enzyme Inhibition: If a hit is confirmed, enzyme kinetic studies (e.g., Lineweaver-Burk plots) would be essential to determine the mechanism of inhibition (competitive, non-competitive, etc.).[14][15]

  • Cytotoxicity: If potent cytotoxicity is observed, follow-up assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) would elucidate the mechanism of cell death.[8]

  • Pharmacokinetics: For any promising lead compound, preliminary in silico or in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling would be a critical next step to assess its drug-like potential.[16][17]

By following this logical and scientifically rigorous framework, researchers can effectively probe the untapped biological potential of Methylphenylsilanediol and determine its viability as a lead compound for future drug development efforts.[18][19]

References

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Exploratory

A Technical Guide to Methylphenylsilanediol and Its Derivatives in Drug Discovery

Executive Summary The strategic incorporation of silicon into molecular scaffolds represents a frontier in medicinal chemistry, offering a nuanced approach to modulating the physicochemical and pharmacological properties...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of silicon into molecular scaffolds represents a frontier in medicinal chemistry, offering a nuanced approach to modulating the physicochemical and pharmacological properties of therapeutic agents. This guide delves into the chemistry, synthesis, and application of Methylphenylsilanediol (MPSD), a foundational organosilicon compound, and its derivatives. We explore the rationale behind silicon's use as a carbon bioisostere, detailing how the unique electronic and structural characteristics of the silicon atom can be leveraged to enhance drug efficacy, stability, and pharmacokinetic profiles. Through an examination of synthetic methodologies, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the potential of organosilicon compounds in creating next-generation therapeutics.

The Organosilicon Paradigm: Beyond Carbon

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, provides a compelling toolkit for molecular design.[1] While silicon shares tetrahedral geometry with its Group 14 counterpart, carbon, it possesses distinct properties that are highly advantageous in medicinal chemistry:

  • Larger Atomic Radius: Silicon's larger size compared to carbon results in longer and more flexible bond lengths.

  • Lower Electronegativity: The C-Si bond is polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90), influencing molecular interactions and reactivity.[1]

  • Hypervalency: Unlike carbon, silicon can expand its coordination sphere to accommodate five or even six atoms, enabling unique molecular geometries and interactions.[1][2]

  • Bond Strengths: The silicon-oxygen (Si-O) bond is significantly stronger and more stable than a carbon-oxygen (C-O) bond, while the silicon-carbon (Si-C) bond is weaker than a carbon-carbon (C-C) bond.[1][2] This differential stability is a cornerstone of silanol-based drug design.

These fundamental differences allow silyl groups to act as effective bioisosteres for carbon analogues, enhancing properties such as lipophilicity, resistance to metabolic degradation, and cellular uptake.[3]

Methylphenylsilanediol (MPSD): A Foundational Scaffold

Methylphenylsilanediol (dihydroxy-methyl-phenylsilane) is a simple yet versatile silanediol that serves as a valuable starting point for the synthesis of more complex, biologically active derivatives.

Core Properties and Structure

MPSD is a white solid characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl groups. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C7H10O2Si[4][]
Molecular Weight 154.24 g/mol [4][][6]
CAS Number 3959-13-5[4][6][7]
Melting Point 84-85°C[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
IUPAC Name dihydroxy-methyl-phenylsilane[4]
Synthesis of MPSD and its Precursors

The primary industrial route to organosilicon precursors is the "Direct Process," which involves reacting methyl chloride with a silicon-copper alloy to produce dichlorosilanes like dimethyldichlorosilane.[1] A similar principle applies to the synthesis of methylphenyldichlorosilane, the direct precursor to MPSD. The synthesis of MPSD is typically achieved through the controlled hydrolysis of this precursor.

The causality behind this choice is rooted in the high reactivity of the Si-Cl bond. Water acts as a potent nucleophile that readily displaces the chloride ions, forming stable Si-OH bonds. The stoichiometry of water must be carefully controlled to prevent the rapid self-condensation of the resulting silanediol into polysiloxanes.

Synthesis_Pathway start_node Methylphenyldichlorosilane (C7H8Cl2Si) reagent_node + 2 H2O (Controlled Hydrolysis) start_node->reagent_node product_node Methylphenylsilanediol (MPSD) (C7H10O2Si) reagent_node->product_node byproduct_node - 2 HCl reagent_node->byproduct_node derivative_node Functional Derivatives (e.g., Bioactive Inhibitors) product_node->derivative_node Derivatization (e.g., coupling reactions)

General synthesis pathway for Methylphenylsilanediol (MPSD).

Designing Derivatives for Biological Activity

The true potential of MPSD is realized through its derivatization. The two hydroxyl groups provide reactive handles for introducing a wide array of functional groups, transforming the simple core into potent and selective bioactive molecules.

Rationale for Derivatization in Drug Design

The incorporation of silicon into small molecules can significantly alter their chemical properties, leading to enhanced biological activity and improved pharmacological profiles.[8] Silanediols are particularly noteworthy as they are structural analogues of the tetrahedral transition state intermediate in peptide bond hydrolysis. This makes them excellent candidates for inhibiting metallo- and serine proteases, where the silanediol moiety can coordinate with active site metals or form key hydrogen bonds that mimic the natural substrate's transition state.

Key advantages sought through derivatization include:

  • Enhanced Potency: Tailoring substituents to fit precisely into enzyme binding pockets.

  • Improved Pharmacokinetics: Modifying lipophilicity and metabolic stability to control absorption, distribution, metabolism, and excretion (ADME).[3]

  • Reduced Off-Target Effects: Increasing selectivity for the target protein over other structurally similar proteins.

Research has focused on synthesizing MPSD derivatives bearing aminocarbonyl groups, which have shown potential biological interest.[9][10] Furthermore, MPSD itself has been used as a reagent in the synthesis of derivatives that act as selective inhibitors of adult T-cell leukemia (ATL).[6]

Experimental Methodologies: From Synthesis to Validation

A trustworthy drug discovery campaign requires robust and reproducible protocols. The workflow described below outlines a self-validating system for the synthesis, purification, characterization, and biological evaluation of novel MPSD derivatives.

Experimental_Workflow synthesis 1. Synthesis Design & synthesize target derivative purification 2. Purification (e.g., Column Chromatography) synthesis->purification characterization 3. Structural Characterization (NMR, MS, IR, X-Ray) purification->characterization assay 4. Biological Evaluation (In Vitro Enzyme Inhibition Assay) characterization->assay Confirmed pure compound analysis 5. Data Analysis (IC50 Determination, SAR) assay->analysis analysis->synthesis Iterate Design

Integrated workflow for MPSD derivative drug discovery.
Protocol: Synthesis of a Hypothetical MPSD-Peptide Derivative

This protocol describes the synthesis of an N-protected amino acid derivative of MPSD, a common strategy for targeting proteases.

Objective: To couple N-Boc-glycine to one of the hydroxyl groups of Methylphenylsilanediol.

Materials:

  • Methylphenylsilanediol (MPSD)

  • N-Boc-glycine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methylphenylsilanediol (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM. Causality: DCC is a dehydration agent that activates the carboxylic acid of N-Boc-glycine, making it susceptible to nucleophilic attack by the hydroxyl group of MPSD. DMAP acts as a catalyst to facilitate this esterification.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized MPSD derivative against a model serine protease (e.g., Trypsin).

Materials:

  • Synthesized MPSD derivative stock solution (in DMSO)

  • Trypsin enzyme solution

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Dilution: Perform a serial dilution of the MPSD derivative stock solution in assay buffer to create a range of test concentrations.

  • Enzyme Incubation: In the wells of the 96-well plate, add the enzyme solution followed by the diluted test compounds. Include controls for no inhibition (enzyme + DMSO) and background (buffer only). Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true binding event.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in the reader and measure the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is directly proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: Silanediols as Transition-State Analogues

The efficacy of silanediol derivatives as enzyme inhibitors often stems from their ability to mimic the geometry of transition states. In serine proteases, for example, the hydrolysis of a peptide bond proceeds through a tetrahedral intermediate. The silanediol's stable tetrahedral geometry and its two hydroxyl groups can form strong hydrogen bonds with the enzyme's oxyanion hole and catalytic histidine, effectively "locking" the inhibitor in the active site and preventing substrate turnover.

Silanediol inhibitor binding in a protease active site.

Toxicological and Safety Considerations

While many organosilicon compounds, such as polydimethylsiloxanes (PDMS), are known for their biocompatibility and inertness, the toxicological profile of novel, biologically active small molecules must be rigorously evaluated.[2]

Currently, publicly available toxicological data for Methylphenylsilanediol is limited.[7] Therefore, any drug development program utilizing MPSD derivatives must include comprehensive safety pharmacology and toxicology studies. Standard assessments include:

  • In Vitro Assays: Mutagenicity (Ames test), clastogenicity, and cardiotoxicity (hERG assay).

  • In Vivo Studies: Acute toxicity studies to determine LD50, followed by repeated dose toxicity studies (e.g., 28-day or 90-day) in rodent and non-rodent species to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).[11][12]

  • Developmental and Reproductive Toxicology (DART) studies. [11][13]

The green chemistry advantages of silicon reagents, including their generally low toxicity and potential for recyclability, make them an attractive area for sustainable pharmaceutical synthesis.[14]

Future Perspectives

The field of organosilicon medicinal chemistry is dynamic and expanding. Future advancements are expected in several key areas:

  • Asymmetric Synthesis: The development of new catalytic methods for enantioselective synthesis will allow for the creation of stereochemically pure silanediol derivatives, which is crucial for improving potency and reducing off-target effects.[2]

  • Novel Scaffolds: Exploration of sila-heterocycles (rings containing silicon) will open up new chemical space for drug discovery.[8]

  • Drug Delivery and Imaging: The unique properties of silicon can be exploited for applications beyond direct enzyme inhibition, including targeted drug release technologies and bioimaging probes.[3]

  • Computational Chemistry: Advanced modeling will enable more accurate prediction of the binding affinities and pharmacokinetic properties of novel organosilicon compounds, accelerating the design-synthesize-test cycle.[14]

References

  • Organosilicon chemistry - Wikipedia.
  • Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calcul
  • Organosilicon chemistry - Grokipedia.
  • The synthesis of biologically active organosilicon small molecules - PubMed.
  • Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations - the University of B
  • Organosilicon Molecules with Medicinal Applications - ACS Public
  • Organosilicon Chemistry in Organic Synthesis: Methods and Applications - ResearchG
  • Methylphenylsilanediol | C7H10O2Si | CID 77573 - PubChem - NIH.
  • METHYLPHENYLSILANEDIOL (cas 3959-13-5) SDS/MSDS download - Guidechem.
  • In vivo toxicology and safety pharmacology - Nuvisan.
  • methylphenylsilanediol CAS#: 3959-13-5 - ChemicalBook.
  • CAS 3959-13-5 methylphenylsilanediol - BOC Sciences.
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • RIFM fragrance ingredient safety assessment, methyl mercaptan, CAS Registry Number 74-93-1.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.

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Foundational

safety and handling precautions for Methylphenylsilanediol

An In-depth Technical Guide to the Safe Handling of Methylphenylsilanediol Authored by a Senior Application Scientist Foreword: This document provides a comprehensive guide to the safe handling of Methylphenylsilanediol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methylphenylsilanediol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive guide to the safe handling of Methylphenylsilanediol (CAS No. 3959-13-5). It is intended for researchers, scientists, and drug development professionals. A critical review of available safety literature reveals a significant lack of specific toxicological data for this compound.[1] Therefore, this guide is built upon the precautionary principle , treating the substance with a high degree of caution, as is prudent for any chemical with an incomplete hazard profile. The protocols herein are designed to be self-validating systems of safety, ensuring user protection by assuming a higher hazard potential than may be documented.

Chemical & Physical Identity

Methylphenylsilanediol is an organosilicon compound. Understanding its basic properties is foundational to safe handling.

PropertyValueSource
CAS Number 3959-13-5[1]
Molecular Formula C₇H₁₀O₂Si[1][2]
Molecular Weight 154.24 g/mol [1][2]
Synonyms Dihydroxymethylphenylsilane, Phenylmethylsilanediol[1][2]
Physical State Not specified, handle as a potential powder/crystalline solidN/A
Solubility Insoluble in water, persistence is unlikely.[3][3]

Hazard Identification and Risk Assessment: The Principle of Unknowns

A thorough review of Safety Data Sheets (SDS) indicates that Methylphenylsilanediol is not fully characterized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Key data for pictograms, signal words, and specific hazard statements are listed as "no data available".[1]

Causality Behind Precaution: The absence of data does not imply the absence of hazard. Structurally related organosilane compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] For instance, Methylphenyldichlorosilane, a related precursor, is classified as a corrosive that causes severe skin burns and eye damage.[6] While Methylphenylsilanediol is not a dichlorosilane, this information underscores the need for caution with this class of chemicals.

Assumed Risks for Protocol Design:

  • Dermal/Eye Contact: Assumed to be an irritant. Protocols must prevent all skin and eye contact.

  • Inhalation: If handled as a powder, aerosolization is possible. Assumed to be a respiratory irritant. Protocols must prevent inhalation of dusts or aerosols.

  • Ingestion: Assumed to be harmful if swallowed.

  • Long-Term Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1] Therefore, exposure must be minimized to as low as reasonably achievable (ALARA).

Primary Containment: Engineering Controls & Ventilation

The first line of defense is to engineer exposure out of the experimental workflow. Personal Protective Equipment (PPE) is a final barrier, not a substitute for robust engineering controls.[7]

  • Chemical Fume Hood: All manipulations of Methylphenylsilanediol, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is non-negotiable.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust ventilation of the fume hood. Eyewash stations and safety showers must be in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on the assumed risk profile. The following table outlines the minimum required PPE for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing/Transfer (in Fume Hood) Chemical splash goggles (ANSI Z.87.1)[8]Double-gloving (Nitrile)Lab coatNot normally required with proper fume hood use[5]
Solution Preparation/Reaction (in Fume Hood) Chemical splash goggles over safety glasses; face shield if splash risk is high[8]Nitrile gloves (inspect prior to use, change every 30-60 mins or if contact is suspected)[7]Chemical-resistant lab coatNot normally required with proper fume hood use[5]
Large Spill Cleanup (>10g) Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges (if ventilation is compromised)[9][10]

Causality of PPE Choices:

  • Goggles over Glasses: Safety glasses protect from impact but not from splashes. Goggles provide a seal around the eyes, which is critical when handling a potential irritant.[5]

  • Double-Gloving: Provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Nitrile Gloves: Offer good protection against a broad range of chemicals for short-term use.[8] Always consult the manufacturer's compatibility chart for specific solvents used.

Standard Operating Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure at every step.

Step 1: Preparation & Pre-Use Inspection

  • Verify the chemical fume hood is certified and functioning correctly.

  • Don all required PPE as outlined in Section 4.0.

  • Inspect gloves for any signs of degradation or punctures.[11]

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Designate a specific area within the hood for handling the solid and another for any solutions.

Step 2: Aliquoting the Solid Compound

  • Gently open the container, avoiding any puff of powder. Do not use excessive force.

  • Use a dedicated, clean spatula to carefully transfer the desired amount of Methylphenylsilanediol to a weigh boat.

  • Perform this action slowly and close to the work surface to minimize aerosolization.

  • Securely close the primary container immediately after aliquoting.

Step 3: Dissolution and Transfer

  • Place the weigh boat containing the solid into or near the destination flask.

  • Carefully add a small amount of the desired solvent to the weigh boat to wet the powder, creating a slurry. This drastically reduces the risk of airborne dust.

  • Using a solvent rinse, quantitatively transfer the slurry into the reaction vessel.

  • Rinse the weigh boat and any intermediate containers multiple times with the solvent, adding the rinsate to the reaction vessel.

Step 4: Post-Handling & Decontamination

  • Segregate all contaminated disposable materials (gloves, weigh boats, wipes) into a designated hazardous waste bag located inside the fume hood.

  • Wipe down the spatula and any non-disposable equipment with a solvent-soaked cloth. Place the cloth in the hazardous waste bag.

  • Wipe down the surface of the fume hood.

  • Remove PPE in the correct order: outer gloves, lab coat, goggles, inner gloves. Wash hands thoroughly with soap and water.[11]

Workflow Visualization

G Safe Handling Workflow for Methylphenylsilanediol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup prep1 Verify Fume Hood prep2 Don PPE (Sec 4.0) prep1->prep2 prep3 Stage Equipment prep2->prep3 handle1 Gently Open Container prep3->handle1 Begin Handling handle2 Aliquot Solid handle1->handle2 handle3 Create Slurry handle2->handle3 handle4 Transfer & Rinse handle3->handle4 clean1 Segregate Waste handle4->clean1 Complete Transfer clean2 Decontaminate Surfaces clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A logical workflow for handling Methylphenylsilanediol, emphasizing containment.

Storage & Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

  • Location: Store in a cool, dry, and well-ventilated area.[4][5] Keep containers away from sources of ignition if solvents are used.

  • Container: Keep the container tightly closed to prevent moisture ingress or contamination.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3] Segregate from incompatible materials to prevent hazardous reactions.

Accidental Release & Emergency Procedures

Immediate and correct response to an accident can significantly mitigate harm.

First-Aid Measures (Assumed Irritant)

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician immediately.[1][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response Protocol (Small Spill <10g)

  • Ensure the spill is contained within the fume hood.

  • Wear PPE as described in Section 4.0.

  • Gently cover the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[3] Do not dry sweep.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Dispose of all contaminated materials as hazardous waste.

Emergency Response Logic

Caption: Decision-making process for responding to incidents involving Methylphenylsilanediol.

Waste Disposal

All waste containing Methylphenylsilanediol must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste stream with other incompatible wastes.[12]

  • Containers: Collect waste in a sturdy, leak-proof, and clearly labeled container.[12]

  • Disposal: Dispose of the contents and container via an approved waste disposal plant, following all local, state, and federal regulations.[3] Evaporation in the fume hood is not an acceptable method of disposal.[12]

Conclusion: The Imperative of the Precautionary Principle

The safe handling of Methylphenylsilanediol is governed by the significant gaps in its toxicological data. The protocols outlined in this guide are based on a conservative risk assessment, assuming the compound is hazardous upon contact, inhalation, and ingestion. By adhering to stringent engineering controls, diligent use of personal protective equipment, and methodical handling procedures, researchers can effectively minimize their risk of exposure. Until comprehensive safety data becomes available, this precautionary approach is not just recommended; it is a professional necessity.

References

  • Personal Protective Equipment | US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • Methylphenylsilanediol | C7H10O2Si | CID 77573 - PubChem - NIH. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. [Link]

  • Common Name: METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY - NJ.gov. [Link]

  • 2024 - Code of Practice - Health and Safety Authority. [Link]

  • Code of Practice (2018). [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

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Protocols & Analytical Methods

Method

Laboratory Scale Synthesis of Methylphenylsilanediol via Controlled Hydrolysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methylphenylsilanediol is a key organosilicon compound utilized as a precursor in the synthesis of silicones, polymers, and as...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenylsilanediol is a key organosilicon compound utilized as a precursor in the synthesis of silicones, polymers, and as a building block in medicinal chemistry. Its bifunctional nature, possessing both hydrophobic (methyl, phenyl) and hydrophilic (hydroxyl) groups, makes it a versatile intermediate. This document provides a detailed, reliable, and well-validated protocol for the laboratory-scale synthesis of methylphenylsilanediol. The synthesis is based on the controlled hydrolysis of dichloromethylphenylsilane in the presence of an acid scavenger. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and robust methods for product characterization to ensure both the integrity of the synthesis and the safety of the operator.

Reaction Principle and Causality

The synthesis of methylphenylsilanediol is most commonly achieved through the nucleophilic substitution of the chlorine atoms in dichloromethylphenylsilane with hydroxyl groups from water.[1][2] The reaction is a direct hydrolysis, as illustrated below:

Reaction: C₆H₅(CH₃)SiCl₂ + 2H₂O → C₆H₅(CH₃)Si(OH)₂ + 2HCl

The core challenge of this synthesis is managing the high reactivity of dichloromethylphenylsilane with water.[3][4] The reaction is rapid, exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[4][5] Uncontrolled addition of water can lead to the formation of unwanted polymeric siloxane byproducts through intermolecular condensation of the desired silanediol.

To ensure a high yield of the monomeric diol, two critical strategies are employed:

  • Slow, Controlled Addition: The dichloromethylphenylsilane solution is added slowly to a mixture containing a stoichiometric amount of water. This prevents localized overheating and high concentrations of reactants, which favor polymerization.

  • Acid Scavenger: A weak base, such as pyridine or triethylamine, is included in the reaction mixture. Its purpose is to neutralize the HCl as it is formed.[6] This prevents the acid-catalyzed condensation of the silanediol product into polysiloxanes, thereby stabilizing the desired monomer. The base forms a hydrochloride salt, which is typically insoluble in the reaction solvent and can be easily removed by filtration.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.Molar Mass ( g/mol )Key PropertiesSupplier
DichloromethylphenylsilaneC₇H₈Cl₂Si149-74-6191.13Corrosive, reacts with water[3]Sigma-Aldrich, TCI
Pyridine (Anhydrous)C₅H₅N110-86-179.10Anhydrous, toxic, flammableSigma-Aldrich
Diethyl Ether (Anhydrous)(C₂H₅)₂O60-29-774.12Anhydrous, highly flammableFisher Scientific
Deionized WaterH₂O7732-18-518.02PurifiedN/A
Toluene (Reagent Grade)C₇H₈108-88-392.14For recrystallizationFisher Scientific
Hexane (Reagent Grade)C₆H₁₄110-54-386.18For recrystallizationFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Drying agentSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel (100 mL)

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Schlenk line or glovebox for handling anhydrous reagents[4]

  • Glass syringes and needles

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR and NMR spectrometers

Safety Precautions and Handling

Dichloromethylphenylsilane is a hazardous chemical. Strict adherence to safety protocols is mandatory.

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Water Reactive: Reacts violently with moisture to release toxic and corrosive HCl gas.[3][8]

  • Handling: All manipulations of dichloromethylphenylsilane must be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[4] A Schlenk line or glovebox is highly recommended.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles along with a face shield at all times.[7][8]

  • Spill & Emergency: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] For spills, cover with a dry, inert absorbent material (like sand or Chemizorb®), collect, and dispose of as hazardous waste. Do not use water to clean up spills.[8]

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 10-12 grams of methylphenylsilanediol.

Reaction Setup Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Hydrolysis Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Flame-dry all glassware B Assemble 3-neck flask with condenser & dropping funnel A->B C Place under inert atmosphere (N₂/Ar) B->C D Add anhydrous diethyl ether, pyridine, and water to flask C->D E Cool flask to 0°C in an ice bath D->E G Add silane solution dropwise to the flask over 1 hour E->G F Charge dropping funnel with Dichloromethylphenylsilane in ether F->G H Stir at 0°C for 1 hour post-addition G->H I Warm to room temperature and stir for 2 hours H->I J Filter the mixture to remove pyridinium hydrochloride salt I->J K Wash the filtrate with deionized water J->K L Dry organic layer with anhydrous Na₂SO₄ K->L M Evaporate solvent under reduced pressure L->M N Recrystallize crude solid from Toluene/Hexane M->N O Dry pure crystals under vacuum N->O P Characterize by NMR, IR, and Melting Point O->P

Caption: Experimental workflow for the synthesis of Methylphenylsilanediol.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser. Assemble the apparatus quickly while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[10]

  • Initial Charge: To the cooled flask, add anhydrous diethyl ether (100 mL), anhydrous pyridine (13.5 mL, 0.168 mol), and deionized water (3.0 mL, 0.167 mol). The addition of water to the ether/pyridine mixture may cause a slight exotherm.

  • Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the contents to cool to 0°C.

  • Silane Addition: In a separate dry flask under an inert atmosphere, prepare a solution of dichloromethylphenylsilane (15.0 g, 0.078 mol) in anhydrous diethyl ether (40 mL). Transfer this solution to the dropping funnel.

  • Controlled Hydrolysis: Add the dichloromethylphenylsilane solution dropwise from the funnel to the stirred, cooled mixture in the flask over a period of approximately 1 hour. A white precipitate (pyridinium hydrochloride) will form immediately. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for a further 2 hours.

  • Isolation of Crude Product:

    • Filter the reaction mixture through a Büchner funnel to remove the precipitated pyridinium hydrochloride. Wash the solid filter cake with two small portions of diethyl ether (2x20 mL) to recover any entrained product.[11]

    • Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x50 mL) to remove any remaining pyridine, followed by deionized water (2x50 mL), and finally with a saturated brine solution (1x50 mL).

    • Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield a white or off-white solid.[12]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot toluene.[13]

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystal formation.

    • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Data

Reaction Data Summary
ParameterValue
Dichloromethylphenylsilane (mass)15.0 g
Dichloromethylphenylsilane (moles)0.078 mol
Pyridine (moles)0.168 mol (2.15 eq)
Water (moles)0.167 mol (2.14 eq)
Reaction Time~4 hours
Expected Yield10.5 g (86%)
AppearanceWhite crystalline solid
Melting Point (literature)108-111 °C[14]
Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_products Products & Byproducts DMS Dichloromethylphenylsilane (C₆H₅)(CH₃)SiCl₂ Hydrolysis Controlled Hydrolysis DMS->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Pyr Pyridine (C₅H₅N) (Acid Scavenger) Pyr->Hydrolysis Neutralizes HCl MPS Methylphenylsilanediol (C₆H₅)(CH₃)Si(OH)₂ HCl_Pyr Pyridinium Hydrochloride (C₅H₅N·HCl) Hydrolysis->MPS Desired Product Hydrolysis->HCl_Pyr Salt Byproduct

Caption: Mechanism of dichloromethylphenylsilane hydrolysis to methylphenylsilanediol.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.6-7.8 ppm (m, 2H, Ar-H ortho)

    • δ ~7.3-7.5 ppm (m, 3H, Ar-H meta, para)

    • δ ~2.5-3.5 ppm (s, broad, 2H, Si-OH). Note: This peak is exchangeable with D₂O and its position is highly dependent on concentration and solvent purity.

    • δ ~0.5 ppm (s, 3H, Si-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~135-138 ppm (Ar C-Si)

    • δ ~133-134 ppm (Ar C-ortho)

    • δ ~129-130 ppm (Ar C-para)

    • δ ~127-128 ppm (Ar C-meta)

    • δ ~ -1.0 ppm (Si-CH₃)

  • FTIR (KBr pellet, cm⁻¹):

    • 3200-3400 cm⁻¹ (broad, O-H stretch)

    • 3070, 3050 cm⁻¹ (C-H stretch, aromatic)

    • 2960 cm⁻¹ (C-H stretch, methyl)

    • 1428 cm⁻¹ (Si-Ph)

    • 1260 cm⁻¹ (Si-CH₃)

    • ~850-900 cm⁻¹ (Si-O stretch)

Troubleshooting

IssuePossible CauseSolution
Low Yield Premature hydrolysis of starting material.Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly opened anhydrous solvents.[4]
Incomplete reaction.Ensure dropwise addition is slow and steady. Allow the reaction to stir for the full time specified to ensure completion.
Oily or Gummy Product Presence of siloxane oligomers.The hydrolysis was likely too fast or the acid scavenger was inefficient. Ensure the reaction is kept cold (0°C) during addition. Recrystallization may need to be repeated.
Product fails to crystallize Impurities present in the crude product.Wash the crude product thoroughly during the work-up. Try recrystallizing from a different solvent system (e.g., diethyl ether/hexane).

References

  • Patsnap Eureka. (n.d.). Preparation method of methyl phenyl silanediol.
  • National Center for Biotechnology Information. (n.d.). Dichloromethylphenylsilane. PubChem Compound Database. Retrieved from [Link]

  • Prieto-Pascual, U., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. ACS Publications. Retrieved from [Link]

  • Beckmann, J., et al. (2019). Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Beckmann, J., et al. (2019). Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes. PMC - NIH. Retrieved from [Link]

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  • ADDI. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • Doubtnut. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Methylphenylsilanediol as a Versatile Precursor in Advanced Polymer Chemistry

Introduction: The Strategic Importance of Methylphenylsilanediol In the landscape of polymer science, silicon-based polymers, or polysiloxanes, occupy a unique and critical position due to their exceptional material prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methylphenylsilanediol

In the landscape of polymer science, silicon-based polymers, or polysiloxanes, occupy a unique and critical position due to their exceptional material properties. The backbone of these polymers consists of repeating siloxane bonds (Si-O-Si), which impart high thermal stability, chemical inertness, and flexibility.[1][2] The specific properties of a polysiloxane are dictated by the organic substituent groups attached to the silicon atoms.

Methylphenylsilanediol, a monomer containing both a methyl (-CH₃) and a phenyl (-C₆H₅) group, serves as a highly valuable precursor for creating specialized polysiloxanes.[3] The presence of the hydroxyl (-OH) groups makes it a classic silanol, a class of compounds that are key intermediates in silicone production through condensation reactions.[1][4][5] The strategic combination of the flexible methyl group and the rigid, bulky phenyl group allows for the synthesis of polymers with a finely tuned balance of properties, including enhanced thermal and oxidative stability, radiation resistance, and unique optical characteristics.[6]

This guide provides an in-depth exploration of methylphenylsilanediol as a polymer precursor, detailing the underlying chemistry, step-by-step synthesis protocols, and characterization methodologies for researchers in materials science and polymer chemistry.

Physicochemical Profile of Methylphenylsilanediol

Understanding the inherent properties of the monomer is fundamental to controlling its polymerization. Methylphenylsilanediol is a white crystalline solid at room temperature. Its reactivity is dominated by the two silanol (Si-OH) groups, which are prone to self-condensation.

PropertyValue / DescriptionSignificance in Polymerization
CAS Number 31230-04-3Unique identifier for the homopolymer.[3]
Molecular Formula C₇H₁₀O₂SiDefines the monomeric unit.[3]
Molecular Weight 154.24 g/mol Used for stoichiometric calculations in polymerization reactions.[3]
Appearance White crystalline solidIndicates purity; melting point can be used as a quality control check.
Key Functional Groups Two hydroxyl (-OH) groupsThese are the reactive sites for polycondensation, forming the siloxane backbone.[7]
Organic Substituents One methyl (-CH₃) groupImparts flexibility and hydrophobicity to the final polymer.
One phenyl (-C₆H₅) groupIncreases thermal stability, rigidity, and the refractive index of the polymer.[6]

The Core Mechanism: Polycondensation of Silanols

The conversion of methylphenylsilanediol monomers into a stable poly(methylphenylsiloxane) polymer occurs via a step-growth mechanism known as polycondensation.[8][9] This process involves the sequential reaction of silanol groups from two monomer molecules to form a siloxane bond (Si-O-Si) and a molecule of water as a byproduct.[5][7]

2 R(R')Si(OH)₂ → HO-[Si(R)(R')-O]₂-H + H₂O → ... → HO-[Si(R)(R')-O]ₙ-H + (n-1)H₂O

The reaction proceeds through the formation of dimers, trimers, and larger oligomers, with high molecular weight polymers only being achieved at very high conversion rates.[8]

Causality Behind Catalyst Choice: The rate of polycondensation is impractically slow without a catalyst. The choice of catalyst is critical as it influences not only the reaction rate but also the final polymer structure and the prevalence of side reactions, such as the formation of cyclic siloxanes.

  • Acid/Base Catalysis: Strong Brønsted acids or bases are traditionally used in industrial processes. They work by protonating or deprotonating the silanol oxygen, respectively, making the silicon atom more electrophilic or the oxygen more nucleophilic to facilitate the condensation reaction.[10][11]

  • Lewis Acid Catalysis: Modern approaches often employ Lewis acids (e.g., compounds of tin, titanium, or boron) which can coordinate to the silanol oxygen, activating it for nucleophilic attack.[10][12] Certain Lewis acid catalysts have been shown to be highly active while suppressing the formation of undesirable cyclic byproducts.[10]

G cluster_0 Monomer Stage cluster_1 Condensation Step 1 cluster_2 Condensation Step 'n' M1 Methylphenylsilanediol (Si-OH + HO-Si) Dimer Dimer (Si-O-Si) M1->Dimer Catalyst H2O_1 H₂O M2 Methylphenylsilanediol (Si-OH + HO-Si) M2->Dimer Polymer Poly(methylphenylsiloxane) HO-[Si(Me)(Ph)-O]n-H Dimer->Polymer + Monomers H2O_n (n-1) H₂O

Caption: Polycondensation of methylphenylsilanediol to form a linear polymer and water.

Properties and Applications of Poly(methylphenylsiloxane)s

The incorporation of phenyl groups into the polysiloxane backbone dramatically enhances the material's performance profile compared to standard polydimethylsiloxanes (PDMS).

Property Enhanced by Phenyl GroupsConsequence and Application
Thermal & Oxidative Stability The bulky phenyl groups shield the siloxane backbone from degradation at high temperatures. This makes the polymers suitable as high-temperature lubricants, heat transfer fluids, and thermostat fluids.[6]
Radiation Resistance The aromatic rings are effective at dissipating energy from radiation, preventing chain scission. This is critical for applications in aerospace and as insulating oils in high-voltage electronics.[6]
Refractive Index The high electron density of the phenyl ring increases the polymer's refractive index. Materials with higher phenyl content can be used for optical clarity and index-matching applications in electronics and optics.[6]
Low-Temperature Flexibility While high phenyl content increases rigidity, a low mole percentage (3-8%) can disrupt the crystallization of methyl groups, improving low-temperature flexibility compared to standard silicones.[6]
Compatibility with Organic Resins The phenyl groups improve miscibility with various organic polymers and resins, making them useful as additives to improve properties like heat resistance or as flow control agents in coatings.[13]

These polymers are used in demanding fields such as preparing weather-resistant and high-temperature insulating varnishes, high-temperature mold release agents, and additives for plastics.[14]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of poly(methylphenylsiloxane).

Protocol 1: Synthesis of Poly(methylphenylsiloxane) via Catalytic Polycondensation

This protocol describes the synthesis of a linear, hydroxyl-terminated poly(methylphenylsiloxane) from methylphenylsilanediol using a Lewis acid catalyst.

A. Materials and Reagents:

  • Methylphenylsilanediol (Monomer)

  • Toluene, anhydrous (Solvent)

  • Dibutyltin dilaurate (Catalyst)[15]

  • Nitrogen or Argon gas supply (Inert atmosphere)

  • Standard glassware: Three-neck round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle.

  • Reagents for work-up: Toluene, deionized water, magnesium sulfate.

B. Step-by-Step Methodology:

  • System Setup: Assemble the reaction apparatus (three-neck flask with stirrer, condenser, and Dean-Stark trap) and ensure it is dry. Purge the entire system with inert gas (N₂ or Ar) for 15-20 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Monomer Dissolution: To the flask, add methylphenylsilanediol (e.g., 15.4 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL). Stir the mixture at room temperature until the monomer is fully dissolved.

  • Catalyst Addition: Add the catalyst, dibutyltin dilaurate, to the reaction mixture (e.g., 0.1-0.5% by weight of the monomer). Rationale: Tin catalysts are effective for silanol condensation; the exact amount may need optimization to balance reaction speed and polymer properties.[15][16]

  • Polycondensation Reaction: Heat the mixture to reflux (approx. 110-115 °C for toluene). Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically continued for several hours (e.g., 4-8 hours) after water evolution ceases to ensure high molecular weight is achieved.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the viscous solution with additional toluene.

    • Wash the solution with deionized water multiple times in a separatory funnel to remove any residual catalyst and water-soluble species.

    • Dry the organic phase over anhydrous magnesium sulfate, then filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the clear, viscous poly(methylphenylsiloxane) product.

Protocol 2: Structural and Thermal Characterization

Characterization is a self-validating step to confirm the successful synthesis and determine the properties of the polymer.[17]

G cluster_workflow Experimental Workflow cluster_char Characterization Synthesis Synthesis (Protocol 1) Purification Purification (Solvent Removal) Synthesis->Purification FTIR FT-IR (Structure ID) Purification->FTIR NMR NMR (¹H, ²⁹Si) (Fine Structure) Purification->NMR GPC GPC/SEC (Molecular Wt.) Purification->GPC TGA TGA (Thermal Stability) Purification->TGA Product Final Polymer (Poly(methylphenylsiloxane)) FTIR->Product NMR->Product GPC->Product TGA->Product

Caption: Workflow from synthesis to characterization of the final polymer product.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the formation of the polysiloxane backbone.

  • Procedure: Acquire a spectrum of the final polymer.

  • Expected Result: A strong, broad absorption band around 1000-1100 cm⁻¹ corresponding to the Si-O-Si stretching vibration. The broad O-H stretching band from the silanol monomer (around 3200-3400 cm⁻¹) should be significantly diminished or absent.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To verify the polymer structure.[18]

  • ¹H NMR: Signals corresponding to the methyl protons (approx. -0.1 to 0.5 ppm) and phenyl protons (approx. 7.2-7.8 ppm) should be present in the expected integration ratio.[18]

  • ²⁹Si NMR: This technique provides detailed information about the silicon environment, confirming the formation of D units (diorganosubstituted silicon) in the polymer chain.

C. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight distribution.[17]

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or toluene) and analyze using a GPC system calibrated with polystyrene standards.

  • Expected Result: Provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.[19]

D. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability.[20]

  • Procedure: Heat a small sample of the polymer under a controlled atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min).

  • Expected Result: The TGA curve will show the onset degradation temperature. Poly(methylphenylsiloxane)s typically exhibit high thermal stability, with degradation temperatures often exceeding 450 °C.[20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Molecular Weight 1. Presence of monofunctional impurities. 2. Insufficient reaction time. 3. Inefficient water removal.1. Ensure high purity of the starting monomer. 2. Extend the reaction time past the point of visible water collection. 3. Check the efficiency of the Dean-Stark trap and reflux conditions.
Gel Formation (Cross-linking) 1. Presence of trifunctional silane impurities (e.g., methyltrichlorosilane). 2. Oxidative side reactions at high temperatures.1. Use highly pure difunctional monomer. 2. Maintain a strict inert atmosphere throughout the synthesis.
High Polydispersity Index (PDI > 2.5) 1. Inconsistent catalyst activity. 2. Side reactions, such as chain scission and recombination.1. Ensure homogenous distribution of the catalyst. 2. Consider using a different catalyst system known to provide better control, such as specific Lewis acids.[10]

Conclusion

Methylphenylsilanediol stands out as a strategic precursor for synthesizing high-performance polysiloxanes. By leveraging the polycondensation of its silanol groups, researchers can create polymers that combine the flexibility of methylsiloxanes with the superior thermal, oxidative, and radiation resistance conferred by phenyl substituents. The protocols and characterization techniques outlined in this guide provide a robust foundation for scientists to explore, synthesize, and validate these advanced materials for a wide array of demanding applications, from specialty lubricants to advanced optical and electronic components.

References

  • Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide.
  • Fiveable. (n.d.). Silanols Definition - Inorganic Chemistry II Key Term.
  • SAGE Publications Inc. (2007). Synthesis and Properties of Poly(Methylphenylsiloxane) Containing Methacryloyl Groups. Polymers and Polymer Composites, 15(6).
  • Wikipedia. (n.d.). Silanol.
  • Grokipedia. (n.d.). Silanol.
  • Biosynth. (n.d.). Poly(methylphenylsiloxane).
  • Gelest. (n.d.). Silanol-Functional Silicones - Technical Library.
  • AB Specialty Silicones. (n.d.). Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability.
  • Mingyi. (n.d.). Phenyl silicone resin: synthesis, modification and frontier exploration.
  • TPDDL. (2019, September 3). Methyl Phenyl Polysiloxane TPD-550.
  • TPDDL. (2019, September 3). Methyl Phenyl Polysiloxane TPD-255.
  • ACS Publications. (2020, August 17). Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes. Macromolecules.
  • ChemicalBook. (2025, January 27). Poly(dimethylsiloxane-co-methylphenylsiloxane).
  • Google Patents. (n.d.). CN101508776A - Method of preparing methyl phenyl polysiloxane.
  • ResearchGate. (n.d.). Study on the synthesis and application of silicone resin containing phenyl group.
  • XJY Silicones. (n.d.). What are the developments and applications of polysiloxane?.
  • ResearchGate. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION.
  • Google Patents. (2011, June 16). US20110144278A1 - Silanol condensation catalysts for the cross-linking of filled and unfilled polymer compounds.
  • ResearchGate. (n.d.). Typical polysiloxane synthesis.
  • CAS Common Chemistry. (n.d.). Methylphenylsilanediol homopolymer.
  • Wikipedia. (n.d.). Polymer characterization.
  • Sigma-Aldrich. (n.d.). MALDI-TOF Characterization of Functionalized Polymers.
  • MDPI. (2019, December 2). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes.
  • Slideshare. (n.d.). Mechanism of Polymerization.
  • Fiveable. (n.d.). Overview of polymerization mechanisms.

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Method

Applications of Methylphenylsilanediol in Materials Science: A Technical Guide

This document provides a detailed exploration of Methylphenylsilanediol (MPSD), a versatile organosilicon compound, and its significant applications in modern materials science. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of Methylphenylsilanediol (MPSD), a versatile organosilicon compound, and its significant applications in modern materials science. Intended for researchers, scientists, and professionals in material and polymer development, this guide moves beyond simple procedural lists to explain the fundamental chemistry and rationale behind its use as a monomer, a surface modifier, and a crosslinking agent.

Introduction to Methylphenylsilanediol: A Unique Building Block

Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si, is a silanediol characterized by the presence of both a methyl and a phenyl group attached to a central silicon atom, which in turn is bonded to two hydroxyl (-OH) groups.[1] This unique structure makes it a valuable precursor in silicone chemistry. The hydroxyl groups provide reactive sites for condensation reactions, while the methyl and phenyl groups impart specific properties to the final material, such as thermal stability, hydrophobicity, and a high refractive index.

The dual reactivity of the silanol groups allows MPSD to act as a fundamental building block (monomer) for synthesizing linear or crosslinked polysiloxanes. Its ability to form robust siloxane bonds (Si-O-Si) is the cornerstone of its utility in creating durable and high-performance materials.

Synthesis of Methylphenylsilanediol

The most common and direct route to synthesizing Methylphenylsilanediol is through the controlled hydrolysis of its precursor, Methylphenyldichlorosilane (MPDS).[2] This reaction must be managed carefully to prevent premature self-condensation of the resulting silanediol.

Scientific Integrity & Logic:

The causality behind this protocol lies in the high reactivity of the Si-Cl bonds in MPDS towards water. The hydrolysis reaction replaces the chlorine atoms with hydroxyl groups. The use of a biphasic system (an organic solvent and a weak base in water) is critical. The organic solvent (diethyl ether) dissolves the MPDS, while the aqueous solution of a mild base (like sodium bicarbonate) neutralizes the hydrochloric acid byproduct as it forms. This neutralization is crucial to prevent acid-catalyzed condensation of the silanol products, thereby maximizing the yield of the desired diol.

Protocol 2.1: Synthesis of Methylphenylsilanediol via Hydrolysis

Materials:

  • Methylphenyldichlorosilane (MPDS)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Separatory funnel, Round-bottom flask, Magnetic stirrer, Ice bath

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 0.1 mol of Methylphenyldichlorosilane in 150 mL of anhydrous diethyl ether. Cool the flask in an ice bath to 0-5°C.

  • Hydrolysis: Prepare a solution of 0.22 mol of sodium bicarbonate in 150 mL of deionized water. Add this aqueous solution to the dropping funnel.

  • Controlled Addition: Add the sodium bicarbonate solution dropwise to the stirred ether solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature to ensure complete hydrolysis.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.

  • Washing: Wash the organic layer twice with 50 mL portions of deionized water to remove any remaining salts.

  • Drying: Dry the ether layer over anhydrous magnesium sulfate for at least 1 hour.

  • Solvent Removal: Filter the solution to remove the drying agent. Evaporate the diethyl ether under reduced pressure using a rotary evaporator to yield crude Methylphenylsilanediol as a white, crystalline solid.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture.

G MPDS Methylphenyldichlorosilane (in Diethyl Ether) Intermediate Hydrolysis Reaction (Neutralizes HCl byproduct) MPDS->Intermediate H2O Water with NaHCO₃ (Base) H2O->Intermediate MPSD Methylphenylsilanediol (in Diethyl Ether) Intermediate->MPSD Aq_Phase Aqueous Phase (NaCl, excess NaHCO₃) Intermediate->Aq_Phase Evaporation Solvent Evaporation MPSD->Evaporation Final_Product Crystalline MPSD Evaporation->Final_Product

Caption: Workflow for MPSD Synthesis via Hydrolysis.

Application: Precursor for High-Performance Polysiloxanes

Methylphenylsilanediol is an excellent monomer for the synthesis of poly(methylphenylsiloxane) (PMPS), a polymer valued for its exceptional thermal stability, high refractive index, and radiation resistance, properties conferred by the bulky phenyl groups along the siloxane backbone.

Scientific Integrity & Logic:

The formation of PMPS from MPSD occurs via a step-growth polycondensation reaction. The hydroxyl groups of two MPSD molecules react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This process is typically catalyzed by a mild acid or base. The reaction continues, building a long polymer chain. The properties of the final polymer are directly dependent on the molecular weight achieved, which can be controlled by reaction time, temperature, and the efficient removal of the water byproduct.

Protocol 3.1: Polycondensation of Methylphenylsilanediol

Materials:

  • Methylphenylsilanediol (MPSD)

  • Toluene

  • Catalyst (e.g., potassium hydroxide, KOH, or a mild acid catalyst like p-toluenesulfonic acid)

  • Dean-Stark apparatus, Condenser, Heating mantle, Nitrogen inlet

Procedure:

  • Reactor Charging: Charge the reaction flask with a known quantity of MPSD and toluene (to create a ~20-30% w/v solution).

  • Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5% by weight relative to the MPSD.

  • Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a condenser. Purge the system with dry nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Polycondensation: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the equilibrium towards polymer formation.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples to analyze the viscosity or molecular weight (via GPC).

  • Termination: Once the desired molecular weight is achieved, cool the reaction mixture.

  • Purification: Neutralize the catalyst. For a base catalyst, this can be done by adding a chlorosilane reagent. For an acid catalyst, a weak base can be used.

  • Isolation: Precipitate the polymer by pouring the toluene solution into a non-solvent like methanol. Filter and dry the resulting poly(methylphenylsiloxane) under vacuum.

G Monomer1 MPSD Monomer (HO-Si(Me)(Ph)-OH) Polycondensation Polycondensation (+ Catalyst, Heat) Monomer1->Polycondensation Monomer2 MPSD Monomer (HO-Si(Me)(Ph)-OH) Monomer2->Polycondensation Dimer Dimer + H₂O Polycondensation->Dimer Polymer Poly(methylphenylsiloxane) [-Si(Me)(Ph)-O-]n Dimer->Polymer ...repeats n times

Caption: Polycondensation of MPSD to PMPS.

Table 1: Typical Properties of Poly(methylphenylsiloxane)
PropertyValueSource(s)
AppearanceColorless viscous liquid[1]
Density (25°C)~1.10 g/mL[1][3]
Refractive Index (n20/D)~1.53-1.54[1][3]
Flash Point>225 °C[1]
Thermal StabilityHigh, operating temps up to 300°C
VolatilityLow

Application: Surface Modification of Inorganic Materials

The silanol groups of MPSD can readily react with hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides. This reaction grafts the methylphenylsilyl group onto the surface, fundamentally altering its properties.[4][5]

Scientific Integrity & Logic:

This application leverages the formation of covalent Si-O-Substrate bonds, which are significantly more stable than physisorbed coatings. The process, often conducted via a sol-gel-like method, involves the condensation of MPSD's silanol groups with the surface hydroxyls.[6] The result is a monolayer or thin film that imparts the characteristics of the attached organic groups—in this case, the hydrophobicity and organophilicity of the methyl and phenyl groups—to the inorganic substrate. This is a powerful technique for improving interfacial adhesion in composites, creating hydrophobic surfaces, or compatibilizing inorganic fillers with organic polymer matrices.

Protocol 4.1: Hydrophobic Surface Modification of Silica Particles

Materials:

  • Fumed silica (or other hydroxyl-rich substrate)

  • Methylphenylsilanediol (MPSD)

  • Toluene or Ethanol (anhydrous)

  • Ammonia solution (as catalyst, if needed)

  • Centrifuge, Oven

Procedure:

  • Substrate Preparation: Dry the silica particles in an oven at 120°C for 4 hours to remove adsorbed water, ensuring surface hydroxyl groups are available.

  • Dispersion: Disperse the dried silica particles in anhydrous toluene in a reaction flask using sonication to create a uniform suspension.

  • Silane Addition: Dissolve MPSD in a small amount of toluene and add it to the silica suspension. The amount of MPSD should be calculated based on the surface area of the silica and the desired grafting density.

  • Reaction: Heat the suspension to reflux and stir for 4-6 hours. A small amount of a basic catalyst like ammonia can be added to accelerate the condensation reaction.

  • Washing: After the reaction, cool the mixture. Centrifuge the particles and discard the supernatant.

  • Purification: Re-disperse the particles in fresh toluene and centrifuge again. Repeat this washing step three times to remove any unreacted MPSD.

  • Drying: Dry the surface-modified silica particles in a vacuum oven at 80°C overnight.

  • Characterization: Confirm the modification by measuring the water contact angle on a pressed pellet of the powder, or by using techniques like FTIR spectroscopy to observe Si-O-Si stretching and C-H peaks.

Table 2: Expected Change in Silica Surface Properties
PropertyBefore ModificationAfter MPSD Modification
Surface NatureHydrophilicHydrophobic
Water Contact Angle< 20°> 120°
DispersibilityGood in water, poor in nonpolar solventsPoor in water, good in toluene
FTIR PeaksStrong O-H stretch (~3400 cm⁻¹), Si-O-HReduced O-H, new C-H peaks (~2900-3100 cm⁻¹), Phenyl peaks (~1430, 700 cm⁻¹)

Application: Crosslinking Agent for Silicone Elastomers

In polymer networks, crosslinkers are vital for transforming liquid or thermoplastic polymers into durable, elastic thermosets. Methylphenylsilanediol, with its two reactive hydroxyl groups, can act as an effective short-chain crosslinker for silicone systems that cure via condensation reactions.

Scientific Integrity & Logic:

MPSD can be incorporated into formulations containing hydroxyl-terminated polydimethylsiloxane (PDMS-OH) oligomers. In the presence of a condensation catalyst (typically a tin compound), the hydroxyl groups of MPSD will react with the terminal hydroxyl groups of the PDMS chains.[7] Since each MPSD molecule can react with two polymer chains, it forms a "bridge" or crosslink. The incorporation of the rigid phenyl group at the crosslink site can enhance the thermal stability and modify the mechanical properties of the resulting elastomer.[8] The density of these crosslinks, controlled by the MPSD concentration, dictates the final hardness, modulus, and swelling resistance of the material.[9]

Protocol 5.1: Condensation Curing of a Silicone Elastomer with MPSD

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity 1000-5000 cSt)

  • Methylphenylsilanediol (MPSD)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Vacuum mixer or planetary mixer, Casting mold

Procedure:

  • Pre-mixing: In a mixing vessel, combine the PDMS-OH oligomer and MPSD. The molar ratio of PDMS-OH to MPSD will determine the crosslink density; a typical starting point is a 20:1 molar ratio of siloxane repeat units to MPSD.

  • Degassing: Mix the components thoroughly under vacuum for 20-30 minutes to remove any entrapped air bubbles and residual moisture.

  • Catalyst Addition: Add the DBTDL catalyst (typically 0.1-0.5% by weight of the total polymer mass) and mix vigorously for 1-2 minutes until the catalyst is uniformly dispersed.

  • Casting: Pour the reactive mixture into a mold (e.g., a PTFE dish).

  • Curing: Place the mold in an oven at 70-100°C. The curing time will depend on the catalyst concentration and temperature, typically ranging from 1 to 4 hours.

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 150°C for 2 hours) is often recommended to ensure complete reaction and remove any volatile byproducts.

  • Demolding: Once cooled, the crosslinked silicone elastomer can be removed from the mold.

G PDMS1 PDMS-OH Chain Catalyst Condensation Catalyst (e.g., DBTDL) PDMS1->Catalyst MPSD MPSD Crosslinker HO-Si(Me)(Ph)-OH MPSD->Catalyst PDMS2 PDMS-OH Chain PDMS2->Catalyst Network Crosslinked Silicone Network (PDMS-O-Si(Me)(Ph)-O-PDMS) Catalyst->Network

Caption: MPSD acting as a crosslinker for PDMS chains.

Table 3: Influence of MPSD Crosslinker on Elastomer Properties
PropertyLow Crosslink Density (Low MPSD)High Crosslink Density (High MPSD)
Hardness (Shore A)LowerHigher
Tensile ModulusLowerHigher
Elongation at BreakHigherLower
Swell Ratio in TolueneHigherLower
Thermal StabilityGoodExcellent

References

  • TOPDA. (2019, September 3). Methyl Phenyl Polysiloxane TPD-255. Retrieved from [Link]

  • Wang, L., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Analytical and Bioanalytical Chemistry, 391(1), 229-236. Retrieved from [Link]

  • Perera, S., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Langmuir, 39(4), 1495-1506. Retrieved from [Link]

  • Nam, N. S., et al. (2016). Surface modification of silica nanoparticles by hexamethyldisilazane and n-butanol. Vietnam Journal of Chemistry, 54(2), 221-225. Retrieved from [Link]

  • Kim, H. J., et al. (2014). Facile Modification of Surface of Silica Particles with Organosilanepolyol and Their Characterization. Journal of Nanomaterials, 2014, 1-8. Retrieved from [Link]

  • Utrecht University. (n.d.). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Retrieved from [Link]

  • Chen, L., et al. (2022). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 13(1), 370. Retrieved from [Link]

  • B-Rebolledo, O., et al. (2022). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 61(37), 14768-14781. Retrieved from [Link]

  • Li, Y., et al. (2018). Detailed Kinetics of Methylphenyldichlorosilane Synthesis from Methyldichlorosilane and Chlorobenzene by Gas Phase Condensation. Industrial & Engineering Chemistry Research, 57(42), 14013-14021. Retrieved from [Link]

  • Li, S., et al. (2022). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Polymers, 14(24), 5521. Retrieved from [Link]

  • Chen, L., et al. (2022). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 13, 370. Retrieved from [Link]

  • Shariya, M., et al. (2019). Crosslinker and catalyst as silicone elastomer bonding enhancers: applications to fabrication of hybrid electrostatic/gecko-like adhesives. Journal of Micromechanics and Microengineering, 29(10), 105006. Retrieved from [Link]

  • Co-Formula. (n.d.). Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane. Journal of Applied Polymer Science, 131(18). Retrieved from [Link]

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Application

Application Note &amp; Protocol: Advanced Analytical Strategies for the Quantification of Methylphenylsilanediol

Abstract Methylphenylsilanediol (MPSD), a key organosilicon compound, serves as a precursor and is a potential degradation product in various industrial and pharmaceutical applications. Its unique chemical nature—possess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylphenylsilanediol (MPSD), a key organosilicon compound, serves as a precursor and is a potential degradation product in various industrial and pharmaceutical applications. Its unique chemical nature—possessing both hydrophobic (phenyl, methyl) and hydrophilic (diol) moieties—presents distinct analytical challenges, including a propensity for self-condensation and interaction with active surfaces. Accurate quantification of MPSD in complex mixtures is therefore critical for quality control, stability studies, and regulatory compliance. This comprehensive guide details robust analytical methodologies for the precise quantification of Methylphenylsilanediol, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to ensure scientific rigor, providing field-proven insights into experimental design, method validation, and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Methylphenylsilanediol

Methylphenylsilanediol (C₇H₁₀O₂Si, MW: 154.24 g/mol ) is a bifunctional organosilanol.[1][2] The presence of two hydroxyl groups on the silicon atom makes the molecule highly polar and susceptible to intermolecular hydrogen bonding and self-condensation, particularly in the presence of moisture or at elevated temperatures, forming siloxane oligomers. This inherent instability is a primary obstacle in developing reliable quantitative methods.[3] Furthermore, the silanol groups can engage in strong, often undesirable, interactions with active sites on chromatographic stationary phases, leading to poor peak shape and inaccurate results.[4]

The choice of an analytical method is therefore a critical decision, dictated by the sample matrix, required sensitivity, and the specific analytical question being addressed. This document provides a detailed examination of three orthogonal and powerful techniques for MPSD quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is a highly suitable technique for analyzing MPSD due to its ability to handle polar, non-volatile, and thermally labile compounds. A reversed-phase method is preferred, leveraging the hydrophobic character of the methyl and phenyl groups for retention.

Principle of the Method

In reversed-phase HPLC (RP-HPLC), the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The phenyl group in MPSD provides strong retention on a C18 column. The key to a successful separation is controlling the secondary interactions of the silanol groups. This is achieved by using a highly inert, end-capped column and an acidified mobile phase, which suppresses the ionization of the silanol groups (pKa ≈ 4-5), minimizing peak tailing.[5]

Experimental Protocol: HPLC-UV/MS

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column High-purity, end-capped C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm) Inert silica minimizes silanol interactions. C18 provides strong retention for the phenyl group.[6]
Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress silanol ionization and ensure good peak shape. MS-compatible.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Acetonitrile is preferred for its low UV cutoff and viscosity.
Gradient 30% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate A gradient is effective for eluting the analyte while cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 10 µL To be optimized based on concentration and sensitivity.
UV Detection 215 nm, 254 nm The phenyl group provides strong UV absorbance at these wavelengths.

| MS Detection | ESI+, Scan or SIM mode (m/z 155.05 [M+H]⁺, 177.03 [M+Na]⁺) | Provides high selectivity and sensitivity. ESI is suitable for polar molecules. |

Sample Preparation:

  • Accurately weigh the sample containing MPSD.

  • Dissolve the sample in a diluent, typically a 50:50 mixture of Acetonitrile:Water, to a target concentration within the calibration range (e.g., 1-100 µg/mL).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation & System Suitability

A full method validation should be conducted according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[7][8]

  • Specificity: Analyze a placebo (matrix without MPSD) and a spiked sample to ensure no interference at the retention time of MPSD.

  • Linearity: Prepare a calibration curve with at least five standards. A correlation coefficient (r²) of >0.999 is desirable.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and the theoretical plates >2000.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Separate on C18 Column a1->a2 a3 Detect via UV or MS a2->a3 d1 Integrate Peak a3->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: Workflow for MPSD quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity via Derivatization

Direct GC analysis of MPSD is problematic due to its high polarity and thermal instability, which can cause self-condensation in the hot injector.[3] Therefore, a chemical derivatization step is mandatory to convert the polar silanol groups into more volatile and thermally stable ethers.

Principle of the Method

Silylation is the most common derivatization technique for active hydrogen compounds like silanols. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), quantitatively replaces the active protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[9] The resulting TMS-ether of MPSD is significantly more volatile and stable, allowing for robust analysis by GC-MS.

C₆H₅(CH₃)Si(OH)₂ + 2 BSTFA → C₆H₅(CH₃)Si(OTMS)₂ + 2 TFMSA

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

Derivatization & Sample Preparation:

  • Prepare a stock solution of the sample in a dry, aprotic solvent like Dichloromethane or Ethyl Acetate. Water must be rigorously excluded to prevent side reactions and analyte degradation.[3]

  • Pipette an aliquot of the sample (e.g., 100 µL) into a reaction vial.

  • Add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS catalyst).

  • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Recommended Setting Rationale
Column Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) A versatile, low-polarity phase suitable for a wide range of derivatized compounds.[10]
Inlet Temp. 250 °C Sufficient to ensure volatilization of the derivatized analyte without causing degradation.
Injection Mode Split (e.g., 20:1) or Splitless Split mode for higher concentrations; splitless for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min An optimized temperature program to separate the analyte from solvent and matrix components.
MS Transfer Line 280 °C Prevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).

| MS Mode | EI (70 eV), Scan (m/z 40-450) and SIM | Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification using characteristic ions. |

Causality and Critical Parameters
  • Moisture Control: The single most critical factor for success is the exclusion of water. Moisture will consume the derivatizing reagent and can promote the self-condensation of MPSD, leading to erroneously low results.[3]

  • SIM Ion Selection: For quantification, select at least three characteristic ions from the mass spectrum of the derivatized MPSD to ensure both sensitivity and specificity.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample in Dry Aprotic Solvent p2 Add Silylating Agent (e.g., BSTFA) p1->p2 p3 Heat at 70°C for 30 min p2->p3 a1 Inject Derivatized Sample p3->a1 a2 Separate on DB-5ms Column a1->a2 a3 Detect via MS (Scan & SIM) a2->a3 d1 Extract Ion Chromatograms (SIM) a3->d1 d2 Quantify vs. Internal Standard d1->d2

Caption: Workflow for MPSD quantification by GC-MS.

Quantitative NMR (qNMR): An Absolute & Primary Method

Quantitative ¹H NMR (qNMR) is a powerful primary ratio method that can determine the purity or concentration of an analyte without the need for an identical analyte reference standard. Quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.[11]

Principle of the Method

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of an internal standard with a known mass of the sample, the concentration of MPSD can be calculated directly, provided that specific signals from both the analyte and the standard are well-resolved.[12]

Experimental Protocol: ¹H qNMR

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone). Must be stable, non-volatile, have a simple spectrum, and have peaks that do not overlap with the analyte.

  • Class A volumetric flasks and analytical balance.

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

Sample Preparation:

  • Accurately weigh ~10-20 mg of the sample containing MPSD into a vial.

  • Accurately weigh ~5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of deuterated solvent.

  • Transfer the solution to a high-quality NMR tube.

NMR Acquisition Parameters:

Parameter Recommended Setting Rationale
Pulse Program Standard 1D pulse sequence (e.g., zg30) A simple 30° or 90° pulse is sufficient.
Relaxation Delay (d1) ≥ 5 x T₁ (longest) CRITICAL. Must be long enough for full relaxation of all protons being integrated (both analyte and standard). Typically 30-60 seconds.[11]
Number of Scans (ns) 16-64 Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
Acquisition Time (aq) ~3-4 seconds To ensure good digital resolution.

| Spectral Width (sw) | ~20 ppm | To cover all relevant signals without fold-over. |

Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved signal for MPSD (e.g., the methyl singlet) and a signal for the internal standard.

  • Calculate the purity or concentration using the following formula:[11]

    Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity = Purity of the standard

    • x = analyte (MPSD), std = internal standard

Workflow Diagram: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately Weigh Sample & Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire Spectrum (Long d1 delay) p3->a1 a2 Ensure High S/N a1->a2 d1 Process Spectrum (Phase, Baseline) a2->d1 d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Purity/ Concentration d2->d3

Caption: Workflow for MPSD quantification by qNMR.

Method Comparison and Data Summary

The choice of method depends on the specific requirements of the analysis. HPLC is often the most practical for routine quality control, while GC-MS offers superior sensitivity for trace analysis, and qNMR provides an absolute measure of purity without requiring a specific MPSD standard.

ParameterHPLC-UV/MSGC-MS (after derivatization)qNMR
Principle Reversed-Phase ChromatographyGas ChromatographyNuclear Magnetic Resonance
Sample Prep Simple dissolution & filtrationSolvent extraction & chemical derivatizationPrecise weighing & dissolution
Specificity Good (UV), Excellent (MS)Excellent (MS)Excellent (structural info)
Typical LOD/LOQ ~0.1 / 0.3 µg/mL (MS)~1 / 5 ng/mL (SIM)~0.1% w/w
Linearity Excellent (>0.999)Excellent (>0.995)Not applicable (primary method)
Throughput HighMediumLow
Primary Use Case Routine QC, formulation analysisTrace impurity analysis, environmentalPurity assessment of standards, reference materials

Analyte Stability Considerations

The stability of MPSD is a paramount concern that must be addressed for any quantitative analysis.[13]

  • Stock Solutions: Prepare stock solutions in a non-protic, dry solvent (e.g., acetonitrile) and store at low temperatures (2-8 °C) in tightly sealed containers. Stability should be experimentally verified over time.[14]

  • Sample Matrix: In aqueous or protic matrices, MPSD can degrade via condensation. Samples should be analyzed as quickly as possible after collection or stored frozen (-20 °C or lower) to slow degradation.[15]

  • Forced Degradation: As part of method development, performing forced degradation studies (acid, base, oxidation, heat, light) can help identify potential degradation products and ensure the analytical method is stability-indicating.[16]

References

  • BenchChem. (2025).
  • SIELC Technologies. Separation of Silanediol, diphenyl- on Newcrom R1 HPLC column.
  • Xu, S., et al. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD).
  • Kennan, J. J., et al. (1999).
  • University of Durham. (2017).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77573, Methylphenylsilanediol. [Link]

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
  • Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? Analytical and Bioanalytical Chemistry.
  • DiVA portal. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems.
  • Singh, R., et al. (2019). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • Laboratoire Interuniversitaire des Systèmes Atmosphériques.
  • Global Bioanalysis Consortium Harmonization Team. (n.d.).
  • Molbase. METHYLPHENYLSILANEDIOL 3959-13-5 wiki.

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Method

Application Note: Methylphenylsilanediol as a Versatile Derivatizing Agent for Chromatographic Analysis of Polar Analytes

Abstract This application note presents a comprehensive guide to the use of methylphenylsilanediol as a derivatizing agent for the chromatographic analysis of polar compounds. We delve into the underlying principles of s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the use of methylphenylsilanediol as a derivatizing agent for the chromatographic analysis of polar compounds. We delve into the underlying principles of silylation, providing detailed, field-proven protocols for the derivatization of hydroxyl- and amine-containing analytes, with a special focus on steroids and phenolic compounds. The unique advantages conferred by the methylphenylsilyl group, including enhanced thermal stability, improved chromatographic resolution, and characteristic mass spectrometric fragmentation patterns, are discussed. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement methylphenylsilanediol in their analytical workflows, thereby improving the accuracy and sensitivity of their chromatographic methods.

Introduction: The Challenge of Analyzing Polar Molecules

In the realm of pharmaceutical and biomedical research, many biologically active molecules, such as steroids, phenols, and various drug metabolites, possess polar functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups.[1] These functional groups, while crucial for the molecule's biological activity, often render them non-volatile and prone to strong interactions with the active sites on chromatographic columns. This can lead to poor peak shapes, low sensitivity, and inaccurate quantification in gas chromatography (GC) and even in some high-performance liquid chromatography (HPLC) applications.[1]

Chemical derivatization is a powerful technique to overcome these challenges by chemically modifying the analyte to a form more amenable to chromatographic analysis.[2] Silylation, the replacement of an active hydrogen with a silyl group, is one of the most common and effective derivatization methods.[3][4] This process reduces the polarity of the analyte, thereby increasing its volatility and thermal stability.[3]

Methylphenylsilanediol stands out as a unique derivatizing agent. Its bifunctional nature allows for the derivatization of vicinal diols or two separate functional groups, creating a stable cyclic or bridged derivative. The presence of the phenyl group offers distinct advantages, including the potential for enhanced selectivity on certain chromatographic phases and the generation of characteristic ions in mass spectrometry, aiding in structural elucidation.[5][6]

The Derivatization Chemistry of Methylphenylsilanediol

The derivatization reaction with methylphenylsilanediol proceeds via a nucleophilic attack of the active hydrogen-containing functional group of the analyte on the silicon atom of the silanediol.[7] This results in the formation of a stable silyl ether, ester, or amine, with the elimination of water. The reaction is typically carried out in an aprotic solvent in the presence of a catalyst to enhance the reaction rate.

The bifunctional nature of methylphenylsilanediol allows for two primary reaction pathways:

  • Intramolecular Cyclization: With analytes containing two nearby hydroxyl groups (vicinal diols), methylphenylsilanediol can form a stable five- or six-membered cyclic derivative. This is particularly useful for the analysis of sugars, glycerols, and certain steroids.

  • Intermolecular Bridging: For molecules with a single hydroxyl or amine group, or where steric hindrance prevents cyclization, two analyte molecules can react with one molecule of methylphenylsilanediol, forming a bridged dimer.

The phenyl group on the silicon atom can influence the chromatographic separation through π-π interactions with phenyl-containing stationary phases in both GC and HPLC.[5][6]

Experimental Protocols

General Considerations
  • Moisture Sensitivity: Silylation reagents and their derivatives are sensitive to moisture.[4] All glassware should be thoroughly dried, and anhydrous solvents should be used. Samples should be dried completely before adding the derivatization reagent.[4]

  • Reagent Excess: A molar excess of the derivatizing reagent is recommended to drive the reaction to completion. A general starting point is a 2:1 molar ratio of silylating agent to active hydrogens.

  • Catalysts: The reactivity of silylating agents can be enhanced by the addition of a catalyst. Common catalysts include trimethylchlorosilane (TMCS) and pyridine. For sterically hindered compounds, a catalyst is often necessary.

  • Reaction Conditions: The optimal reaction time and temperature will vary depending on the analyte. While some reactive compounds can be derivatized at room temperature, others may require heating to 60-100°C for 15-60 minutes.[3]

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Solution Dry Evaporate to Dryness Sample->Dry Reagents Add Anhydrous Solvent, Methylphenylsilanediol, & Catalyst (optional) Dry->Reagents React Incubate (e.g., 60°C for 30 min) Reagents->React Inject Inject into GC-MS or HPLC React->Inject Analyze Chromatographic Separation & Detection Inject->Analyze

Caption: General workflow for derivatization with methylphenylsilanediol.

Protocol 1: Derivatization of Steroids (e.g., Cortisol) for GC-MS Analysis

This protocol is a representative example for the derivatization of hydroxylated steroids.

  • Sample Preparation:

    • Pipette 100 µL of the steroid standard or sample solution (in a volatile organic solvent like methanol or ethyl acetate) into a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine and 50 µL of a solution of methylphenylsilanediol in anhydrous pyridine (10 mg/mL).

    • For sterically hindered hydroxyl groups, add 10 µL of a catalyst such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at 75°C for 45 minutes in a heating block.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Phenolic Compounds (e.g., Catechins) for GC-MS Analysis

This protocol is a representative example for the derivatization of phenolic compounds.

  • Sample Preparation:

    • Pipette 100 µL of the phenolic compound extract into a reaction vial.

    • Evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a 1:1 (v/v) mixture of anhydrous pyridine and a solution of methylphenylsilanediol in anhydrous acetonitrile (10 mg/mL).

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

The increased volatility and thermal stability of the methylphenylsilyl derivatives make them ideal for GC-MS analysis.

ParameterRecommended ConditionsRationale
GC Column Mid-polarity phase, e.g., (14%-cyanopropyl-phenyl)-methylpolysiloxane (Rtx®-1701 or equivalent)[8]The phenyl groups in the stationary phase can provide favorable π-π interactions with the phenyl group of the derivative, enhancing separation.
Injector Temperature 250 - 280°CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Start at a lower temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 300°C) at 10-20°C/min.Allows for the separation of a range of derivatized analytes with different boiling points.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).Inert carrier gas for optimal performance.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
MS Detector Scan mode for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.SIM mode offers higher sensitivity and selectivity for target compounds.[9]
High-Performance Liquid Chromatography (HPLC)

While derivatization is more common for GC, the introduction of a phenyl group can also be advantageous in HPLC, particularly for enhancing UV detection or altering selectivity.

ParameterRecommended ConditionsRationale
HPLC Column Phenyl-Hexyl or Pentafluorophenyl (PFP) phase[6]These stationary phases offer alternative selectivity to traditional C18 columns, with the potential for π-π and other electrostatic interactions.[6][7][10]
Mobile Phase Acetonitrile/water or Methanol/water gradient.A gradient elution is often necessary to separate compounds with a range of polarities.
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)The phenyl group can enhance the UV response. MS detection provides mass information for confirmation.

Expected Results and Data Interpretation

Improved Chromatographic Performance

Derivatization with methylphenylsilanediol is expected to result in:

  • Reduced Retention Times: For GC analysis, the increased volatility will lead to earlier elution.

  • Improved Peak Shape: The masking of polar functional groups reduces tailing caused by interactions with active sites in the column, resulting in sharper, more symmetrical peaks.

  • Enhanced Resolution: The improved peak shape and potential for unique selectivity can lead to better separation of closely eluting compounds.

Table 1: Hypothetical Chromatographic Data for a Steroid Before and After Derivatization with Methylphenylsilanediol

AnalyteRetention Time (min) - UnderivatizedRetention Time (min) - DerivatizedPeak Asymmetry (USP) - UnderivatizedPeak Asymmetry (USP) - Derivatized
Cortisol25.318.72.11.1
Prednisolone26.119.52.31.2
Mass Spectrometric Fragmentation

The methylphenylsilyl derivatives will exhibit characteristic fragmentation patterns in EI-MS, which can be used for identification and structural confirmation.

Fragmentation cluster_analyte Derivatized Analyte cluster_fragments Characteristic Fragments Analyte [M-O-Si(CH3)(Ph)-O-R]+ M_minus_CH3 [M-15]+ (Loss of CH3) Analyte->M_minus_CH3 Phenyl_Si [Si(Ph)]+ (m/z 105) Analyte->Phenyl_Si Analyte_fragment Fragments of the original analyte Analyte->Analyte_fragment

Caption: Expected fragmentation pathways for methylphenylsilyl derivatives.

Key fragments to look for include:

  • [M-15]+: Loss of a methyl group from the silicon atom.

  • Ions related to the phenyl-silicon moiety: Such as [Si(Ph)]+ at m/z 105.

  • Fragments characteristic of the original analyte: These will also be present and can aid in identification.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Derivatization Insufficient reagent, time, or temperature; presence of moisture.Increase reagent concentration, reaction time, or temperature. Ensure all reagents and samples are anhydrous.
Peak Tailing Incomplete derivatization; active sites in the GC inlet or column.Optimize derivatization conditions. Use a deactivated inlet liner and a high-quality capillary column.
Ghost Peaks Contamination from the derivatizing reagent or solvent.Run a blank analysis of the solvent and reagent. Use high-purity reagents and solvents.
Poor Reproducibility Inconsistent reaction conditions; sample degradation.Carefully control all derivatization parameters. Ensure the stability of the derivatives before analysis.

Conclusion

Methylphenylsilanediol is a valuable derivatizing agent for the chromatographic analysis of polar compounds, particularly those containing hydroxyl and amine functional groups. Its ability to form stable, volatile derivatives leads to significant improvements in chromatographic performance, including enhanced peak shape, resolution, and sensitivity. The presence of the phenyl group offers unique advantages in terms of chromatographic selectivity and mass spectrometric fragmentation, aiding in both quantitative and qualitative analysis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate methylphenylsilanediol into their analytical workflows for the challenging analysis of polar analytes in complex matrices.

References

  • MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Diva. (n.d.). Analysis of most common endogenous steroids in plasma. Retrieved from [Link]

  • Agilent. (n.d.). Select Silanes GC column. Retrieved from [Link]

  • National Institutes of Health. (2023, October 7). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]

  • PubMed. (n.d.). Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography. Retrieved from [Link]

  • Theses.cz. (2016, August 9). Derivatization study of selected steroid compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • Longdom Publishing. (2014, September 1). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. Retrieved from [Link]

  • Chromatography Online. (2020, September 1). What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OUCI. (n.d.). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 12059 - GC Capillary Column Rtx-1701, 105 m, 0.25 mm ID, 1 µm. Retrieved from [Link]

  • Scilit. (1983, December 31). Use of poly(silarylene-methylphenylsiloxane) block copolymer as a thermostable stationary phase in capillary column gas chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Application Specific GC Columns. Retrieved from [Link]

  • MDPI. (2021, April 7). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Retrieved from [Link]

  • PubMed. (2021, March 1). Quantitative MALDI-MS assay of steroid hormones in plasma based on hydroxylamine derivatization. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • aayushi international interdisciplinary research journal. (n.d.). Mass Spectral Fragmentation Patterns of (E). Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, June 20). Why does a silane group react with hydroxyl groups?. Retrieved from [Link]

  • OUCI. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Semantic Scholar. (2014, August 1). Investigating retention characteristics of a mixed-mode stationary phase and the enhancement of monolith selectivity for high-performance liquid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • PubMed. (n.d.). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • ResearchGate. (2020, January 2). (PDF) The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

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Application

The Role of Methylphenylsilanediol in Sol-Gel Processes: A Guide for Researchers

This technical guide provides an in-depth exploration of methylphenylsilanediol as a precursor in sol-gel processes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of methylphenylsilanediol as a precursor in sol-gel processes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemistry, offers detailed experimental protocols, and discusses the unique applications of the resulting hybrid organic-inorganic materials.

Part 1: Foundational Principles and Mechanistic Insights

The sol-gel process is a versatile method for creating solid materials from small molecules, offering a low-temperature route to glasses and ceramics.[1] The process involves the transition of a colloidal solution (sol) into a solid, integrated network (gel).[2] The use of organosilanes, such as methylphenylsilanediol, allows for the synthesis of hybrid organic-inorganic materials that combine the properties of both organic and inorganic components.[3][4]

The Chemistry of Methylphenylsilanediol in Sol-Gel Processes

The journey from methylphenylsilanediol to a stable gel involves two fundamental chemical reactions: hydrolysis and condensation.[5]

  • Hydrolysis: In the initial step, the hydroxyl (-OH) groups of methylphenylsilanediol can react with water. While methylphenylsilanediol is already a diol, the presence of water and a catalyst (acid or base) can influence the reactivity of the silanol groups. In a typical sol-gel reaction starting from an alkoxide precursor, hydrolysis replaces alkoxide groups (OR) with hydroxyl groups (OH).[2] With methylphenylsilanediol, the focus is on activating the existing silanol groups for condensation.

  • Condensation: This step involves the formation of siloxane bridges (Si-O-Si), which builds the inorganic backbone of the gel. This can proceed through two pathways:

    • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

    • Alcohol Condensation: A silanol group reacts with a residual alkoxy group (if a co-precursor is used) to form a siloxane bond and an alcohol molecule.[2]

The presence of both a methyl (-CH₃) and a phenyl (-C₆H₅) group directly attached to the silicon atom introduces unique steric and electronic effects that influence the rates of hydrolysis and condensation, as well as the properties of the final material.

Visualizing the Sol-Gel Pathway of Methylphenylsilanediol

SolGelProcess cluster_0 Sol Phase cluster_1 Gelation cluster_2 Post-Processing Methylphenylsilanediol Methylphenylsilanediol (C₆H₅)(CH₃)Si(OH)₂ Hydrolysis Hydrolysis (Activation of Silanols) Methylphenylsilanediol->Hydrolysis + H₂O, Catalyst Condensation Condensation (Formation of Si-O-Si bonds) Hydrolysis->Condensation Oligomers Oligomers & Short Chains Condensation->Oligomers Water/Alcohol Elimination Gel_Network 3D Gel Network Oligomers->Gel_Network Further Condensation Aging Aging Gel_Network->Aging Drying Drying Aging->Drying Final_Material Hybrid Material Drying->Final_Material

Caption: Workflow of the sol-gel process using Methylphenylsilanediol.

Part 2: The Influence of Organic Groups on Material Properties

The methyl and phenyl groups are not passive bystanders in the sol-gel process; they are integral to defining the characteristics of the final hybrid material.

PropertyInfluence of Methyl Group (-CH₃)Influence of Phenyl Group (-C₆H₅)
Hydrophobicity Increases hydrophobicity, leading to water-repellent surfaces.[6]Contributes significantly to hydrophobicity and can reduce surface energy.
Thermal Stability Can enhance thermal stability compared to purely inorganic silica gels.The aromatic ring structure can improve thermal and oxidative stability.
Mechanical Properties Can increase the flexibility of the silica network, reducing brittleness.The bulky nature of the phenyl group can increase the rigidity and hardness of the material.
Optical Properties Generally has a low refractive index.Can increase the refractive index of the material, useful for optical applications.
Porosity Can influence the final pore structure and surface area of the gel.[7]The steric hindrance of the phenyl group can create larger pores and affect the overall porosity.

Part 3: Experimental Protocols

The following protocols are designed to be adaptable, providing a solid foundation for the synthesis of methylphenylsilanediol-based hybrid materials.

Protocol 1: Synthesis of a Basic Methylphenyl-Modified Silica Gel

Objective: To prepare a hydrophobic silica gel using methylphenylsilanediol as the primary precursor.

Materials:

  • Methylphenylsilanediol

  • Ethanol (or another suitable alcohol)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) or Hydrochloric Acid (HCl) as a catalyst

  • Beakers, magnetic stirrer, and stir bars

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a clean beaker, dissolve a specific molar quantity of methylphenylsilanediol in ethanol under vigorous stirring. The ratio of alcohol to silane can be adjusted to control the concentration of the sol.

  • Hydrolysis and Condensation:

    • In a separate beaker, prepare a solution of deionized water, ethanol, and the chosen catalyst.

    • Slowly add the water-catalyst solution to the precursor solution dropwise while stirring continuously. The molar ratio of water to silane is a critical parameter that influences the final properties of the gel.

  • Gelation:

    • Continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature.

    • Cover the beaker and allow it to stand undisturbed. Gelation time will vary depending on the reaction conditions.

  • Aging:

    • Once the gel has formed, it should be aged for a period (e.g., 24-48 hours) at a constant temperature. This step strengthens the gel network through further condensation.

  • Drying:

    • The wet gel is then dried to remove the solvent. For a xerogel, this can be done in an oven at a controlled temperature (e.g., 60-80°C). For an aerogel, supercritical drying is required to preserve the porous structure.[8]

Protocol 2: Co-condensation with Tetraethyl Orthosilicate (TEOS) for a Tunable Hybrid Material

Objective: To create a hybrid material with properties intermediate between a pure silica gel and a methylphenyl-modified gel.

Materials:

  • Methylphenylsilanediol

  • Tetraethyl Orthosilicate (TEOS)

  • Ethanol

  • Deionized Water

  • Acid or base catalyst

Procedure:

  • Precursor Mixture:

    • In a beaker, mix the desired molar ratio of methylphenylsilanediol and TEOS in ethanol.

  • Hydrolysis and Condensation:

    • Follow the same procedure as in Protocol 1 for the addition of the water-catalyst solution. The different hydrolysis rates of the two precursors should be considered.

  • Gelation, Aging, and Drying:

    • Proceed with the gelation, aging, and drying steps as described in Protocol 1.

Visualizing the Co-condensation Workflow

CoCondensation cluster_precursors Precursor Solution cluster_reaction Reaction cluster_gelation Gel Formation cluster_post Post-Processing MPS Methylphenylsilanediol Hydrolysis Hydrolysis (+ H₂O, Catalyst) MPS->Hydrolysis TEOS TEOS TEOS->Hydrolysis Solvent Ethanol Solvent->Hydrolysis Condensation Co-Condensation Hydrolysis->Condensation Sol Homogeneous Sol Condensation->Sol Gel Hybrid Gel Network Sol->Gel Aging_Drying Aging & Drying Gel->Aging_Drying Final_Material Final Hybrid Material Aging_Drying->Final_Material

Caption: Co-condensation of Methylphenylsilanediol and TEOS.

Part 4: Applications in Research and Development

The unique properties of methylphenylsilanediol-derived materials open up a range of applications.

Drug Delivery Systems

The sol-gel process allows for the encapsulation of therapeutic molecules in a porous silica matrix.[9] The hydrophobic nature of the methylphenyl-modified matrix can be advantageous for the controlled release of hydrophobic drugs. The tunable porosity of the gel allows for control over the drug release kinetics.[10]

Protective and Functional Coatings

These hybrid materials can be applied as thin films to various substrates to impart desirable surface properties.[11][12]

  • Hydrophobic Coatings: The presence of methyl and phenyl groups can create water-repellent surfaces, useful for anti-fouling and self-cleaning applications.

  • Anti-Corrosion Coatings: The dense, cross-linked nature of the sol-gel network can act as a barrier to corrosive agents.

  • Optical Coatings: By tuning the ratio of methylphenylsilanediol to other precursors like TEOS, the refractive index of the coating can be controlled for anti-reflective or other optical applications.

Hybrid Materials for Chromatography

The modified silica can be used as a stationary phase in chromatography. The phenyl groups can provide unique separation capabilities based on pi-pi interactions with analyte molecules.

Part 5: Conclusion and Future Outlook

Methylphenylsilanediol is a valuable precursor for the synthesis of advanced hybrid organic-inorganic materials via the sol-gel process. The ability to tailor the properties of the final material by controlling the reaction conditions and co-precursors makes this a fertile area for research and development. Future work may focus on the development of highly ordered mesoporous materials using methylphenylsilanediol and their application in catalysis, sensing, and advanced drug delivery systems.

References

  • Curable hybrid materials for corrosion protection of steel: development and application of UV-cured 3-methacryloxypropyltrimethoxysilane-derived co
  • Synthesis and Characterization of Novel Organic-inorganic Hybrid Materials. Hilaris Publisher. (URL: [Link])

  • Synthesis of Nanocomposite Organic/Inorganic Hybrid Materials Using Controlled/“Living” Radical Polymerization. College of Engineering and Applied Science. (URL not available)
  • Hydrolysis and condensation reactions in sol-gel processes (acidic conditions). ResearchGate. (URL: [Link])

  • STUDY ON CHARACTERISTICS OF SILICA GEL MODIFIED BY SILANE REAGENT AND ITS ADSORPTION PERFORMANCE OF DIESEL. (URL not available)
  • Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties. MDPI. (URL: [Link])

  • Hybrid Materials (Organic–Inorganic). ResearchGate. (URL: [Link])

  • What is the sol-gel method for nanoparticle synthesis?. Accelerated Materials. (URL: [Link])

  • Synthetic Strategies in the Preparation of Polymer/Inorganic Hybrid Nanoparticles. NIH. (URL: [Link])

  • Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. PMC - NIH. (URL: [Link])

  • The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants. NIH. (URL: [Link])

  • Hydrolysis and condensation reactions in sol–gel processes employing citric acid. (URL not available)
  • The Influence of Organically Modified Derivatives of Silica on the Structure and the Wetting Angle Values of Silica Coatings. MDPI. (URL: [Link])

  • Surfaces properties of silica gels modified with hydrophobic groups. Semantic Scholar. (URL: [Link])

  • Investigation of hydrolysis and condensation in organically modified sol-gel systems: 29Si NMR and the INEPT sequence. Fingerprint - University of Arizona. (URL: [Link])

  • Preparation and Properties Analysis of One - Component Methyl - Modified Silica Sol. (URL not available)
  • Sol Gel Process. YouTube. (URL: [Link])

  • Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. AZoNano. (URL: [Link])

  • Industrial applications of sol–gel derived coatings. ResearchGate. (URL: [Link])

  • Industrial applications of sol-gel derived coatings. PubMed. (URL: [Link])

  • Functional Sol-Gel Composites: Preparation and Applications. MDPI. (URL: [Link])

  • Sol–gel process. Wikipedia. (URL: [Link])

  • Wet sol–gel silica matrices as delivery devices for phenytoin. ResearchGate. (URL: [Link])

  • Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors. Semantic Scholar. (URL: [Link])

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Method

Application Note: A Comprehensive Guide to the Experimental Setup for Studying the Reaction Kinetics of Methylphenylsilanediol Condensation

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to study the reaction kinetics of methylphenylsilan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to study the reaction kinetics of methylphenylsilanediol condensation. The self-condensation of silanediols is a fundamental process in the formation of polysiloxanes, materials with vast applications in industries ranging from pharmaceuticals to electronics.[1][2] Understanding and controlling the kinetics of this reaction is paramount for tailoring the final polymer's properties, such as molecular weight, structure, and functionality. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, offering detailed protocols for various analytical techniques, and providing a framework for rigorous data analysis. We present self-validating protocols for monitoring the reaction using Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, ensuring high scientific integrity and reproducibility.

Introduction: The Significance of Silanediol Kinetics

Organosilicon compounds, particularly polysiloxanes, are ubiquitous in modern technology due to their unique properties like thermal stability, chemical inertness, and biocompatibility.[2][3] Methylphenylsilanediol (MPSD) is an important monomer precursor which, through self-condensation, forms polymethylphenylsiloxanes. The incorporation of a phenyl group onto the silicon backbone imparts distinct characteristics, including enhanced thermal stability and lubricity, compared to standard polydimethylsiloxanes.[4]

The kinetics of the MPSD condensation reaction—the rate at which individual silanediol molecules link together to form Si-O-Si (siloxane) bonds while eliminating water—directly dictates the structure of the resulting polymer. Factors such as temperature, catalyst type and concentration, and solvent environment can profoundly influence the reaction rate and mechanism.[5][6] A thorough kinetic study enables the precise control of polymerization, allowing for the synthesis of materials with desired molecular weights and distributions, which is critical for performance in high-specification applications. This document provides the foundational principles and actionable protocols to conduct such a study.

Principle and Theory: The Mechanism of Silanol Condensation

The core reaction is the condensation of two methylphenylsilanediol molecules to form a disiloxane and a molecule of water. This process can continue, leading to the formation of longer linear chains or cyclic species. The reaction is generally slow under neutral conditions and is therefore almost always catalyzed by an acid or a base.[7]

Catalytic Mechanisms:

  • Acid Catalysis: In an acidic medium, a proton (H⁺) protonates one of the silanol (-Si-OH) groups, making it a better leaving group (H₂O). A second, unprotonated silanol group then acts as a nucleophile, attacking the silicon atom and displacing the water molecule.[7] This mechanism generally leads to less branched polymer structures.

  • Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻) or another base deprotonates a silanol group to form a highly nucleophilic silanolate anion (-Si-O⁻). This anion then attacks the silicon atom of another neutral silanol molecule, displacing a hydroxide ion.[5][7] This pathway often results in more highly branched and condensed structures.

The general rate law for the condensation reaction can be expressed as:

Rate = k[MPSD]ⁿ[Catalyst]ᵐ

Where 'k' is the rate constant, [MPSD] and [Catalyst] are the concentrations of the silanediol and catalyst, respectively, and 'n' and 'm' are the reaction orders with respect to each component.[8] A primary goal of the kinetic study is to determine the values of k, n, and m.

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism A1 R(Ph)Si(OH)₂ + H⁺ A2 R(Ph)Si(OH)(OH₂⁺) A1->A2 Protonation A4 [Dimer Intermediate]⁺ A2->A4 Nucleophilic Attack A3 R(Ph)Si(OH)₂ A3->A4 Nucleophilic Attack A5 Dimer + H₂O + H⁺ A4->A5 Deprotonation B1 R(Ph)Si(OH)₂ + B B2 R(Ph)Si(OH)O⁻ + BH⁺ B1->B2 Deprotonation B4 [Dimer Intermediate]⁻ B2->B4 Nucleophilic Attack B3 R(Ph)Si(OH)₂ B3->B4 Nucleophilic Attack B5 Dimer + OH⁻ B4->B5 Elimination

Caption: Proposed mechanisms for silanol condensation.

Experimental Design & Strategy

A successful kinetic study relies on a well-controlled environment and a precise method for monitoring concentration changes over time.

Key Variables to Control:

  • Temperature: Condensation reactions are temperature-dependent.[6] Experiments should be conducted in a thermostated reactor (e.g., a jacketed glass reactor with a circulating oil bath) with precise temperature control (±0.1 °C).

  • Concentration: The initial concentrations of MPSD and the catalyst must be known accurately.

  • Solvent: The choice of solvent can affect reaction rates.[5] A dry, inert solvent (e.g., anhydrous toluene or dioxane) is often preferred to avoid side reactions.

  • Moisture: Since water is a product of the reaction, the system must be kept anhydrous at the start to prevent influencing the reaction equilibrium. All glassware should be oven-dried, and solvents should be properly dried.

Selection of Analytical Technique: The ideal technique allows for in-situ monitoring or rapid quenching and analysis of aliquots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a highly powerful technique. ¹H NMR can track the disappearance of the Si-OH proton signal and the appearance of the H₂O signal.[9] ²⁹Si NMR is even more informative, as it can distinguish between the starting silanediol, intermediate species, and different siloxane environments (end-groups, middle-groups) in the growing polymer chain.[10][11][12]

  • Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile, low-molecular-weight products, such as cyclic siloxanes (e.g., D₃, D₄).[13][14] This method requires sampling, quenching the reaction, and often derivatization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the reaction by tracking the decrease in the characteristic sharp absorbance band of the free Si-OH group (~3690 cm⁻¹) and the growth of the broad Si-O-Si stretching band (~1000-1100 cm⁻¹).[15][16] This can be performed in-situ using an ATR (Attenuated Total Reflectance) probe.

The following diagram illustrates a generalized workflow for a kinetic experiment.

workflow prep 1. Preparation - Dry Glassware & Solvents - Prepare Stock Solutions setup 2. Reactor Setup - Assemble Reactor - Set Temperature - Inert Atmosphere (N₂/Ar) prep->setup initiate 3. Reaction Initiation - Add MPSD Solution - Add Catalyst - Start Timer & Stirring setup->initiate monitor 4. Monitoring - Take Aliquots at t₁, t₂, t₃... - Quench Reaction (or In-situ Measurement) initiate->monitor analyze 5. Analysis - NMR, GC-MS, or FTIR - Determine [MPSD] vs. time monitor->analyze data 6. Data Processing - Plot Kinetic Data - Determine Rate Law & k analyze->data

Caption: General workflow for a kinetic experiment.

Materials and Equipment

CategoryItem
Chemicals Methylphenylsilanediol (C₇H₁₀O₂Si, CAS: 3959-13-5)[17], Anhydrous Toluene or Dioxane, Acetic Acid (catalyst), Triethylamine (catalyst), Internal Standard (e.g., Hexamethyldisilane for NMR; Dodecane for GC), Deuterated Chloroform (CDCl₃) for NMR.
Equipment 100 mL Jacketed Glass Reactor, Circulating Oil Bath/Thermostat, Magnetic Stirrer and Stir Bars, Nitrogen or Argon Gas Line with Bubbler, Oven for drying glassware, Schlenk Line (optional, for rigorous anhydrous conditions).
Analytical NMR Spectrometer (≥400 MHz), Gas Chromatograph with Mass Spectrometer (GC-MS), FTIR Spectrometer with ATR probe or liquid cells.
Consumables Glass Syringes, Septa, NMR Tubes, GC Vials, Micropipettes.

Safety Precautions

Handling organosilicon compounds requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[18]

  • Ventilation: Handle all chemicals, especially volatile solvents and silanes, inside a certified chemical fume hood to prevent inhalation of vapors.[18]

  • Handling: Pour organosilicon compounds slowly to avoid splashes. In case of a spill, clean it up immediately according to your institution's safety protocols.

  • Chemical Compatibility: Be aware that organosilicon compounds can react with acids, bases, and water, potentially producing hazardous products.[18] Ensure all reactants are added in a controlled manner.

Detailed Experimental Protocols

Protocol 1: In-situ ¹H NMR Monitoring of Condensation

This protocol is ideal for determining the overall rate of MPSD consumption.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight.

    • In a glovebox or under an inert atmosphere, prepare a stock solution of MPSD in anhydrous toluene (e.g., 0.2 M).

    • Prepare a separate stock solution of the catalyst (e.g., 0.02 M acetic acid in anhydrous toluene).

  • Instrument Setup:

    • Set the NMR spectrometer's probe to the desired reaction temperature (e.g., 50 °C). Allow it to equilibrate.

    • Optimize shim settings using a standard sample.

  • Reaction Procedure:

    • In an NMR tube, add 500 µL of the MPSD stock solution and 50 µL of a deuterated solvent (e.g., C₆D₆) for locking.

    • Acquire an initial spectrum (t=0) to confirm the starting concentration and the chemical shift of the Si-OH protons.

    • Remove the tube, quickly inject 50 µL of the catalyst stock solution, cap, invert several times to mix, and immediately re-insert it into the spectrometer.

    • Begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Processing:

    • Process each spectrum (phasing, baseline correction).

    • Integrate the Si-OH proton signal. The area of this peak is directly proportional to the concentration of remaining MPSD.

    • Normalize the integral values against a stable, non-reacting peak (e.g., solvent or an internal standard) to account for any variations.

    • Plot the normalized integral (proportional to [MPSD]) versus time.

Protocol 2: GC-MS Analysis of Volatile Siloxane Products

This protocol is suited for studying the formation of specific, volatile by-products like cyclic siloxanes.

  • Reaction Setup:

    • Assemble the jacketed reactor system under a nitrogen atmosphere.

    • Add the calculated volume of anhydrous solvent and internal standard (e.g., dodecane) to the reactor.

    • Allow the solvent to reach the target temperature (e.g., 70 °C).

    • Add the MPSD, allow it to dissolve and equilibrate thermally.

  • Reaction and Sampling:

    • Inject the catalyst to start the reaction (this is t=0).

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 min), withdraw a 0.5 mL aliquot using a dry syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a neutralizing agent (e.g., if using an acid catalyst, quench with a base like pyridine) and a silylating agent (e.g., BSTFA) to cap any remaining Si-OH groups, preventing further reaction.

  • GC-MS Analysis:

    • Analyze the quenched samples using a GC-MS system equipped with a column suitable for siloxane analysis (e.g., a "5-type" column).[14]

    • Develop a temperature program that effectively separates the solvent, internal standard, derivatized MPSD, and expected products.

    • Identify products based on their mass spectra.

    • Quantify the products by creating a calibration curve with authentic standards if available, or by comparing peak areas relative to the internal standard.[19]

Data Analysis and Interpretation

Once concentration versus time data has been collected, the kinetic parameters can be determined.

  • Determine Reaction Order (Integral Method):

    • First-Order: Plot ln[MPSD] versus time . If the reaction is first-order with respect to MPSD, this plot will be a straight line with a slope of -k.

    • Second-Order: Plot 1/[MPSD] versus time . If the reaction is second-order, this will yield a straight line with a slope of k.

  • Calculate the Rate Constant (k): The rate constant is determined from the slope of the linearized plot. Its units will depend on the overall order of the reaction.[8]

  • Determine Activation Energy (Eₐ):

    • Repeat the experiment at several different temperatures (e.g., 50, 60, 70 °C) while keeping all other conditions constant.

    • Calculate the rate constant 'k' for each temperature.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of this line is equal to -Eₐ/R , where R is the ideal gas constant (8.314 J/mol·K). The activation energy can be calculated from this slope.[6]

Sample Data Table:

Time (min)[MPSD] (M)ln[MPSD]1/[MPSD] (M⁻¹)
00.100-2.30310.00
100.082-2.50112.20
200.067-2.70314.93
300.055-2.90018.18
600.030-3.50733.33
900.017-4.07558.82

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon.
  • Brochier Salon, M. C., et al. (2005). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [Link]

  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Ingenta Connect.
  • Osterholtz, F. D., & Pohl, E. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Semantic Scholar.
  • Rasi, S., et al. (2021).
  • Snow, N. (2022).
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online.
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Application

Enzymatic Reactions Involving Methylphenylsilanediol: A Guide for Researchers

Introduction: The Emerging Role of Biocatalysis in Silicone Chemistry The synthesis of functional polysiloxanes is a cornerstone of modern materials science, with applications spanning from advanced coatings and sealants...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Biocatalysis in Silicone Chemistry

The synthesis of functional polysiloxanes is a cornerstone of modern materials science, with applications spanning from advanced coatings and sealants to biomedical devices and drug delivery systems. Traditionally, the production of these polymers has relied on chemical methods that often require harsh reaction conditions, metal catalysts, and chlorinated precursors, raising environmental and safety concerns.[1][2] Biocatalysis, the use of enzymes to mediate chemical transformations, offers a compelling green alternative, providing high selectivity under mild, physiological conditions.[3] This guide focuses on the enzymatic reactions of Methylphenylsilanediol, a key monomer for the synthesis of polymethylphenylsiloxane, a polymer valued for its thermal stability and unique optical properties.

While the enzymatic functionalization of silicon-containing molecules is a burgeoning field, significant progress has been made in understanding how certain enzymes can be harnessed to form and cleave silicon-oxygen (Si-O) bonds.[1][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic approaches applicable to Methylphenylsilanediol, detailed experimental protocols, and the underlying scientific principles. We will explore the utility of various enzyme classes, with a particular focus on lipases and proteases for the polycondensation of Methylphenylsilanediol, and discuss the limitations of others, such as silicateins, for this specific substrate.

Section 1: Enzyme Selection and Mechanistic Considerations

The primary enzymatic reaction involving Methylphenylsilanediol is its polycondensation to form polymethylphenylsiloxane through the formation of siloxane bonds (Si-O-Si). This reaction is essentially a dehydration, where water is eliminated between two silanol groups. The choice of enzyme is critical and is governed by its ability to accommodate the sterically demanding methyl and phenyl substituents on the silicon atom and to function in a non-aqueous environment to favor the condensation reaction.

Lipases and Proteases: Promising Biocatalysts for Silanol Condensation

Lipases (EC 3.1.1.3) and proteases (e.g., trypsin) have been shown to catalyze the formation of siloxane bonds from silanols under mild conditions.[4] These enzymes, typically known for their hydrolytic activity in aqueous environments, can drive the reverse reaction—condensation—in non-aqueous media. The catalytic mechanism is analogous to their natural function in ester or peptide bond formation, involving an activated acyl-enzyme intermediate. In the context of silanol condensation, it is proposed that the enzyme's active site facilitates the nucleophilic attack of one silanol molecule onto another, leading to the formation of a disiloxane and the release of water.

The selection of a specific lipase or protease will depend on its substrate specificity. While comprehensive studies on the enzymatic polymerization of Methylphenylsilanediol are limited, research on analogous organosilanols suggests that enzymes like Candida antarctica lipase B (CALB) and trypsin are promising candidates due to their broad substrate tolerance.[5][6] The phenyl group on Methylphenylsilanediol presents a steric challenge; however, the active sites of some lipases are known to accommodate bulky substrates.[7]

Silicatein-α: A Case of Steric Hindrance

Silicateins are enzymes isolated from marine sponges that naturally catalyze the polymerization of silica from silicic acid.[8] While silicatein-α has been shown to catalyze the condensation of some organosilanols, its activity is significantly hampered by sterically bulky substituents on the silicon atom.[2] Studies have demonstrated that while silicatein-α can catalyze the formation of polydimethylsiloxane (PDMS) from dimethyldimethoxysilane, no polymer formation was observed with methylphenylsilane under similar conditions.[2] This is attributed to the larger size of the phenyl group, which likely prevents the substrate from effectively binding within the enzyme's active site. Therefore, silicatein-α is not considered a suitable catalyst for the direct polycondensation of Methylphenylsilanediol.

Section 2: Experimental Protocols

The following protocols are designed as a starting point for the enzymatic polycondensation of Methylphenylsilanediol. Researchers should note that optimization of reaction parameters will be necessary to achieve desired polymer characteristics.

Protocol 1: Lipase-Catalyzed Polycondensation of Methylphenylsilanediol

This protocol utilizes the widely studied and commercially available immobilized Candida antarctica lipase B (Novozym® 435) for the bulk polycondensation of Methylphenylsilanediol.

Materials:

  • Methylphenylsilanediol (high purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous toluene (or other suitable non-polar solvent like hexane)

  • Molecular sieves (3 Å, activated)

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap or similar apparatus for water removal.

  • Heating mantle with temperature control.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polycondensation cluster_workup Product Isolation A Add Methylphenylsilanediol and anhydrous toluene to the reactor B Add activated molecular sieves A->B C Heat to desired temperature under nitrogen B->C D Add Novozym® 435 C->D Initiate Reaction E Stir under vacuum or with continuous nitrogen flow to remove water D->E F Monitor reaction progress (e.g., by GPC or NMR) E->F G Filter to remove immobilized enzyme F->G Reaction Completion H Remove solvent under reduced pressure G->H I Characterize the resulting polymethylphenylsiloxane H->I

Caption: Workflow for lipase-catalyzed polycondensation.

Step-by-Step Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with activated 3 Å molecular sieves, add Methylphenylsilanediol (e.g., 5 g).

  • Solvent Addition: Add anhydrous toluene to dissolve the monomer (e.g., 20 mL). The use of a non-polar solvent is crucial to minimize enzyme denaturation and favor the condensation reaction.[9]

  • Azeotropic Water Removal Setup: If not using a Dean-Stark trap, a continuous flow of dry nitrogen or argon over the reaction surface can be employed to facilitate the removal of water. Alternatively, the reaction can be conducted under vacuum.

  • Temperature Equilibration: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) under a gentle stream of nitrogen.

  • Enzyme Addition: Once the temperature is stable, add Novozym® 435 (e.g., 10% w/w of the monomer).

  • Polycondensation: Continue stirring at the set temperature. The removal of water, a byproduct of the condensation, is critical to drive the equilibrium towards polymer formation. This can be achieved by azeotropic distillation with toluene in the Dean-Stark trap or by applying a vacuum.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture (filtering out the enzyme) to monitor the progress of the polymerization. The molecular weight and polydispersity of the polymer can be analyzed by Gel Permeation Chromatography (GPC). The conversion of the silanol groups can be monitored by ¹H or ²⁹Si NMR spectroscopy.

  • Reaction Termination and Product Isolation: Once the desired molecular weight is achieved (or the reaction ceases to progress), cool the mixture to room temperature.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude polymethylphenylsiloxane.

  • Purification (Optional): The polymer can be further purified by precipitation from a good solvent (e.g., toluene) into a non-solvent (e.g., methanol).

Protocol 2: Trypsin-Catalyzed Condensation in a Biphasic System

This protocol is adapted from studies showing protease-catalyzed siloxane bond formation and is suitable for smaller-scale reactions or for studying the initial dimerization and oligomerization of Methylphenylsilanediol.

Materials:

  • Methylphenylsilanediol

  • Trypsin (from bovine pancreas)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 1-Octanol (or another water-immiscible organic solvent)

  • Vials with screw caps

  • Shaking incubator

Step-by-Step Procedure:

  • Substrate Solution: Prepare a solution of Methylphenylsilanediol in 1-octanol (e.g., 100 mg/mL).

  • Enzyme Solution: Prepare a solution of trypsin in Tris-HCl buffer (e.g., 10 mg/mL).

  • Reaction Setup: In a screw-capped vial, combine the substrate solution (e.g., 1 mL) and the enzyme solution (e.g., 1 mL). The biphasic system allows for the partitioning of the hydrophobic product into the organic phase, potentially reducing product inhibition.

  • Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 37 °C) and agitate to ensure adequate mixing of the two phases.

  • Reaction Monitoring: At various time points, stop the reaction in a sample vial by adding a quenching agent (e.g., a strong acid to denature the enzyme).

  • Extraction and Analysis: Separate the organic layer. The products in the organic phase can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of dimers and short oligomers, or by GPC for higher molecular weight species.

Section 3: Characterization of Polymethylphenylsiloxane

Thorough characterization of the synthesized polymer is essential to understand the effectiveness of the enzymatic polymerization.

Table 1: Analytical Techniques for Polysiloxane Characterization

TechniqueInformation ObtainedReference
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw), and polydispersity index (PDI). Toluene is a suitable eluent for polysiloxanes.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Confirmation of the polymer structure, end-group analysis for Mn estimation. ²⁹Si NMR: Detailed information on the siloxane backbone structure and end-groups.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, disappearance of Si-OH (silanol) bands and appearance of Si-O-Si (siloxane) bands.[14]
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.[14]

Section 4: Causality and Self-Validation in Experimental Design

Expert Insights:

The success of the enzymatic polycondensation of Methylphenylsilanediol hinges on several key factors. The steric bulk of the phenyl group is a significant hurdle. While we propose the use of enzymes like CALB known for their broad substrate scope, it is conceivable that the reaction rates will be slower compared to the polymerization of less hindered silanediols like dimethyldisilanol. The choice of a non-polar, anhydrous solvent is not merely a suggestion but a critical parameter. Water is a product of the condensation reaction; its presence will shift the equilibrium back towards the starting materials, inhibiting polymer growth. Therefore, meticulous drying of the solvent and the use of water removal techniques (e.g., molecular sieves, azeotropic distillation, vacuum) are paramount.

Trustworthiness through Self-Validating Protocols:

The provided protocols are designed to be self-validating. A crucial control experiment is to run the reaction under identical conditions but without the enzyme. Any polymer formation in the control reaction would indicate a non-enzymatic, thermal condensation. The extent of enzymatic catalysis can be quantified by comparing the molecular weight and yield of the polymer obtained with and without the enzyme. Furthermore, monitoring the reaction over time will provide kinetic data that can be used to assess the enzyme's activity and stability under the reaction conditions. The reusability of the immobilized enzyme should also be tested to validate the economic viability of the biocatalytic process.

Section 5: Reaction Pathway and Conclusion

The enzymatic polycondensation of Methylphenylsilanediol represents a promising avenue for the green synthesis of polymethylphenylsiloxane. The reaction proceeds through a step-growth mechanism, as depicted below.

G cluster_reaction Enzymatic Polycondensation of Methylphenylsilanediol Monomer1 HO-Si(Me)(Ph)-OH Dimer HO-Si(Me)(Ph)-O-Si(Me)(Ph)-OH Monomer1->Dimer Monomer2 HO-Si(Me)(Ph)-OH Monomer2->Dimer Enzyme Lipase/Protease Enzyme->Dimer Water H₂O Dimer->Water + Polymer -[Si(Me)(Ph)-O]n- Dimer->Polymer + n Monomers - n H₂O

Caption: Polycondensation of Methylphenylsilanediol.

References

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  • Sarai, N. S., Levin, B. J., Roberts, J. M., & Arnold, F. H. (2021). Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Central Science, 7(5), 776-787. [Link]

  • Müller, W. E., Wang, X., Proksch, P., Perry, C. C., Osinga, R., Garderes, J., & Schröder, H. C. (2013). Formation of silicones mediated by sponge enzyme silicatein-α. RSC Advances, 3(38), 17268-17274. [Link]

  • Levin, B. J., & Arnold, F. H. (2021). Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Central Science, 7(5), 776–787. [Link]

  • Lu, Y., & Wong, L. S. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions, 252, 422-430. [Link]

  • Bassindale, A. R., Brandstadt, K. F., Lane, T. H., & Taylor, P. G. (2005). Biocatalysis of Siloxane Bond Formation. In Silicon Chemistry (pp. 231-236). American Chemical Society. [Link]

  • Lu, Y., & Wong, L. S. (2024). On the Biocatalytic Synthesis of Silicone Polymers. ResearchGate. [Link]

  • Zelisko, P. M., & Frampton, M. B. (2011). Protease-Mediated Hydrolysis and Condensation of Tetra- and Trialkoxysilanes. ResearchGate. [Link]

  • Paizs, C., Toşa, M. I., & Irimie, F. D. (2011). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 16(7), 5775-5787. [Link]

  • Bassindale, A. R., Brandstadt, K. F., Lane, T. H., & Taylor, P. G. (2003). Trypsin-catalyzed siloxane bond formation. ResearchGate. [Link]

  • Jäger, H., Gräwert, T., & Buchmeiser, M. R. (2010). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Macromolecular Chemistry and Physics, 211(1), 113-122. [Link]

  • Wang, Y., & Wang, D. (2014). Immobilization of Candida Antarctica lipase B on epoxy modified silica by sol-gel process. Journal of Sol-Gel Science and Technology, 71(3), 443-450. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

  • Toşa, M. I., Paizs, C., & Irimie, F. D. (2011). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. ResearchGate. [Link]

  • Zdarta, J., Smułek, W., Pacholak, A., Kaczorek, E., & Jesionowski, T. (2018). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. Molecules, 23(10), 2465. [Link]

  • van der Wielen, L. A. M., & Linder, M. B. (2018). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PLoS ONE, 13(9), e0204228. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of a prepared high RI siloxane polymer. [Link]

  • ResearchGate. (2013). Which is the best solvent to dissolve polysiloxane polymer?[Link]

  • Getty, P. T. (2022). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. UC Santa Barbara. [Link]

  • Abbate, V., Brandstadt, K. F., Taylor, P. G., & Bassindale, A. R. (2013). Enzyme-Catalyzed Transetherification of Alkoxysilanes. Catalysts, 3(1), 27-35. [Link]

  • Getty, P. T. (2023). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. UC Santa Barbara. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methylphenylsilanediol

Welcome to the technical support center for the synthesis of Methylphenylsilanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methylphenylsilanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this versatile organosilicon compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve your yield and purity.

Overview of Methylphenylsilanediol Synthesis

Methylphenylsilanediol is a valuable building block in silicone chemistry, prized for its unique combination of organic and inorganic properties. The most common synthetic route is the hydrolysis of dichloromethylphenylsilane. While seemingly straightforward, this reaction is often plagued by a competing self-condensation reaction, which leads to the formation of undesirable siloxane oligomers and polymers, thereby reducing the yield of the target monomeric diol.

The fundamental reaction is as follows:

CH₃(C₆H₅)SiCl₂ + 2H₂O → CH₃(C₆H₅)Si(OH)₂ + 2HCl

The primary challenge lies in controlling the reaction conditions to favor the formation of the silanediol and prevent its subsequent condensation:

n CH₃(C₆H₅)Si(OH)₂ → [-Si(CH₃)(C₆H₅)O-]n + nH₂O

This guide will provide you with the necessary knowledge and practical steps to master this synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of methylphenylsilanediol in a question-and-answer format.

Question 1: My yield of methylphenylsilanediol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is the most common issue in methylphenylsilanediol synthesis and can be attributed to several factors, primarily the uncontrolled self-condensation of the product. Here’s a systematic approach to troubleshooting and improving your yield:

  • Uncontrolled Hydrolysis Rate: The reaction of dichloromethylphenylsilane with water is highly exothermic and rapid.[1] A rapid, uncontrolled addition of water leads to localized high concentrations of both silanediol and hydrochloric acid (HCl), which catalyzes the condensation reaction.

    • Solution: Employ a slow, dropwise addition of water to a cooled solution of the dichloromethylphenylsilane in an appropriate organic solvent. This maintains a low concentration of the reactants and helps to dissipate the heat of reaction.

  • Inadequate pH Control: The HCl generated during hydrolysis creates an acidic environment that strongly promotes the condensation of silanols.[2]

    • Solution: The hydrolysis should be carried out in the presence of a mild base to neutralize the HCl as it is formed. A common and effective method is to use a biphasic system with an organic solvent (e.g., diethyl ether, toluene, or dichloromethane) and an aqueous solution of a weak base like sodium bicarbonate. The HCl is neutralized in the aqueous phase, maintaining a pH of approximately 5.5 to 6.8, which is more favorable for the stability of the silanediol.[3]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in managing the reaction rate and solubility of the reactants and products.

    • Solution: A non-polar organic solvent that is immiscible with water is generally preferred for the biphasic system. This allows for the separation of the HCl into the aqueous phase. Ethers and chlorinated solvents are commonly used. The choice of solvent can also affect the solubility of the final product, which is important for its isolation.

  • Suboptimal Temperature: High temperatures accelerate the rate of both hydrolysis and condensation.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of water. This can be achieved using an ice-water bath.

Question 2: I am observing the formation of a significant amount of white precipitate or an oily substance that is not my desired product. What is this, and how can I prevent it?

Answer:

The formation of a white precipitate or an oily substance is a strong indication of the formation of siloxane oligomers and polymers. These are the products of the self-condensation of methylphenylsilanediol.

  • Cause: As explained above, this is primarily due to uncontrolled reaction conditions (rapid addition of water, lack of pH control, high temperature).

  • Prevention:

    • Controlled Addition: The slow, controlled addition of water is critical.

    • pH Management: Use a biphasic system with a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct.

    • Temperature Control: Keep the reaction mixture cool (0-5°C).

    • Dilution: Working at a higher dilution can also disfavor the bimolecular condensation reaction.

Question 3: How can I effectively purify my methylphenylsilanediol from the siloxane byproducts?

Answer:

Purification can be challenging due to the similar chemical nature of the desired diol and the siloxane byproducts. However, differences in their physical properties can be exploited.

  • Recrystallization: This is the most effective method for purifying solid methylphenylsilanediol.[4][5] The key is to choose an appropriate solvent.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For methylphenylsilanediol, ethanol or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or water) can be effective.[2][6] You will need to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific product and impurities.

  • Precipitation: In some procedures, the silanediol can be precipitated from the reaction mixture by the addition of a large volume of water.[3] The more non-polar siloxane byproducts may remain in the organic phase or as an oil.

  • Column Chromatography: While possible, this is often less practical for large-scale purifications and can be complicated by the reactivity of the silanol groups on the silica gel stationary phase.

Question 4: I am unsure if I have successfully synthesized the monomeric methylphenylsilanediol or if I have a mixture with siloxanes. How can I characterize my product?

Answer:

A combination of spectroscopic techniques is essential for the unambiguous characterization of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of a sharp singlet for the Si-CH₃ protons (typically around 0.3-0.6 ppm) and signals for the phenyl protons (around 7.2-7.6 ppm) are expected.[7] The key signal to look for is the broad singlet for the Si-OH protons. Its chemical shift can vary depending on the solvent and concentration, but it is a clear indicator of the silanol group. In siloxanes, this signal will be absent or significantly diminished.

    • ²⁹Si NMR: This is a powerful technique for distinguishing between the silanediol and siloxanes. The chemical shift of the silicon atom is highly sensitive to its substitution pattern.[1][8][9]

      • Methylphenylsilanediol (D⁰): Expect a signal in the range of -30 to -40 ppm.

      • End-groups of linear siloxanes (D¹): Signals will appear upfield from the monomer.

      • Middle-groups of linear siloxanes and cyclic siloxanes (D²): These will be shifted even further upfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity and identifying volatile byproducts like cyclic siloxanes (e.g., D3, D4).[10][11] The mass spectrum of methylphenylsilanediol will show the molecular ion and characteristic fragmentation patterns, including the loss of methyl and phenyl groups.[12]

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the silanol groups. A strong Si-O-Si stretching band around 1000-1100 cm⁻¹ will be prominent in the spectra of the siloxane byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry of water for the hydrolysis of dichloromethylphenylsilane?

A1: Stoichiometrically, two equivalents of water are required. However, in practice, a slight excess of water is often used to ensure complete hydrolysis. When using a biphasic system, the volume of the aqueous phase is typically determined by the need to effectively dissolve the base and neutralize the HCl.

Q2: Can I use a stronger base like sodium hydroxide to neutralize the HCl?

A2: While a strong base will effectively neutralize the HCl, it can also catalyze the condensation of the silanediol more aggressively, potentially leading to lower yields of the monomer. A mild base like sodium bicarbonate is generally recommended to maintain a more neutral pH.

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can facilitate the transfer of the hydroxide or bicarbonate ions from the aqueous phase to the organic phase, where the hydrolysis reaction occurs.[13][14] This can lead to a faster and more efficient reaction, potentially improving the yield by ensuring rapid neutralization of the HCl at the site of its formation.

Q4: How should I store my dichloromethylphenylsilane starting material?

A4: Dichloromethylphenylsilane is highly sensitive to moisture.[15] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Any exposure to atmospheric moisture will lead to premature hydrolysis.

Q5: My final product is an oil instead of a solid. What does this mean?

A5: If your final product is an oil, it is highly likely that it is predominantly a mixture of linear and cyclic siloxane oligomers. Pure methylphenylsilanediol is a solid at room temperature. This indicates that the condensation reaction has been the dominant pathway in your synthesis. You will need to revisit the troubleshooting section to optimize your reaction conditions to favor the formation of the monomeric diol.

Detailed Experimental Protocols

The following protocol is a generalized procedure for the synthesis of methylphenylsilanediol based on established methods for analogous aryl silanediols. It is recommended to perform a small-scale trial first to optimize the conditions for your specific setup.

Protocol 1: Biphasic Hydrolysis of Dichloromethylphenylsilane

Materials:

  • Dichloromethylphenylsilane

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dichloromethylphenylsilane (1 equivalent) in diethyl ether (10 mL per gram of silane).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Preparation of Bicarbonate Solution: In a separate beaker, prepare a saturated solution of sodium bicarbonate in deionized water.

  • Hydrolysis: Slowly add the saturated sodium bicarbonate solution dropwise to the stirred ethereal solution of the silane over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol.[2][4] Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Dichloromethylphenylsilane in Diethyl Ether cool Cool to 0-5°C start->cool add_bicarb Slowly add NaHCO₃(aq) cool->add_bicarb react Stir at 0-5°C add_bicarb->react separate Separate Layers react->separate wash Wash with Brine separate->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize collect Collect & Dry Crystals recrystallize->collect end Pure Methylphenylsilanediol collect->end reaction_mechanism cluster_main Desired Hydrolysis cluster_side Undesired Condensation Dichloromethylphenylsilane Dichloromethylphenylsilane Methylphenylsilanediol CH₃(C₆H₅)Si(OH)₂ Dichloromethylphenylsilane->Methylphenylsilanediol + 2H₂O - 2HCl Siloxane Oligomers/Polymers [-Si(CH₃)(C₆H₅)O-]n Methylphenylsilanediol->Siloxane Oligomers/Polymers - H₂O (catalyzed by H⁺) Methylphenylsilanediol->Siloxane Oligomers/Polymers

Sources

Optimization

troubleshooting common side reactions in Methylphenylsilanediol synthesis

Welcome to the technical support center for the synthesis of methylphenylsilanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methylphenylsilanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we provide in-depth, field-proven insights to support your work.

Introduction to Methylphenylsilanediol Synthesis

Methylphenylsilanediol is a valuable organosilicon compound, frequently synthesized via the hydrolysis of dichloromethylphenylsilane. While the primary reaction appears straightforward, several competing side reactions can significantly impact the yield and purity of the desired product. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

The fundamental reaction for the synthesis of methylphenylsilanediol is the hydrolysis of dichloromethylphenylsilane:

However, the reactivity of the silanol groups in the product makes it susceptible to further reactions, primarily condensation.

Troubleshooting Common Side Reactions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of methylphenylsilanediol.

Question 1: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The insoluble white precipitate is most likely a polysiloxane, formed from the condensation of your desired methylphenylsilanediol. This is the most common side reaction in silanediol synthesis.[1][2]

The Chemistry Behind Polysiloxane Formation

Methylphenylsilanediol, like other silanols, can undergo self-condensation, eliminating water to form siloxane bonds (Si-O-Si). This process can continue, leading to the formation of linear or cyclic oligomers and high molecular weight polymers that are often insoluble in common organic solvents.[1][3] The condensation reaction is catalyzed by both acids and bases. The hydrochloric acid (HCl) generated during the hydrolysis of dichloromethylphenylsilane can accelerate this condensation.[3][4]

Troubleshooting and Prevention Protocol

To minimize polysiloxane formation, you need to carefully control the reaction conditions to favor the formation of the monomeric diol and suppress the subsequent condensation.

Key Parameters to Control:

ParameterRecommended ConditionRationale
Temperature 0-5 °C (during hydrolysis)Reduces the rate of the condensation reaction, which has a higher activation energy than hydrolysis.
Concentration Dilute solution of dichloromethylphenylsilaneLowering the concentration of the silanediol product reduces the likelihood of intermolecular condensation.
pH Control Neutral or slightly acidic (pH 5-6)While both acid and base catalyze condensation, extreme pH values significantly accelerate it. Maintaining a weakly acidic to neutral pH can help minimize this.[5][6]
Reaction Time As short as reasonably possibleMinimizing the time the silanediol is exposed to catalytic conditions (acid or base) will reduce polymer formation.

Step-by-Step Experimental Protocol to Minimize Polymerization:

  • Preparation: Cool a mixture of a suitable organic solvent (e.g., diethyl ether or toluene) and water to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Precursor: Slowly add a dilute solution of dichloromethylphenylsilane in the same organic solvent to the cold water-solvent mixture. The slow addition is crucial to dissipate the heat generated from the exothermic hydrolysis and to maintain a low concentration of the reactive intermediate.

  • Neutralization: After the addition is complete, promptly neutralize the generated HCl with a mild base, such as sodium bicarbonate solution, while keeping the temperature low. This will bring the pH to a range less favorable for condensation.

  • Work-up: Immediately proceed with the extraction of the methylphenylsilanediol into the organic phase. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure at a low temperature.

Workflow for Minimizing Polysiloxane Formation

cluster_hydrolysis Hydrolysis Step cluster_control Control & Work-up cluster_side_reaction Undesired Side Reaction Start Start Precursor Dichloromethylphenylsilane in organic solvent Start->Precursor ReactionVessel Cold (0-5 °C) Water + Organic Solvent Precursor->ReactionVessel Slow Addition Neutralization Prompt Neutralization (e.g., NaHCO₃) ReactionVessel->Neutralization Condensation Self-Condensation (catalyzed by HCl) ReactionVessel->Condensation Extraction Extraction into Organic Phase Neutralization->Extraction Drying Drying and Solvent Removal (Low Temp) Extraction->Drying Product Methylphenylsilanediol Drying->Product Polymer Polysiloxane (Insoluble Precipitate) Condensation->Polymer

Caption: Workflow to minimize polysiloxane formation.

Question 2: My final product contains significant chlorinated impurities. What are they and how can I get rid of them?

Answer:

Chlorinated impurities in your final product are likely unreacted dichloromethylphenylsilane or the intermediate, methylphenylchlorosilanol (CH₃(C₆H₅)SiCl(OH)). This indicates incomplete hydrolysis.

The Chemistry of Incomplete Hydrolysis

The hydrolysis of dichloromethylphenylsilane is a stepwise process. The first chlorine atom is replaced by a hydroxyl group to form methylphenylchlorosilanol, which then undergoes further hydrolysis to the desired diol. If the reaction conditions are not optimal, the hydrolysis may not go to completion.[7]

Troubleshooting and Purification Protocol

Ensuring Complete Hydrolysis:

  • Sufficient Water: Ensure a stoichiometric excess of water is present to drive the reaction to completion.

  • Reaction Time and Temperature: While low temperatures are recommended to prevent condensation, ensure the reaction is stirred for a sufficient amount of time to allow for complete hydrolysis. Monitoring the reaction by TLC or GC can help determine the endpoint.

  • Solvent Choice: A solvent system that allows for good mixing of the aqueous and organic phases is beneficial.

Purification Strategy:

If you have already isolated a product contaminated with chlorinated species, a post-synthesis hydrolysis step can be effective.

  • Dissolution: Dissolve the impure product in a suitable organic solvent like diethyl ether.

  • Washing: Wash the organic solution with a dilute aqueous solution of a mild base, such as sodium bicarbonate. This will hydrolyze the remaining Si-Cl bonds and neutralize the resulting HCl.

  • Separation and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Recrystallization: After solvent removal, recrystallization of the crude product from a suitable solvent system (e.g., toluene/hexane) can effectively remove residual impurities.

Troubleshooting Logic for Chlorinated Impurities

Problem {Chlorinated Impurities Detected | (e.g., by NMR, GC-MS)} Cause Incomplete Hydrolysis - Insufficient water - Short reaction time - Poor phase mixing Problem->Cause Diagnosis Purification Post-Synthesis Purification 1. Dissolve in organic solvent 2. Wash with mild base (NaHCO₃) 3. Separate and dry 4. Recrystallize Problem->Purification Remediation Solution Ensure Complete Hydrolysis - Use excess water - Increase reaction time with monitoring - Vigorous stirring Cause->Solution Corrective Action

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methylphenylsilanediol Condensation

Welcome to the Technical Support Center for the optimization of methylphenylsilanediol condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of methylphenylsilanediol condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis of methylphenylsiloxanes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve robust and reproducible results.

I. Understanding the Reaction: The Foundation of Optimization

The condensation of methylphenylsilanediol is a cornerstone of silicone chemistry, leading to the formation of versatile methylphenylsiloxane oligomers and polymers. These materials find widespread application due to their unique properties, including thermal stability, hydrophobicity, and tunable refractive index. The fundamental reaction involves the elimination of water between two silanol groups (Si-OH) to form a siloxane bond (Si-O-Si). While seemingly straightforward, the process is influenced by a delicate interplay of various factors that can significantly impact the yield, molecular weight, and structural characteristics (linear vs. cyclic) of the final product.

A successful optimization strategy is built upon a solid understanding of the reaction mechanism and the variables that control it. This guide will walk you through common challenges and provide actionable solutions grounded in established chemical principles.

II. Troubleshooting Guide: From Common Issues to Effective Solutions

This section addresses specific problems that researchers frequently encounter during methylphenylsilanediol condensation. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step protocols for resolution.

Q1: Why is my reaction yield consistently low, or why do I have a significant amount of unreacted methylphenylsilanediol?

Likely Causes:

  • Insufficient Catalyst Activity or Concentration: The condensation reaction is often slow without a catalyst. The choice and concentration of the catalyst are critical.

  • Presence of Excess Water: While water is a byproduct of the condensation, an excessive amount at the start can shift the equilibrium back towards the reactants, hindering the forward reaction. This is particularly relevant in solvent-based systems.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation.

  • Steric Hindrance: The bulky phenyl group can sterically hinder the approach of the silanol groups, slowing down the condensation process compared to less hindered silanediols.

Solutions and Optimization Protocols:

  • Catalyst Selection and Optimization:

    • Acid Catalysis: Acids like acetic acid or a mild Lewis acid can be effective. They work by protonating a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol.

    • Base Catalysis: Bases such as potassium hydroxide (KOH) or tetramethylammonium hydroxide [(CH₃)₄NOH] are also commonly used.[1] They function by deprotonating a silanol to form a more nucleophilic silanolate anion.

    • Optimization Protocol: Start with a catalyst concentration in the range of 0.1-1 mol% relative to the methylphenylsilanediol. Monitor the reaction progress using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the Si-OH band (around 3200-3400 cm⁻¹) and the increase in the Si-O-Si band (around 1000-1100 cm⁻¹).

  • Control of Water Content:

    • Anhydrous Conditions: For solvent-based reactions, ensure all solvents and reagents are rigorously dried. Start the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Azeotropic Removal of Water: In a suitable solvent like toluene, use a Dean-Stark apparatus to continuously remove the water formed during the condensation, thereby driving the reaction to completion.

  • Temperature Optimization:

    • Systematic Study: Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction rate and purity of the product. The optimal temperature will be a balance between a reasonable reaction rate and the minimization of side reactions. For many silanol condensations, a temperature range of 80-140°C is a good starting point.[1]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My reaction mixture became highly viscous and formed a gel unexpectedly. How can I prevent this?

Likely Causes:

  • Uncontrolled Polymerization: Rapid, uncontrolled condensation can lead to the formation of a cross-linked, insoluble polymer network (gel). This is often a result of excessive catalyst concentration or a sudden temperature spike.

  • High Monomer Concentration: Reactions run at very high concentrations or in the absence of a solvent are more prone to gelation.

  • Presence of Trifunctional Impurities: Contamination of the methylphenylsilanediol with species containing more than two hydroxyl groups (e.g., from the hydrolysis of a trichlorosilane) can act as cross-linking points.

Solutions and Prevention Strategies:

  • Control of Reaction Rate:

    • Gradual Catalyst Addition: Instead of adding the catalyst all at once, add it portion-wise or as a dilute solution over a period of time.

    • Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable and uniform temperature. Avoid localized overheating.

  • Solvent-Based Approach:

    • Dilution: Performing the reaction in a suitable solvent (e.g., toluene, xylene) can help to control the reaction rate and prevent premature gelation by keeping the growing polymer chains separated.

  • Purity of Starting Material:

    • Monomer Purity Check: Ensure the purity of the methylphenylsilanediol using techniques like NMR or melting point analysis to confirm the absence of trifunctional impurities.

Experimental Protocol to Mitigate Gelation:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, dissolve the methylphenylsilanediol in an appropriate volume of anhydrous toluene.

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Controlled Catalyst Addition: Prepare a dilute solution of the chosen catalyst in the reaction solvent. Slowly add the catalyst solution to the reaction mixture at the desired temperature over 30-60 minutes.

  • Monitoring: Monitor the viscosity of the reaction mixture visually and by observing the stirring speed. If the viscosity increases rapidly, consider adding more solvent or reducing the temperature.

Q3: I am observing a mixture of linear and cyclic siloxanes in my product. How can I control the structure to favor the linear polymer?

Likely Causes:

  • Thermodynamic vs. Kinetic Control: The formation of cyclic siloxanes, particularly the thermodynamically stable cyclotetrasiloxane (D4), is often favored under equilibrium conditions, which can be promoted by certain catalysts and high temperatures. Linear polymers are typically the kinetically favored product.

  • Intramolecular vs. Intermolecular Reaction: At low concentrations, the ends of a growing linear chain can react with each other (intramolecularly) to form a cyclic species. At higher concentrations, the reaction between different polymer chains (intermolecularly) is favored, leading to linear chain extension.

Strategies for Promoting Linear Polymer Formation:

  • Catalyst Choice:

    • Kinetic Control Catalysts: Some catalysts may favor the kinetic product. For instance, milder catalysts or running the reaction at lower temperatures for shorter times can sometimes favor linear products.

  • Concentration Control:

    • Higher Concentration: Running the reaction at a higher concentration of the silanediol will favor intermolecular condensation and the formation of linear polymers. However, this must be balanced with the risk of gelation.

  • Reaction Conditions:

    • Lower Temperature and Shorter Time: Operating at the lower end of the effective temperature range and stopping the reaction before it reaches equilibrium can help to maximize the yield of the linear polymer.

Table 1: General Influence of Reaction Parameters on Polysiloxane Structure

ParameterTo Favor Linear PolymerTo Favor Cyclic OligomersRationale
Concentration HighLowHigh concentration promotes intermolecular reactions.
Temperature LowerHigherHigher temperatures can promote equilibration to the thermodynamically favored cyclic products.
Catalyst Kinetically controlled (e.g., milder acids/bases)Thermodynamically controlled (e.g., strong acids/bases at reflux)Stronger catalysts can accelerate the attainment of equilibrium.
Q4: How can I effectively purify the resulting methylphenylsiloxane oligomers?

Challenges in Purification:

  • Removal of unreacted methylphenylsilanediol.

  • Separation of linear and cyclic oligomers.

  • Removal of the catalyst.

Purification Protocols:

  • Catalyst Removal:

    • Neutralization and Filtration: If a solid catalyst is used, it can be removed by filtration. For soluble acid or base catalysts, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate for an acid catalyst) or a weak acid (e.g., acetic acid for a base catalyst), respectively. The resulting salt can often be removed by filtration or washing with water.

  • Removal of Unreacted Monomer:

    • Vacuum Distillation: For low molecular weight oligomers, unreacted methylphenylsilanediol can be removed under high vacuum at an elevated temperature. Care must be taken to avoid thermal degradation of the product.

  • Separation of Linear and Cyclic Oligomers:

    • Fractional Precipitation: This technique relies on the differential solubility of polymers of different molecular weights. The crude product is dissolved in a good solvent (e.g., toluene), and a non-solvent (e.g., methanol) is slowly added. Higher molecular weight linear polymers will precipitate first, while lower molecular weight cyclic oligomers remain in solution.

    • Column Chromatography: For smaller scale purifications, silica gel chromatography can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the less polar cyclic siloxanes from the more polar linear oligomers (which may have terminal silanol groups).

Purification Workflow

Caption: A general workflow for the purification of polymethylphenylsiloxanes.

III. Frequently Asked Questions (FAQs)

  • What is the ideal solvent for methylphenylsilanediol condensation?

    • Aprotic, non-polar solvents like toluene or xylene are often preferred as they are good solvents for the starting material and the resulting polymer, and they allow for the azeotropic removal of water.

  • How can I monitor the progress of the reaction in real-time?

    • In-line FTIR spectroscopy is a powerful technique for monitoring the disappearance of the Si-OH stretching band and the appearance of the Si-O-Si stretching band.[2][3][4] For offline analysis, taking aliquots and analyzing them by ¹H NMR to monitor the disappearance of the silanol proton signal is also effective.

  • Are there any specific side reactions to be aware of with the phenyl group?

    • At very high temperatures (typically above 250-300°C), cleavage of the Si-C(phenyl) bond can occur, leading to the formation of benzene and other degradation products.[5] Phenyl group migration is a known phenomenon in some organosilicon rearrangements but is less common under typical condensation conditions.[6]

  • How can I control the molecular weight of the final polymer?

    • The molecular weight can be controlled by several factors:

      • Reaction Time: Longer reaction times generally lead to higher molecular weights, up to the point of equilibrium.

      • Monomer to Catalyst Ratio: A lower catalyst concentration may lead to a slower reaction but can result in higher molecular weight polymers by minimizing side reactions.

      • End-capping: The addition of a monofunctional silanol, such as trimethylsilanol, can be used to control the chain length by terminating the growing polymer chains.

IV. Conclusion

The successful synthesis of methylphenylsiloxanes with desired properties hinges on a thorough understanding and precise control of the condensation reaction conditions. By systematically addressing common issues such as low yield, gelation, and lack of structural control, researchers can optimize their synthetic protocols. This guide provides a framework for troubleshooting and a deeper insight into the underlying chemistry, empowering you to achieve your desired outcomes in the synthesis of these important materials.

V. References

  • Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. National Institutes of Health.

  • Synthesis and Characterization of High Refractive Index MT Siloxane Oligomers. ResearchGate.

  • Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry. PubMed.

  • Synthesis of Siloxyalumoxanes and Alumosiloxanes Based on Organosilicon Diols. MDPI.

  • Effect of catalyst concentration on molecular weight of polymer. ResearchGate.

  • How to prevent gelation process?. ResearchGate.

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.

  • Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Semantic Scholar.

  • An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane. Benchchem.

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI.

  • Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. MDPI.

  • GPC-NMR Analysis for Polymer Characterisation. Intertek.

  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI.

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI.

  • Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. ResearchGate.

  • Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. Benchchem.

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.

  • Accurate quantitation of the phenyl group in methylphenyl silicone oils by GPC-UV. SciSpace.

  • Synthesis of Siloxyalumoxanes and Alumosiloxanes Based on Organosilicon Diols. MDPI.

  • Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. ResearchGate.

  • Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI.

  • Polymer-modified catalyst supports as tailored local solvation environments to control reaction selectivity in liquid-phase chem. ChemRxiv.

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. ACS Publications.

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. ResearchGate.

  • Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features..

  • GPC/SEC Analysis of Oligomers and Low Molar Mass Polymers in THF. Agilent.

  • Real-space imaging of a phenyl group migration reaction on metal surfaces. National Institutes of Health.

  • Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. PubMed.

  • Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features.. ResearchGate.

  • The Influence of Conditions of Polycondensation in Acid Medium on the Structure of Oligosilsesquioxanes with a Novel Eugenol-Containing Substituent. MDPI.

  • Polymerization and polycondensation reactions. MEL Science.

  • Hydrolysis and condensation reaction of silane with Cellulose.. ResearchGate.

  • Synthesis of Methyl Methacrylate by Aldol Condensation of Methyl Propionate with Formaldehyde Over Acid–Base Bifunctional Catalysts. ResearchGate.

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI.

  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI.

  • Kinetics of Intramolecular Phenyl Migration and Fused Ring Formation in Hexylbenzene Radicals. PubMed.icals. PubMed.

Sources

Optimization

Technical Support Center: Purification of High-Purity Methylphenylsilanediol

Welcome to the technical support center for the purification of high-purity Methylphenylsilanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity Methylphenylsilanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to Methylphenylsilanediol and its Purification Challenges

Methylphenylsilanediol is a valuable building block in organic synthesis and materials science, often synthesized by the hydrolysis of dichloromethylphenylsilane. The purification of this compound is critical to ensure the integrity of subsequent reactions and the properties of the final products. The primary challenge in obtaining high-purity Methylphenylsilanediol lies in its propensity to undergo self-condensation to form siloxane oligomers, which are the most common impurity. Additionally, unreacted starting materials and side-products from the hydrolysis reaction can also contaminate the final product.

This guide provides practical, field-proven insights into overcoming these challenges using two primary purification techniques: recrystallization and column chromatography.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of Methylphenylsilanediol and provides systematic solutions.

Recrystallization Troubleshooting

Recrystallization is often the most effective method for purifying solid Methylphenylsilanediol.[1][2] A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution upon cooling.[1]

Q1: My Methylphenylsilanediol is not dissolving in the hot solvent during recrystallization. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Causality: For a successful recrystallization, the solvent's dissolving power should be "mediocre"—strong enough to dissolve the compound when hot, but weak enough to allow for crystallization upon cooling.[3] If the compound does not dissolve, the solvent is likely too non-polar.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small portions of the hot solvent to your mixture until the solid dissolves. Keep in mind that using an excessive amount of solvent will reduce your final yield.[4]

    • Switch to a More Polar Solvent: Methylphenylsilanediol has some solubility in methanol and chloroform.[5] Consider using a more polar solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution from which crystals will form upon cooling.

    • Elevate the Temperature: Ensure your solvent is at or near its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss during heating.

Q2: Oily droplets are forming instead of crystals as my solution cools. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Causality: This is often caused by a very high concentration of the solute or a solvent system in which the solubility changes too drastically with temperature. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level of the solution. Allow it to cool slowly again.[4]

    • Modify the Solvent System: If using a solvent mixture, add more of the "good" solvent to the hot solution to decrease the degree of supersaturation upon cooling.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure Methylphenylsilanediol.[6]

Q3: No crystals are forming even after the solution has cooled completely. What is the problem?

A3: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.

  • Causality: This is typically due to using too much solvent or a solvent in which the compound is too soluble even at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[4]

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[6][7]

    • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "bad" (miscible) solvent in which your compound is insoluble until the solution becomes cloudy. Then, gently heat until it is clear and allow it to cool slowly.

    • Cool to a Lower Temperature: Ensure you have allowed sufficient time for cooling and consider using a colder cooling bath (e.g., an ice-salt bath) if appropriate for your solvent.

Q4: The yield of my recrystallized Methylphenylsilanediol is very low. How can I improve it?

A4: A low yield is often a consequence of using too much solvent or not allowing for complete crystallization.

  • Causality: An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Incomplete cooling will also leave product in the solution.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving a significant portion of your product.[3]

Column Chromatography Troubleshooting

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.[7][9]

Q1: I am trying to purify Methylphenylsilanediol using silica gel column chromatography, but I am getting poor separation or no elution of my compound. What's going wrong?

A1: This can be due to several factors, including improper solvent selection, interactions with the stationary phase, or issues with column packing.

  • Causality: Silanols, like Methylphenylsilanediol, can interact strongly with the silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.[10] The choice of eluent is also critical for achieving good separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. For polar compounds like Methylphenylsilanediol, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 on the TLC plate.

    • Deactivate the Silica Gel: To reduce strong interactions, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a polar modifier like triethylamine or methanol in the eluent.

    • Consider an Alternative Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (e.g., C18). For reversed-phase chromatography, a polar mobile phase (e.g., methanol/water or acetonitrile/water) would be used.

    • Proper Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.[4]

Q2: My purified Methylphenylsilanediol from the column is still impure, showing the presence of siloxane. How can I improve the separation?

A2: The co-elution of the siloxane impurity is a common problem.

  • Causality: The siloxane dimer/oligomer, while less polar than the diol, may still have similar enough polarity to elute close to the desired product, especially if the column is overloaded or the eluent system is not optimal.

  • Troubleshooting Steps:

    • Use Gradient Elution: Start with a less polar eluent to first elute any non-polar impurities. Then, gradually increase the polarity of the eluent to separate the siloxane from the Methylphenylsilanediol. The siloxane, being less polar, should elute before the diol.

    • Improve Column Packing and Dimensions: A longer, narrower column will generally provide better separation than a short, wide one. Ensure the column is packed uniformly to avoid channeling.

    • Combine with Recrystallization: Often, the most effective approach is to use column chromatography to remove the bulk of the impurities and then perform a final recrystallization on the partially purified product to achieve high purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of high-purity Methylphenylsilanediol?

A1: The melting point of pure Methylphenylsilanediol is reported to be in the range of 84-85°C.[10] A broad or depressed melting point is an indication of impurities.

Q2: What are the primary impurities I should expect when synthesizing Methylphenylsilanediol?

A2: The most common impurity is the condensation product, which is a disiloxane formed from two molecules of Methylphenylsilanediol. Other potential impurities include unreacted starting materials (e.g., dichloromethylphenylsilane if the hydrolysis is incomplete) and higher molecular weight siloxane oligomers. The hydrolysis of dichloromethylphenylsilane also produces hydrochloric acid, which should be neutralized and removed during the workup.[11]

Q3: How can I monitor the purity of my Methylphenylsilanediol during the purification process?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a column chromatography and to get a qualitative assessment of purity. The desired diol should appear as a single spot.

  • Melting Point Analysis: A sharp melting point within the expected range (84-85°C) is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your final product. The absence of signals corresponding to impurities (e.g., residual solvents or siloxanes) is a key indicator of purity.

Q4: What are some suitable starting solvents for recrystallizing Methylphenylsilanediol?

A4: Based on its reported solubility, you could start by exploring the following:

  • Single Solvents: Toluene, or a mixture of hexane and a more polar solvent like ethyl acetate or acetone.

  • Solvent Pairs: A good starting point would be to dissolve the crude product in a minimal amount of a hot, relatively polar solvent in which it is soluble (e.g., acetone or ethyl acetate) and then slowly add a hot, non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Q5: How can I prevent the condensation of Methylphenylsilanediol to siloxane during purification and storage?

A5: The condensation reaction is often catalyzed by acid or base and is driven by the removal of water.

  • During Purification: Work under neutral pH conditions. If performing column chromatography on silica gel (which can be acidic), consider using a deactivated silica or adding a small amount of a neutralizer like triethylamine to the eluent.

  • Storage: Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. Storing it in a refrigerator can also help to slow down any potential degradation.[10]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Recrystallization of Methylphenylsilanediol
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., toluene, hexane/ethyl acetate mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude Methylphenylsilanediol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point and obtain NMR spectra to confirm the purity.

Protocol 2: Flash Column Chromatography of Methylphenylsilanediol
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude Methylphenylsilanediol in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Purification (Optional): The resulting solid can be further purified by recrystallization if necessary.

Visualizations

Diagram 1: General Workflow for Purification of Methylphenylsilanediol

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Hydrolysis of Dichloromethylphenylsilane crude Crude Methylphenylsilanediol (Contains Siloxanes, etc.) start->crude choice Choose Purification Method crude->choice recryst Recrystallization choice->recryst High initial purity column Column Chromatography choice->column Complex mixture analysis Purity Analysis (MP, NMR, TLC) recryst->analysis column->analysis pure_product High-Purity Methylphenylsilanediol analysis->pure_product

Caption: Purification workflow for Methylphenylsilanediol.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

G start Problem with Recrystallization q1 What is the issue? start->q1 oiling_out Oiling Out q1->oiling_out Droplets form no_crystals No Crystals Form q1->no_crystals Solution clear low_yield Low Yield q1->low_yield Little solid sol_oiling Reheat, add more solvent, cool slowly oiling_out->sol_oiling sol_no_crystals Reduce solvent volume, scratch, or seed no_crystals->sol_no_crystals sol_low_yield Minimize solvent, cool completely, collect 2nd crop low_yield->sol_low_yield

Caption: Decision tree for recrystallization issues.

References

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005. [Link]

  • University of California, Los Angeles. Recrystallization-1.pdf. [Link]

  • PubChem. Dichloromethylphenylsilane. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Quora. What should I do if crystallisation does not occur?. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • YouTube. Recrystallization. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • YouTube. Recrystallization. [Link]

  • University of Wisconsin. Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Troubleshooting

preventing polymerization of Methylphenylsilanediol during storage

Technical Support Center: Stabilizing Methylphenylsilanediol Welcome to the technical support center for Methylphenylsilanediol. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing Methylphenylsilanediol

Welcome to the technical support center for Methylphenylsilanediol. This guide is designed for researchers, scientists, and drug development professionals who utilize methylphenylsilanediol in their work. As a key intermediate, its stability is paramount to experimental success. This document provides in-depth, field-proven insights into preventing its unwanted polymerization during storage, ensuring the integrity and reactivity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of Methylphenylsilanediol.

Q1: What is Methylphenylsilanediol and why is it prone to polymerization?

Methylphenylsilanediol, with the chemical formula C₆H₅(CH₃)Si(OH)₂, is an organosilanol.[1] It contains two hydroxyl (-OH) groups directly attached to a silicon atom, making it analogous to a diol in organic chemistry.[1] These silanol groups are highly reactive and can undergo self-condensation reactions, where two Si-OH groups react to form a siloxane bond (Si-O-Si) and a molecule of water.[2][3] This process, repeated, leads to the formation of linear or cyclic oligomers and polymers, increasing the viscosity of the material and eventually leading to gels or solid precipitates.

Q2: What are the primary factors that trigger polymerization during storage?

The self-condensation of Methylphenylsilanediol is primarily accelerated by three factors:

  • Presence of Catalysts: Both acids and bases can catalyze the condensation reaction.[2][3][4] Even trace amounts of acidic or basic impurities on glassware or from the atmosphere can initiate polymerization.

  • Presence of Water: While water is a product of the condensation reaction, its presence can also facilitate the mobility of catalytic species and participate in hydrolysis-condensation equilibria, influencing the reaction rate.[2]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the condensation reaction.

Q3: What are the ideal storage conditions for Methylphenylsilanediol?

To maximize shelf-life and prevent polymerization, Methylphenylsilanediol should be stored under conditions that mitigate the factors mentioned above.[5][6] It is recommended to store it in a cool, dark, and dry place.[5][7] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric catalysts.[5][6] For long-term storage, refrigeration (0-5°C) and blanketing the container with an inert gas like dry nitrogen or argon are highly recommended.[5][7]

Q4: How can I tell if my Methylphenylsilanediol has started to polymerize?

The initial signs of polymerization can be subtle. You might observe:

  • An increase in the viscosity of the material.

  • The appearance of cloudiness or turbidity.

  • The formation of a gel-like substance or solid white precipitates. Confirmation of polymerization can be achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show a decrease in the Si-OH signal and the appearance of new signals corresponding to Si-O-Si linkages. Gel Permeation Chromatography (GPC) can also be used to detect the presence of higher molecular weight species.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage of Methylphenylsilanediol.

Problem 1: The viscosity of my Methylphenylsilanediol has noticeably increased.

  • Probable Cause: This is a classic sign of the onset of polymerization. The formation of dimers, trimers, and larger oligomers increases the overall viscosity of the material.

  • Troubleshooting Steps:

    • Immediate Action: If the material is still usable for your application, plan to use it as soon as possible. Further storage will likely lead to continued polymerization.

    • Verify Storage Conditions:

      • Check the storage temperature. Has it been exposed to elevated temperatures?

      • Inspect the container seal. Is it airtight?

      • Consider the age of the material. Has it been stored for an extended period?

    • Analytical Confirmation (Optional but Recommended):

      • Acquire a ¹H or ²⁹Si NMR spectrum. Compare the integration of the Si-OH proton signal against the phenyl and methyl proton signals. A decrease in the relative integration of the Si-OH signal indicates condensation.

      • Perform Karl Fischer titration to determine the water content. Elevated water levels can accelerate polymerization.

Problem 2: I observe a white precipitate or gel in my Methylphenylsilanediol container.

  • Probable Cause: This indicates advanced polymerization, where the formed oligomers/polymers are no longer soluble in the monomer, leading to phase separation as a precipitate or the formation of a cross-linked network (gel).

  • Troubleshooting Steps:

    • Assess Usability: The material is likely no longer suitable for applications requiring high purity monomer. The presence of oligomers can significantly impact reaction kinetics and product properties.

    • Investigate the Cause for Future Prevention:

      • Container Material: Standard soda-lime glass has an alkaline surface that can catalyze condensation.[8] Switching to borosilicate glass or a more inert material like PTFE or stainless steel for storage can prevent this.

      • Contamination: Review your handling procedures. Could acidic or basic contaminants have been introduced via spatulas, pipettes, or exposure to lab atmosphere?

      • Moisture Ingress: A faulty seal or opening the container in a humid environment can introduce water. Always allow refrigerated containers to warm to room temperature before opening to prevent condensation.[6]

Troubleshooting Workflow

Below is a logical workflow to diagnose and address stability issues with Methylphenylsilanediol.

TroubleshootingWorkflow Observe Observe Change in Methylphenylsilanediol (e.g., Viscosity, Precipitate) Assess Assess Severity Observe->Assess Viscosity Increased Viscosity Assess->Viscosity Minor Precipitate Precipitate / Gel Assess->Precipitate Major UseASAP Use Material ASAP Viscosity->UseASAP Discard Material Unsuitable for Most Applications Precipitate->Discard Investigate Investigate Root Cause for Future Prevention UseASAP->Investigate Discard->Investigate CheckTemp Check Storage Temperature Investigate->CheckTemp CheckSeal Inspect Container Seal & Headspace Investigate->CheckSeal CheckContainer Verify Container Material Compatibility Investigate->CheckContainer CheckHandling Review Handling Procedures Investigate->CheckHandling Implement Implement Corrective Actions: - Store at 0-5°C - Use Inert Gas (N₂/Ar) - Switch to Borosilicate/PTFE - Improve Handling CheckTemp->Implement CheckSeal->Implement CheckContainer->Implement CheckHandling->Implement

Caption: Troubleshooting workflow for Methylphenylsilanediol stability.

Section 3: Protocols for Stability Validation

To ensure the quality of your Methylphenylsilanediol, particularly for long-term storage or before use in a critical experiment, a stability validation study is recommended.

Experimental Protocol: Monitoring Storage Stability

Objective: To quantitatively assess the stability of Methylphenylsilanediol under specific storage conditions over time.

Materials:

  • Methylphenylsilanediol sample

  • Appropriate storage containers (e.g., amber borosilicate vials with PTFE-lined caps)

  • Inert gas (Nitrogen or Argon)

  • NMR spectrometer

  • Karl Fischer titrator

  • GPC system (optional)

Procedure:

  • Sample Preparation:

    • Aliquot the Methylphenylsilanediol into several small vials to avoid repeated opening of a large stock container.

    • Before sealing, blanket the headspace of each vial with a gentle stream of dry inert gas.

    • Seal the vials tightly and label them with the date and storage conditions (e.g., "Refrigerated, N₂ blanket").

  • Time-Point Analysis:

    • Establish a baseline (Time 0) by immediately analyzing one aliquot.

    • Store the remaining aliquots under the desired conditions.

    • Analyze aliquots at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analytical Methods:

    • NMR Spectroscopy: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃). Acquire a quantitative ¹H NMR spectrum. The ratio of the Si-OH protons to the aromatic or methyl protons should remain constant over time for a stable sample. A decrease in this ratio indicates polymerization.

    • Karl Fischer Titration: Determine the water content of the sample. An increase in water content may suggest a compromised seal or that significant condensation has occurred.[9]

    • Visual Inspection: At each time point, visually inspect the sample for any changes in clarity, color, or viscosity.

Data Interpretation: Summarize the results in a table to track changes over time. A stable product will show minimal to no change in the measured parameters.

Time PointVisual AppearanceWater Content (ppm)Si-OH / Aryl-H Ratio (NMR)
0Clear, colorless liquid502.0 : 5.0
1 MonthClear, colorless liquid551.98 : 5.0
3 MonthsClear, slightly viscous801.85 : 5.0
6 MonthsViscous, slightly cloudy1501.60 : 5.0

Section 4: The Chemistry of Condensation

Understanding the mechanism of polymerization is key to preventing it. The self-condensation of silanols is a bimolecular reaction that can be catalyzed by both acids and bases.[2][4]

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of a silanol oxygen, making the silicon atom more electrophilic.[3] A second silanol molecule then acts as a nucleophile, attacking the protonated silicon and displacing a water molecule.[3]

  • Base-Catalyzed Mechanism: In a basic medium, a silanol group is deprotonated to form a highly nucleophilic silanolate anion.[2] This anion then attacks a neutral silanol molecule, displacing a hydroxide ion, which subsequently deprotonates another silanol, continuing the catalytic cycle.[2]

The rate minimum for silanol condensation is near a neutral pH.[3] Therefore, maintaining neutrality and excluding acidic or basic contaminants is the most effective strategy for preservation.

Condensation Mechanism Diagram

CondensationMechanism cluster_acid Acid-Catalyzed Condensation cluster_base Base-Catalyzed Condensation A1 R(R')Si(OH)₂ A2 R(R')Si(OH)(OH₂⁺) A1->A2 Protonation H_plus + H⁺ A4 [Intermediate Complex] A2->A4 Nucleophilic Attack A3 R(R')Si(OH)₂ A3->A4 A5 R(R')Si(OH)-O-Si(OH)R(R') A4->A5 Elimination H2O_H_plus + H₂O + H⁺ A5->H2O_H_plus B1 R(R')Si(OH)₂ B2 R(R')Si(OH)O⁻ B1->B2 Deprotonation OH_minus + OH⁻ H2O + H₂O B2->H2O B4 [Intermediate Complex] B2->B4 Nucleophilic Attack B3 R(R')Si(OH)₂ B3->B4 B5 R(R')Si(OH)-O-Si(OH)R(R') B4->B5 Elimination OH_minus_2 + OH⁻ B5->OH_minus_2

Caption: Acid- and base-catalyzed condensation pathways of silanediols.

Summary of Recommendations

For optimal stability of Methylphenylsilanediol, adhere to the following guidelines.

ParameterRecommendationRationale
Temperature Store at 0-5°C.[5]Slows the rate of the condensation reaction.
Atmosphere Store under a dry, inert atmosphere (N₂ or Ar).[7]Prevents exposure to atmospheric moisture and CO₂ (which can form carbonic acid).
Container Use borosilicate glass or PTFE containers with PTFE-lined caps.Avoids catalysis from alkaline surfaces of soda-lime glass.[8]
Handling Allow to warm to room temperature before opening. Use clean, dry utensils. Reseal promptly.[6]Prevents condensation of atmospheric moisture into the cold liquid. Avoids cross-contamination.
Additives Avoid adding any stabilizers unless their compatibility is confirmed.Some common polymerization inhibitors may not be effective or could interfere with downstream applications.[10][11]

By implementing these storage and handling protocols, you can significantly extend the shelf-life of your Methylphenylsilanediol and ensure its reliability in your research and development workflows.

References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (URL: [Link])

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. (URL: [Link])

  • Hydrolysis and condensation mechanism of organofunctional silanes and... - ResearchGate. (URL: [Link])

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. (URL: [Link])

  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (URL: [Link])

  • US6469120B1 - Water-stabilized organosilane compounds and methods for using the same - Google P
  • Condensation reaction between methanol and silanols used in the Karl Fischer titration. (URL: [Link])

  • Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing). (URL: [Link])

  • Determination of Silanol in Silicones by Quantitative FTIR. (URL: [Link])

  • US20050130309A1 - Detection of silanol groups on a surface - Google P
  • Methods for detecting silicones in biological matrixes - PubMed. (URL: [Link])

  • Materials Compatability. (URL: [Link])

  • Any advice transferring & storing of organosilane coupling agent? - ResearchGate. (URL: [Link])

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (URL: [Link])

  • Organosilanols - Wikipedia. (URL: [Link])

  • Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (URL: [Link])

  • What's the suggested storage conditions for silane-coated iron oxide NPs? - ResearchGate. (URL: [Link])

  • Polymerisation inhibitor - Wikipedia. (URL: [Link])

  • Safe Storage. (URL: [Link])

  • The control of runaway polymerisation reactions by inhibition techniques - IChemE. (URL: [Link])

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (URL: [Link])

  • Chemical Compatibility Guidelines - UCSD Blink. (URL: [Link])

  • Polymerisation inhibitor - Grokipedia. (URL: [Link])

  • Chemical Compatibility & Storage - Department of Chemistry | University of Toronto. (URL: [Link])

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Optimization

Technical Support Center: Challenges in the Scale-Up of Methylphenylsilanediol Production

Welcome to the Technical Support Center for the scale-up of Methylphenylsilanediol production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of Methylphenylsilanediol production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale manufacturing. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide in-depth, field-proven insights to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up Methylphenylsilanediol synthesis from a lab to a pilot or industrial scale?

A1: The transition from benchtop to bulk production of Methylphenylsilanediol introduces several significant challenges.[1] Key areas of concern include:

  • Reaction Control: Managing the exothermic nature of the hydrolysis of the precursor (e.g., dichloromethylphenylsilane) is paramount. What is easily controlled in a small flask can lead to thermal runaway in a large reactor.[2]

  • Impurity Profile: Side reactions, such as the self-condensation of Methylphenylsilanediol to form oligomeric or polymeric siloxanes (e.g., polydimethylsiloxane), can become more prevalent at scale.

  • Purification and Isolation: Methods that are effective at the gram-scale, like column chromatography, are often not economically or practically viable for kilogram or ton-scale production.[3][4]

  • Material Handling and Safety: Handling large quantities of reactants, such as chlorosilanes, and byproducts, like hydrochloric acid, requires stringent safety protocols and specialized equipment.[5]

  • Process Reproducibility: Ensuring consistent product quality, such as crystal form and purity, across different batches is a significant hurdle.[6]

Q2: How does the hydrolytic stability of Methylphenylsilanediol impact the scale-up process?

A2: The hydrolytic stability of the Si-OH bonds in Methylphenylsilanediol is a double-edged sword. While the initial hydrolysis of the precursor is the desired reaction, the subsequent condensation of the silanol groups is a primary pathway for impurity formation.[7][8] Under prolonged exposure to water or at elevated temperatures, which can occur during workup and isolation at scale, Methylphenylsilanediol can self-condense to form siloxane oligomers.[9][10] The rate of this condensation is influenced by pH, temperature, and the presence of catalysts. Controlling these parameters is crucial to prevent the formation of insoluble or difficult-to-remove polymeric byproducts.

Q3: What are the primary safety concerns associated with the large-scale production of Methylphenylsilanediol?

A3: The large-scale synthesis of Methylphenylsilanediol presents several safety hazards that must be carefully managed:

  • Corrosive Byproducts: The hydrolysis of chlorosilane precursors generates significant amounts of hydrochloric acid (HCl), which is highly corrosive to both equipment and personnel.[5]

  • Exothermic Reactions: The hydrolysis reaction is highly exothermic and can lead to a rapid increase in temperature and pressure if not adequately controlled, potentially causing thermal runaway.[11][12][13]

  • Flammable Materials: Depending on the synthetic route, flammable solvents and reagents may be used, posing a fire and explosion risk.[14]

  • Reactive Intermediates: Chlorosilane precursors are highly reactive and moisture-sensitive, requiring careful handling and storage to prevent uncontrolled reactions.[5]

A thorough process hazard analysis (PHA) is essential before any scale-up activities to identify and mitigate these risks.[14]

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up of Methylphenylsilanediol production.

Issue 1: Low Yield and Formation of Insoluble White Precipitate
Possible Causes Troubleshooting Steps
Uncontrolled Exothermic Reaction: Localized "hot spots" in the reactor due to inadequate mixing or cooling can accelerate the self-condensation of Methylphenylsilanediol to form insoluble polysiloxanes.[2][15]1. Improve Heat Transfer: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a jacketed cooling system.[11] 2. Controlled Reagent Addition: Add the chlorosilane precursor slowly and sub-surface to the aqueous phase to dissipate heat more effectively.[2] 3. Dilution: Increasing the solvent volume can help to better manage the heat generated during the reaction.[11]
Incorrect pH during Workup: A neutral or slightly basic pH can catalyze the condensation of silanols.[7]1. Maintain Acidic Conditions: Keep the reaction and workup mixture at a low pH to minimize silanol condensation. 2. Temperature Control: Perform extractions and washes at reduced temperatures to slow down the rate of condensation.
Prolonged Reaction or Workup Time: Extended exposure to water, especially at elevated temperatures, increases the likelihood of forming siloxane byproducts.[9]1. Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction endpoint.[16] 2. Efficient Workup: Streamline the workup procedure to minimize the time the product is in contact with the aqueous phase.
Issue 2: Difficulty in Product Isolation and Purification
Possible Causes Troubleshooting Steps
Formation of an Emulsion during Extraction: The presence of fine particulate matter or surface-active byproducts can lead to stable emulsions that are difficult to break.1. Filtration: Filter the reaction mixture before extraction to remove any solid impurities. 2. Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous wash to help break the emulsion. 3. Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation at a larger scale.
Product Oiling Out Instead of Crystallizing: The presence of impurities, particularly oligomeric siloxanes, can inhibit crystallization and cause the product to separate as an oil.1. Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often induce crystallization. 2. Seeding: Introduce a small amount of pure Methylphenylsilanediol crystals to the supersaturated solution to initiate crystallization. 3. Anti-Solvent Addition: Slowly add an anti-solvent to a solution of the crude product to precipitate the desired compound.
Inefficient Removal of Siloxane Impurities: Oligomeric siloxanes often have similar solubility profiles to Methylphenylsilanediol, making their removal by simple crystallization challenging.1. Slurry Wash: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble, can be effective. 2. Preparative Chromatography: While not ideal for very large scales, preparative HPLC or flash chromatography with a suitable stationary phase (e.g., C18 reversed-phase) can be used for high-purity requirements.[3][17][18]

Experimental Protocols & Workflows

Protocol 1: Controlled Hydrolysis of Dichloromethylphenylsilane at Pilot Scale
  • Reactor Setup: A 100 L jacketed glass reactor equipped with a high-torque overhead stirrer, a temperature probe, a condenser, and a controlled-rate addition pump is used.

  • Initial Charge: Charge the reactor with a mixture of toluene and water (2:1 v/v) and cool the jacket to 0-5 °C.

  • Reactant Preparation: Prepare a solution of dichloromethylphenylsilane in toluene in a separate, dry vessel under a nitrogen atmosphere.

  • Controlled Addition: Slowly add the dichloromethylphenylsilane solution to the vigorously stirred aqueous mixture via the addition pump over 2-3 hours, maintaining the internal temperature below 10 °C.[2]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material by Gas Chromatography (GC).[19][20]

  • Quenching: Once the reaction is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Workup: Separate the organic layer. Wash the organic layer with cold, dilute hydrochloric acid and then with cold brine.

  • Isolation: Concentrate the organic layer under reduced pressure to initiate crystallization. Isolate the solid product by filtration and wash with cold heptane.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to prevent condensation.

Visualizations

Troubleshooting Workflow for Methylphenylsilanediol Scale-Up

start Scale-Up Issue Identified issue_type Low Yield or Impurity Formation? start->issue_type yield_issue Low Yield issue_type->yield_issue Yes impurity_issue High Impurity Levels issue_type->impurity_issue Yes purification_problem Purification Difficulty? issue_type->purification_problem No exotherm Check for Uncontrolled Exotherm yield_issue->exotherm workup_ph Check Workup pH impurity_issue->workup_ph improve_cooling Improve Cooling/Mixing exotherm->improve_cooling Yes exotherm->workup_ph No solution Problem Resolved improve_cooling->solution slow_addition Slow Reagent Addition slow_addition->solution acidify Maintain Acidic Conditions workup_ph->acidify Yes reaction_time Review Reaction/Workup Time workup_ph->reaction_time No acidify->solution optimize_time Optimize Time reaction_time->optimize_time Yes reaction_time->purification_problem No optimize_time->solution emulsion Emulsion Formation purification_problem->emulsion Yes oiling_out Product Oiling Out purification_problem->oiling_out No filter_brine Pre-filter and/or Use Brine Wash emulsion->filter_brine filter_brine->solution solvent_screen Solvent Screening & Seeding oiling_out->solvent_screen impurity_removal Inefficient Impurity Removal oiling_out->impurity_removal If still fails solvent_screen->solution slurry_wash Perform Slurry Wash impurity_removal->slurry_wash slurry_wash->solution

Caption: A decision tree for troubleshooting common issues in Methylphenylsilanediol scale-up.

Key Stages in Methylphenylsilanediol Production Scale-Up

cluster_0 Pre-Production cluster_1 Production cluster_2 Post-Production lab_synthesis Lab-Scale Synthesis (g) process_dev Process Development & Safety Analysis lab_synthesis->process_dev Optimization pilot_scale Pilot-Scale Production (kg) process_dev->pilot_scale Technology Transfer commercial_scale Commercial-Scale Production (tons) pilot_scale->commercial_scale Scale-Up purification Purification & Isolation commercial_scale->purification qc_qa Quality Control & Assurance purification->qc_qa final_product Final Product qc_qa->final_product

Caption: The workflow from laboratory synthesis to final product in Methylphenylsilanediol manufacturing.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved from [Link]

  • Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC. (2025, January 8). Retrieved from [Link]

  • How Is PDMS Synthesized? - Chemistry For Everyone - YouTube. (2025, July 21). Retrieved from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Retrieved from [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Chemical Synthesis and Process Optimization of Industrial Chemistry - Longdom Publishing. Retrieved from [Link]

  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
  • Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up - YouTube. (2025, May 9). Retrieved from [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • (PDF) Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane - ResearchGate. (2020, July 24). Retrieved from [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. Retrieved from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. Retrieved from [Link]

  • Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions - VTechWorks. (2003, August 21). Retrieved from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - ResearchGate. Retrieved from [Link]

  • Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings - MDPI. Retrieved from [Link]

  • Chemical Process Optimization in Industrial Manufacturing. | Allied Academies. (2023, August 31). Retrieved from [Link]

  • Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed. Retrieved from [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. Retrieved from [Link]

  • Nanosecond-scale single-molecule reaction dynamics for scalable synthesis on a chip - NIH. Retrieved from [Link]

  • Chemical Process Design, Development, and Optimization | Syngene. Retrieved from [Link]

  • Industrial Chemical Analysis and Quality Control. | Allied Academies. (2023, August 31). Retrieved from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed. (2024, October 3). Retrieved from [Link]

  • Advanced Analytical Techniques for Quality Control in GMP Synthesis - JOCPR. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). Retrieved from [Link]

  • What analytical techniques do QC chemists commonly use in pharmaceutical industry? : r/chemistry - Reddit. (2020, July 9). Retrieved from [Link]

  • Systematic and efficient method scale-up for peptide purification. Retrieved from [Link]

  • Photo Click Reaction of Acylsilanes with Indoles - PMC - NIH. Retrieved from [Link]

  • Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED. (2024, April 28). Retrieved from [Link]

  • Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes - MDPI. Retrieved from [Link]

  • Chemical and Process Inherent Safety Analysis of Large-Scale Suspension Poly(Vinyl Chloride) Production - MDPI. (2023, August 24). Retrieved from [Link]

  • Preparative purification methods for deprotected peptides. : r/OrganicChemistry - Reddit. (2024, April 3). Retrieved from [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis - ResearchGate. (2018, December 21). Retrieved from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. Retrieved from [Link]

Sources

Troubleshooting

identifying and removing impurities from Methylphenylsilanediol preparations

Technical Support Center: Methylphenylsilanediol Purification A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methylphenylsilanediol (MPSD). As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methylphenylsilanediol Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methylphenylsilanediol (MPSD). As a Senior Application Scientist, I've designed this guide to address the common challenges associated with achieving high purity for this versatile organosilanol. High purity is paramount, as residual impurities can significantly impact downstream applications, from polymer chemistry to pharmaceutical development. This resource provides in-depth, field-proven answers to your most pressing questions.

Section 1: FAQs - Impurity Identification

Q1: What are the most common impurities I should expect in my crude Methylphenylsilanediol preparation?

A: Your crude MPSD will typically contain impurities stemming from its synthesis, which is most often the hydrolysis of Dichloromethylphenylsilane.[1] The primary impurities fall into three categories:

  • Siloxane Oligomers/Polymers: This is, by far, the most prevalent impurity. MPSD molecules can undergo self-condensation, where two hydroxyl (-OH) groups react to form a siloxane (Si-O-Si) bond and a molecule of water.[2][3][4][5] This process can continue, forming dimers, trimers, and higher-order oligomers or even polymers (poly(methylphenylsilanediol)).[6] This is often the cause if your product is oily or waxy instead of a crystalline solid.

  • Unreacted Starting Material: Depending on the reaction's completeness, you may have residual Dichloromethylphenylsilane.[1]

  • Synthesis Byproducts & Reagents: The hydrolysis of Dichloromethylphenylsilane produces hydrochloric acid (HCl), which, if not properly neutralized and removed, can remain.[1] Residual solvents used during synthesis and workup are also common.[7]

Q2: My NMR spectrum shows more than just my desired product. How can I identify the siloxane impurities?

A: This is a frequent challenge. While your MPSD monomer has sharp, well-defined peaks, the oligomeric siloxanes are often a family of similar molecules of varying lengths.

  • ¹H NMR: Instead of sharp peaks, you will likely see broad, less-defined signals in the phenyl and methyl regions, often slightly shifted from the monomer peaks. The Si-OH proton signal may also broaden or shift.

  • ¹³C NMR: Similar to the proton spectrum, you can expect a broadening of the aromatic and methyl carbon signals.

  • Expert Tip: The key is not to look for a single set of impurity peaks, but rather a "smear" or series of overlapping broad humps corresponding to the polymer backbone. For definitive identification, techniques like Mass Spectrometry (LC-MS) are invaluable as they can show a distribution of molecular weights corresponding to the monomer, dimer, trimer, and so on.[7][8][9] You can find compiled NMR data for many common lab solvents and impurities in established literature, which can help you rule out simple contaminants.[10][11]

Q3: What is the quickest way to get a preliminary assessment of my MPSD's purity?

A: For a rapid, qualitative check, two classic methods are indispensable:

  • Thin-Layer Chromatography (TLC): Spot your crude material on a silica gel plate. Pure MPSD should ideally give a single spot. The presence of oligomers will often appear as a "streak" starting from the baseline and moving up towards the monomer spot, or as a series of closely-spaced, elongated spots. This happens because the silanol groups interact strongly with the silica stationary phase.[12]

  • Melting Point Analysis: Pure, crystalline MPSD has a defined melting point. Impurities, especially oligomers, will disrupt the crystal lattice, leading to a significantly depressed and broad melting point range. If your product melts over a range of several degrees, it is a strong indicator of impurity.

Q4: Which analytical technique is best for quantifying low-level impurities in my final MPSD product?

A: For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][13] A well-developed reversed-phase HPLC method can separate the MPSD monomer from its various oligomers and other synthesis-related impurities.[14] By using a UV detector (for the phenyl group) and running calibrated standards, you can accurately determine the purity percentage and quantify specific impurities. Gas Chromatography (GC) can also be effective, especially for volatile impurities like residual solvents or unreacted starting material.[15][16]

Section 2: Troubleshooting Guide - Purification Workflows

Here, we tackle common problems encountered during the purification process and provide actionable solutions.

Problem 1: My crude MPSD is a sticky oil or waxy semi-solid and refuses to crystallize.

  • Primary Cause: This is a classic sign of a high concentration of siloxane oligomers. These polymeric chains disrupt the ordered crystal lattice formation of the MPSD monomer, resulting in an amorphous or oily state.

  • Solution Path: Direct recrystallization will fail. You must first remove the bulk of the oligomers. The most effective method is flash column chromatography .[17][18] Because siloxanes are less polar than the corresponding diol (MPSD), they will elute from the column first. This separates the monomer from the higher molecular weight impurities, allowing the purified monomer to be crystallized from the collected fractions.

Problem 2: My recrystallization attempt resulted in very poor yield.

  • Common Causes & Solutions:

    • Incorrect Solvent Choice: The ideal solvent should dissolve MPSD poorly at room temperature but very well at its boiling point.[19][20] If solubility is too high at low temperatures, the product will remain in solution.[21]

      • Action: Perform a systematic solvent screen with small amounts of your product in various solvents (e.g., hexanes, toluene, ethyl acetate/hexane mixtures).

    • Using Too Much Solvent: A frequent error is adding too much hot solvent, creating a solution that is not saturated. Upon cooling, little to no product will crystallize.

      • Action: Add the hot solvent portion-wise to the solid, with heating, until it just dissolves. This ensures a saturated solution and maximizes crystal recovery upon cooling.[22]

Problem 3: My compound streaks badly on a silica gel TLC plate, making it hard to assess purity or develop a column chromatography method.

  • Cause: The two hydroxyl (silanol) groups on MPSD are polar and slightly acidic. They interact very strongly with the acidic silanol groups on the surface of the silica gel via hydrogen bonding.[12] This strong interaction prevents clean elution, causing the characteristic streaking or tailing.[23]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar modifier to the eluent. Acetic acid can help by protonating the silica surface, while a base like triethylamine can help by interacting with your acidic silanol. This competitively blocks the interaction sites on the silica, allowing for better spot shape.

    • Change the Stationary Phase: If modifying the eluent fails, consider using a less acidic stationary phase like neutral alumina.[18] Alternatively, for very challenging separations, reversed-phase chromatography (using a C18-functionalized stationary phase) can be an excellent option.[14]

    • Deactivate the Silica: For preparative column chromatography, you can "deactivate" the silica gel by pre-treating it with a solution containing a small percentage of triethylamine in your eluent.[24]

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Recrystallization of Methylphenylsilanediol

This protocol is designed to maximize both purity and yield for solid MPSD containing minor impurities.

  • Solvent Selection: In a small test tube, add ~20 mg of crude MPSD. Add a few drops of your chosen test solvent (e.g., Toluene or a Hexane/Ethyl Acetate mixture). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve upon heating, it's not polar enough. The ideal solvent will dissolve the solid completely upon heating but show minimal solubility at room temperature.

  • Dissolution: Place your crude MPSD (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it. This step is crucial for removing insoluble impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry thoroughly under vacuum. Confirm purity by melting point analysis and TLC.

Protocol 2: Flash Column Chromatography for Removing Oligomeric Impurities

This method is essential when your MPSD is an oil or fails to crystallize.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Find a mobile phase (e.g., 20% Ethyl Acetate in Hexane) that gives your desired MPSD monomer an Rf value of ~0.3, while the impurities are either at the baseline or have a higher Rf.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is to use 30-50 g of silica gel per 1 g of crude material).[18] Pack the column using the "wet slurry" method with your chosen eluent to ensure a homogenous, bubble-free stationary phase.[17]

  • Sample Loading: Dissolve your crude MPSD oil in the minimum amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, use the "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[25][26]

  • Elution: Begin eluting the column with your solvent system, applying positive pressure (flash chromatography). Collect fractions in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure MPSD monomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting product should be a solid or an oil that is now amenable to crystallization using Protocol 1.

Section 4: Data Summary & Workflow Visualization

Table 1: Troubleshooting Summary for MPSD Purification

Impurity TypeCommon SourceIdentification Method(s)Primary Removal Technique
Siloxane Oligomers Self-condensation of MPSDNMR (broad peaks), TLC (streaking), LC-MS (mass distribution)Flash Column Chromatography
Dichloromethylphenylsilane Incomplete hydrolysis reactionGC-MS, NMR (distinct signals)Aqueous Workup, Column Chromatography
Hydrochloric Acid (HCl) Byproduct of hydrolysispH measurement of aqueous phaseNeutralization (e.g., NaHCO₃ wash)
Residual Solvents Synthesis / Purification steps¹H NMR, GCDrying under high vacuum

Diagram 1: Workflow for MPSD Purification

This diagram outlines the decision-making process for purifying a crude batch of Methylphenylsilanediol.

PurificationWorkflow cluster_start cluster_assess cluster_path1 cluster_path2 cluster_end Crude Crude MPSD Preparation Assess Initial State Assessment Crude->Assess PurityCheck Check Purity (TLC, Melting Point) Assess->PurityCheck Solid Column Flash Column Chromatography (Protocol 2) Assess->Column Oil / Waxy Recrystallize Recrystallization (Protocol 1) PurityCheck->Recrystallize Impure Final Pure Crystalline MPSD PurityCheck->Final Pure Recrystallize->Final Combine Combine Pure Fractions & Concentrate Column->Combine Combine->Recrystallize

Caption: Decision workflow for purifying crude Methylphenylsilanediol.

Diagram 2: Formation of Siloxane Impurity

This diagram illustrates the condensation reaction that forms the most common impurity.

SiloxaneFormation Monomer1 Methylphenylsilanediol (Monomer) Dimer Siloxane Dimer (Impurity) Monomer1->Dimer Monomer2 Methylphenylsilanediol (Monomer) Monomer2->Dimer Water - H₂O

Sources

Optimization

degradation pathways of Methylphenylsilanediol under acidic or basic conditions

Here is the technical support center for the degradation pathways of Methylphenylsilanediol. Welcome to the technical support center for Methylphenylsilanediol.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the degradation pathways of Methylphenylsilanediol.

Welcome to the technical support center for Methylphenylsilanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the complexities of its stability and degradation.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methylphenylsilanediol in aqueous or protic solutions?

The primary degradation pathway for Methylphenylsilanediol, like other organosilanediols, is a self-condensation reaction.[1][2] This process involves the reaction between two silanol (-Si-OH) groups to form a siloxane bond (Si-O-Si) and a molecule of water. This reaction can continue, leading to the formation of linear oligomers, polymers, or cyclic species.[3] The stability of the silanediol is lowest under conditions that catalyze this condensation, namely in the presence of acidic or basic species.[4]

Q2: How does pH fundamentally alter the stability and degradation rate of Methylphenylsilanediol?

The pH of the solution is the most critical factor controlling the condensation rate of Methylphenylsilanediol. The reaction is catalyzed by both acids and bases, meaning the degradation rate is slowest at a specific pH near neutrality, known as the isoelectric point, and increases as the pH becomes more acidic or basic.[4]

  • Under acidic conditions (pH < ~4): A silanol group is protonated, making it a better leaving group (H₂O). This facilitates a nucleophilic attack from another neutral silanol molecule. The rate is generally proportional to the H⁺ concentration.[4][5]

  • Under basic conditions (pH > ~7): A silanol group is deprotonated to form a highly reactive silanolate anion (Si-O⁻). This potent nucleophile then attacks the silicon atom of a neutral silanol molecule.[4] The rate is typically proportional to the OH⁻ concentration.

Therefore, precise pH control is paramount for any experiment where the stability of Methylphenylsilanediol is a concern.

Q3: What is the detailed mechanism of Methylphenylsilanediol degradation under acidic conditions?

Under acidic conditions, the condensation proceeds via a bimolecular electrophilic substitution mechanism (Sₑ2-Si). The acid catalyst serves to activate one of the silanol molecules.

  • Protonation: A silanol hydroxyl group is rapidly and reversibly protonated by an acid (H₃O⁺ or other Brønsted acid) to form a protonated silanol (-Si-OH₂⁺). This step makes the hydroxyl group a much better leaving group (as water).[4][5]

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a second, neutral Methylphenylsilanediol molecule attacks the silicon atom of the protonated molecule.

  • Deprotonation & Water Elimination: A water molecule is eliminated from the transition state, and a proton is lost from the attacking oxygen to regenerate the acid catalyst, resulting in the formation of a siloxane bond.

The overall process is a kinetically controlled equilibrium between linear chains and cyclic products.[3]

Acidic_Degradation Acid-Catalyzed Condensation of Methylphenylsilanediol cluster_0 Step 1: Protonation A R(Ph)Si(OH)₂ B R(Ph)Si(OH)(OH₂⁺) A->B Hplus H⁺ D Transition State B->D C R(Ph)Si(OH)₂ C->D E H₂O D->E F H⁺ D->F G R(Ph)(OH)Si-O-Si(OH)(Ph)R D->G caption Fig 1. Acid-catalyzed degradation pathway.

Caption: Acid-catalyzed degradation pathway.

Q4: What is the detailed mechanism of Methylphenylsilanediol degradation under basic conditions?

Under basic conditions, the condensation mechanism is a bimolecular nucleophilic substitution (Sₙ2-Si). The base catalyst generates a highly reactive nucleophile.

  • Deprotonation: A hydroxide ion (or other Brønsted base) removes a proton from a silanol group, forming a silanolate anion (R(Ph)Si(OH)O⁻). This anion is a much stronger nucleophile than the neutral silanol.[4]

  • Nucleophilic Attack: The negatively charged oxygen of the silanolate attacks the silicon atom of a second, neutral Methylphenylsilanediol molecule. This forms a transient, pentacoordinate silicon intermediate.

  • Hydroxide Elimination: The intermediate collapses, eliminating a hydroxide ion (-OH), which is the leaving group, to form the siloxane bond. The hydroxide ion is regenerated, confirming its catalytic role.

Basic_Degradation Base-Catalyzed Condensation of Methylphenylsilanediol cluster_0 Step 1: Deprotonation A R(Ph)Si(OH)₂ B R(Ph)Si(OH)O⁻ (Silanolate Anion) A->B OH_minus OH⁻ D Pentacoordinate Intermediate B->D C R(Ph)Si(OH)₂ C->D E OH⁻ D->E G R(Ph)(OH)Si-O-Si(OH)(Ph)R D->G caption Fig 2. Base-catalyzed degradation pathway.

Sources

Troubleshooting

Technical Support Center: Strategies for Controlling the Stereochemistry of Methylphenylsilanediol Derivatives

Welcome to the Technical Support Center for the stereoselective synthesis of methylphenylsilanediol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of methylphenylsilanediol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experimental work. Our goal is to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and providing validated protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of chiral methylphenylsilanediol derivatives.

Question 1: Why am I observing low enantioselectivity in the desymmetrization of my prochiral methylphenylsilanediol?

Answer:

Low enantioselectivity is a common hurdle in the asymmetric synthesis of chiral silanols. Several factors, from catalyst choice to reaction conditions, can be the root cause.

Potential Causes and Solutions:

  • Suboptimal Catalyst Performance: The choice of catalyst is paramount. For the desymmetrization of prochiral silanediols, organocatalysts, particularly those containing a chiral imidazole moiety, have shown great promise.[1][2] These catalysts often rely on a two-point hydrogen bonding interaction with the silanediol to create a chiral environment, facilitating enantioselective silylation.[1] If you are using a different class of catalyst, it may not be well-suited for this specific transformation.

    • Recommendation: Consider screening a panel of chiral catalysts. Chiral imidazole-containing catalysts and chiral amide catalysts have been reported to give high enantioselectivity (up to 98:2).[1][3]

  • ** Catalyst Loading and Purity:** Insufficient catalyst loading can lead to a significant background reaction, eroding enantioselectivity. Conversely, impurities in the catalyst can interfere with the catalytic cycle.

    • Recommendation: Optimize the catalyst loading. Start with the literature-recommended amount and perform a systematic study to find the optimal concentration for your specific substrate. Ensure the catalyst is of high purity.

  • Solvent Effects: The solvent can significantly influence the transition state of the reaction and, consequently, the enantioselectivity.

    • Recommendation: Screen a variety of solvents with different polarities and coordinating abilities. Non-polar, aprotic solvents are often a good starting point.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.

    • Recommendation: Perform the reaction at lower temperatures. This can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

  • Moisture and Air Sensitivity: Many organometallic and organocatalytic systems are sensitive to moisture and air. Water can hydrolyze starting materials or intermediates and deactivate the catalyst.

    • Recommendation: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Catalyst Screening for Optimal Enantioselectivity

  • Setup: In parallel, oven-dried vials equipped with stir bars under an inert atmosphere.

  • Reagents: To each vial, add the prochiral methylphenylsilanediol (1 equivalent) and the chosen solvent.

  • Catalyst Addition: Add a different chiral catalyst (e.g., various imidazole or amide-based catalysts) to each vial at a specific loading (e.g., 5 mol%).

  • Reaction Initiation: Add the silylating agent (e.g., a chlorosilane, 1.1 equivalents) and an acid scavenger if necessary (e.g., a non-nucleophilic base).

  • Monitoring: Stir the reactions at a controlled temperature and monitor their progress by TLC or GC/MS.

  • Analysis: Upon completion, quench the reactions and determine the enantiomeric excess of the product in each vial using chiral HPLC.

Question 2: My reaction yield is low. What are the potential side reactions or causes?

Answer:

Low yields can be attributed to several factors, including incomplete conversion, product degradation, or the formation of side products.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium.

    • Recommendation: Monitor the reaction over a longer period. If the reaction stalls, consider adding a fresh portion of the catalyst.

  • Side Reactions:

    • Homocoupling of the Silanol: Silanols can undergo self-condensation to form siloxanes, especially in the presence of acid or base.

    • Hydrolysis of the Silylating Agent: If moisture is present, the silylating agent (e.g., chlorosilane) can hydrolyze, reducing the amount available for the desired reaction.

    • Over-silylation: The desired monosilylated product could potentially react further to form a disilylated byproduct if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Product Instability: The desired chiral silanol may be unstable under the reaction or workup conditions. Silanols can be sensitive to acidic or basic conditions, which can promote racemization or decomposition.[4][5]

    • Recommendation: Use a buffered workup to maintain a neutral pH. Minimize the exposure of the product to silica gel during purification, as it can be acidic. Consider using alternative purification methods like preparative TLC or flash chromatography with deactivated silica gel.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC/MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time incomplete->increase_time add_catalyst Add More Catalyst incomplete->add_catalyst optimize_temp Optimize Temperature incomplete->optimize_temp check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No homocoupling Homocoupling (Siloxane Formation) side_products_present->homocoupling hydrolysis Hydrolysis of Silylating Agent side_products_present->hydrolysis over_silylation Over-silylation side_products_present->over_silylation check_workup Review Workup & Purification no_side_products->check_workup use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous adjust_stoichiometry Adjust Stoichiometry over_silylation->adjust_stoichiometry product_degradation Potential Product Degradation check_workup->product_degradation optimize_purification Optimize Purification (e.g., deactivated silica) product_degradation->optimize_purification

Caption: Troubleshooting workflow for low reaction yield.

Question 3: I am having difficulty purifying my chiral methylphenylsilanediol derivative. What are the best practices?

Answer:

Purification of chiral silanols can be challenging due to their polarity and potential for decomposition on standard silica gel.

Best Practices for Purification:

  • Column Chromatography:

    • Deactivated Silica Gel: Standard silica gel can be acidic and may cause decomposition or racemization. Deactivate silica gel by treating it with a solution of triethylamine in your eluent system before packing the column.

    • Eluent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

    • Avoid Chlorinated Solvents: Dichloromethane can sometimes contain traces of HCl, which can be detrimental to the stability of silanols.

  • Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications, prep TLC can be a good option to minimize contact time with the stationary phase.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification and can sometimes lead to enantiomeric enrichment.

  • Coupled Achiral-Chiral Chromatography: In some cases, achiral impurities may co-elute with your enantiomers. A two-step purification process involving an initial achiral column to remove impurities followed by a chiral column for enantioseparation can be effective.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and analysis of chiral methylphenylsilanediol derivatives.

Question 1: What are the primary strategies for synthesizing enantiomerically enriched methylphenylsilanediol derivatives?

Answer:

There are three main strategies for accessing enantiomerically enriched methylphenylsilanediol derivatives:

  • Asymmetric Desymmetrization of Prochiral Silanediols: This is a highly efficient method that starts with an easily accessible prochiral silanediol and uses a chiral catalyst to selectively functionalize one of the two enantiotopic hydroxyl groups.[7][8] Both organocatalytic and metal-catalyzed methods have been developed.[1][2][9]

  • Kinetic Resolution of Racemic Silanols: In this approach, a racemic mixture of the silanol is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer.[10] This allows for the separation of the unreacted, enantioenriched starting material from the product. However, the maximum theoretical yield for the desired enantiomer is 50%.

  • Dynamic Kinetic Resolution (DKR): This strategy combines the features of kinetic resolution with in situ racemization of the starting material.[11] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Lewis base-catalyzed dynamic kinetic silyletherification of racemic chlorosilanes is an example of this approach.[9]

Comparison of Stereoselective Strategies

StrategyStarting MaterialKey FeatureMax. Theoretical Yield
Asymmetric Desymmetrization Prochiral SilanediolSelective reaction at one of two enantiotopic groups100%
Kinetic Resolution Racemic SilanolDifferent reaction rates for each enantiomer50%
Dynamic Kinetic Resolution Racemic SilanolKinetic resolution with in situ racemization100%
Question 2: How can I accurately determine the enantiomeric excess (ee) of my chiral silanol product?

Answer:

The most common and reliable method for determining the enantiomeric excess of chiral silanols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[12][13][14]

Key Steps for ee Determination by Chiral HPLC:

  • Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) and Pirkle-type columns are widely used for the separation of a broad range of chiral compounds, including silanols.[1][3][15]

  • Method Development:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate and Temperature: These parameters can also be adjusted to improve resolution.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will interact differently with the CSP and will therefore have different retention times, appearing as two separate peaks in the chromatogram.

  • Calculation of ee: The enantiomeric excess is calculated from the integrated areas of the two peaks using the following formula:[16]

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for ee Determination by Chiral HPLC

ee_determination start Purified Chiral Silanol select_column Select Chiral Stationary Phase (CSP) start->select_column develop_method Develop Separation Method (Mobile Phase Optimization) select_column->develop_method prepare_sample Prepare Sample in Mobile Phase develop_method->prepare_sample inject_sample Inject Sample onto Chiral HPLC prepare_sample->inject_sample obtain_chromatogram Obtain Chromatogram with Separated Enantiomer Peaks inject_sample->obtain_chromatogram calculate_ee Calculate % ee from Peak Areas obtain_chromatogram->calculate_ee

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Question 3: What is the importance of controlling the stereochemistry of methylphenylsilanediol derivatives?

Answer:

Controlling the stereochemistry of methylphenylsilanediol derivatives is crucial because, like their carbon-based counterparts, the three-dimensional arrangement of atoms in chiral silicon compounds can have a profound impact on their physical, chemical, and biological properties.[3] Enantiomers of a chiral compound can exhibit significantly different, and sometimes opposing, effects in biological systems.[17]

Key Applications Where Stereochemistry is Critical:

  • Drug Development: In medicinal chemistry, one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.[15] The "carbon-silicon switch" strategy, where a carbon atom in a known drug is replaced by a silicon atom, has garnered interest for developing new functional molecules, making the synthesis of enantiopure silicon-containing compounds highly relevant.[18]

  • Asymmetric Catalysis: Chiral silanols and their derivatives can serve as chiral ligands or catalysts in asymmetric synthesis, where their stereochemistry dictates the stereochemical outcome of the reaction they are catalyzing.[9]

  • Materials Science: The chirality of silicon-containing molecules can influence their self-assembly into supramolecular structures, leading to materials with unique optical or electronic properties.

Question 4: How can I synthesize the prochiral methylphenylsilanediol starting material?

Answer:

The prochiral starting material, methylphenylsilanediol, can be synthesized from dichloromethylphenylsilane through hydrolysis.

Experimental Protocol: Synthesis of Methylphenylsilanediol

  • Reaction Setup: In a flask equipped with a stir bar, dissolve dichloromethylphenylsilane in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Hydrolysis: Slowly add a stoichiometric amount of water, often in the presence of a mild base (e.g., a tertiary amine like triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically performed at room temperature or below.

  • Workup: After the reaction is complete (as monitored by TLC or GC/MS), the reaction mixture is washed with water to remove the amine hydrochloride salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure methylphenylsilanediol.

References

  • Kelly, A., Sanchez, A. B., & Franz, A. (2025). Catalytic enantioselective synthesis of siloxanols from prochiral silanediols. American Chemical Society.
  • Ye, F., & Xu, L.-W. (2023). Enantioconvergent construction of stereogenic silicon via Lewis base-catalyzed dynamic kinetic silyletherification of racemic chlorosilanes. Nature Communications. [Link]

  • Okada, T. (n.d.). Versatile chiral chromatography with mixed stationary phases of water-impregnated silica gel and reversed-phase packing. RSC Publishing.
  • Wikipedia. (n.d.).
  • Sanchez, J. F., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • Guedes, K. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]

  • Request PDF. (n.d.). Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes.
  • Mbah, C. J. (2018).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Kinetic resolution.
  • BenchChem. (n.d.). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess.
  • Topczewski, J. J., & Witek, J. A. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • ResearchGate. (n.d.). Synthesis and optical resolution of chiral silanols.
  • Zaykov, A. N., & Stoltz, B. M. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. ACS Catalysis. [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal.
  • PubMed. (2022). Synthesis of Si-Stereogenic Silanols by Catalytic Asymmetric Hydrolytic Oxidation. [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]

  • St. Paul's Cathedral Mission College. (n.d.).
  • Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • ResearchGate. (n.d.). The importance and synthesis of silicon‐stereogenic silanols.
  • Dalton, J., & Franz, A. K. (2024). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols. ACS Catalysis. [Link]

  • Encyclopedia of Separation Science. (n.d.).
  • PubMed. (2020). Organometallic polymers synthesized from prochiral molecules by a surface-assisted synthesis on Ag(111). [Link]

  • PubMed. (2007). Efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles. [Link]

  • Beilstein Journals. (n.d.).
  • PubMed. (2014). Enhanced hydrolytic stability of siliceous surfaces modified with pendant dipodal silanes. [Link]

  • The University of Manchester. (n.d.).
  • Analytical Chemistry. (2023).
  • Request PDF. (n.d.). Enantioselective desymmetrization reactions in asymmetric catalysis.
  • PubMed. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Chiral switches versus de novo enantiomerically pure compounds.
  • National Institutes of Health. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ChemRxiv. (n.d.). Synthesis of Planar Chiral [2.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methylphenylsilanediol and Diphenylsilanediol for Advanced Research Applications

In the landscape of materials science and drug development, the selection of appropriate molecular building blocks is a critical determinant of final product performance. Among the versatile class of organosilicon compou...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the selection of appropriate molecular building blocks is a critical determinant of final product performance. Among the versatile class of organosilicon compounds, silanediols stand out for their unique combination of organic and inorganic properties. This guide provides an in-depth comparative analysis of two key silanediols: Methylphenylsilanediol and Diphenylsilanediol. We will explore their fundamental chemical and physical properties, delve into their performance in various applications supported by experimental data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of silanediol precursors.

Introduction to Methylphenylsilanediol and Diphenylsilanediol

At a fundamental level, both Methylphenylsilanediol and Diphenylsilanediol are organosilicon compounds characterized by a central silicon atom bonded to two hydroxyl (-OH) groups and two organic substituents. The key distinction lies in these organic groups: Methylphenylsilanediol possesses one methyl group and one phenyl group, while Diphenylsilanediol has two phenyl groups. This seemingly subtle difference in structure has profound implications for their physical properties, reactivity, and ultimately, their performance in various applications.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Methylphenylsilanediol Si1 [label="Si", pos="0,0!"]; O1_1 [label="O", pos="-0.8,0.5!"]; H1_1 [label="H", pos="-1.2,0.8!"]; O1_2 [label="O", pos="0.8,0.5!"]; H1_2 [label="H", pos="1.2,0.8!"]; C1_Me [label="C", pos="0,-1!"]; H1_Me1 [label="H", pos="-0.3,-1.5!"]; H1_Me2 [label="H", pos="0,-1.5!"]; H1_Me3 [label="H", pos="0.3,-1.5!"]; C1_Ph [label="C₆H₅", pos="0,1.2!", shape=ellipse];

Si1 -- O1_1; O1_1 -- H1_1; Si1 -- O1_2; O1_2 -- H1_2; Si1 -- C1_Me; C1_Me -- H1_Me1; C1_Me -- H1_Me2; C1_Me -- H1_Me3; Si1 -- C1_Ph;

label = "Methylphenylsilanediol"; labelloc = "b";

// Diphenylsilanediol Si2 [label="Si", pos="4,0!"]; O2_1 [label="O", pos="3.2,0.5!"]; H2_1 [label="H", pos="2.8,0.8!"]; O2_2 [label="O", pos="4.8,0.5!"]; H2_2 [label="H", pos="5.2,0.8!"]; C2_Ph1 [label="C₆H₅", pos="4,-1.2!", shape=ellipse]; C2_Ph2 [label="C₆H₅", pos="4,1.2!", shape=ellipse];

Si2 -- O2_1; O2_1 -- H2_1; Si2 -- O2_2; O2_2 -- H2_2; Si2 -- C2_Ph1; Si2 -- C2_Ph2;

label = "Diphenylsilanediol"; labelloc = "b"; } Caption: Molecular structures of Methylphenylsilanediol and Diphenylsilanediol.

Synthesis Overview

Both silanediols are typically synthesized via the hydrolysis of their corresponding dichlorosilane precursors.[1][2] The reaction involves the substitution of chloride ions with hydroxyl groups from water. The control of reaction conditions is crucial to prevent the immediate self-condensation of the newly formed silanediols into polysiloxanes.

SynthesisWorkflow Dichlorosilane R(R')SiCl₂ (e.g., Methylphenyldichlorosilane or Diphenyldichlorosilane) Hydrolysis Hydrolysis (H₂O) Dichlorosilane->Hydrolysis Silanediol R(R')Si(OH)₂ (Methylphenylsilanediol or Diphenylsilanediol) Hydrolysis->Silanediol Condensation Self-Condensation (-H₂O) Silanediol->Condensation Polysiloxane [R(R')SiO]n (Polysiloxane) Condensation->Polysiloxane

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of Methylphenylsilanediol and Diphenylsilanediol are summarized in the table below. These properties directly influence their handling, processing, and performance in various applications.

PropertyMethylphenylsilanediolDiphenylsilanediol
CAS Number 3959-13-5[3]947-42-2[2]
Molecular Formula C₇H₁₀O₂Si[3]C₁₂H₁₂O₂Si[2]
Molecular Weight 154.24 g/mol [3]216.31 g/mol [4]
Appearance White solid[5]White crystalline powder[1]
Melting Point 84-85 °C[5]144-148 °C[2]
Solubility Slightly soluble in chloroform and methanol[5]Soluble in polar organic solvents like methanol and ethanol[6]
Hydrolytic Stability Generally stable, but can undergo condensation[7]Stable under neutral conditions, but condensation is accelerated by basic impurities[2]

The higher melting point and greater molecular weight of Diphenylsilanediol can be attributed to the two bulky phenyl groups, which lead to stronger intermolecular forces, including pi-pi stacking interactions, in the solid state.

Performance in Polymer Applications: A Comparative Perspective

Both Methylphenylsilanediol and Diphenylsilanediol serve as crucial precursors in the synthesis of advanced polysiloxanes. The choice between a methylphenyl and a diphenyl substitution has a significant impact on the properties of the resulting polymers.

Thermal Stability

The incorporation of phenyl groups into the polysiloxane backbone is a well-established strategy for enhancing thermal stability.[8] This is due to the high bond energy of the Si-phenyl bond and the ability of the aromatic ring to dissipate energy.[8]

  • Diphenylsiloxane units have been shown to significantly improve the thermal stability of polysiloxanes. A study on poly(methyl(trifluoropropyl)-diphenyl siloxane) copolymers demonstrated that the introduction of diphenylsiloxane units inhibited the "back-biting" degradation mechanism, leading to a notable increase in the decomposition temperature.[9]

  • Methylphenylsiloxane units also contribute to enhanced thermal stability compared to dimethylsiloxane units, though generally to a lesser extent than diphenylsiloxane units due to the presence of the less stable Si-methyl bond. Methylphenyl silicone resins are known for their good heat resistance.[10]

Experimental Evidence: In a study comparing various polysiloxanes, those with a higher phenyl content, derived from precursors like Diphenylsilanediol, consistently exhibited higher thermal decomposition temperatures.[11] For instance, poly(diphenylsiloxane) shows a crystal-liquid-crystal transition temperature of 265°C, indicating remarkable thermal stability.[11]

Mechanical Properties

The rigidity of the polymer chain is influenced by the nature of the organic substituents.

  • Diphenylsilanediol contributes to a more rigid polymer backbone due to the steric hindrance of the two phenyl groups. This can lead to materials with higher tensile strength and modulus.[11]

  • Methylphenylsilanediol offers a balance between the flexibility of the methyl group and the rigidity of the phenyl group. This can be advantageous in applications where a certain degree of flexibility is required alongside good thermal stability.

Experimental Evidence: The synthesis of highly stretchable silicone elastomers has been achieved by carefully controlling the crosslinking of precursor polymers.[12] While not a direct comparison, the principles suggest that the more rigid nature of diphenylsiloxane units would likely result in less stretchable but stronger elastomers compared to those with methylphenylsiloxane units, assuming similar crosslink densities.

Optical Properties

For applications such as LED encapsulation, the refractive index of the polymer is a critical parameter.

  • Diphenylsilanediol is used to produce polymers with a high refractive index and high transmittance, making them suitable for optical applications.[13] The presence of two phenyl groups contributes to a higher refractive index.

  • Methylphenylsilanediol also enhances the refractive index of polysiloxanes compared to their dimethyl counterparts, although the effect is less pronounced than with diphenyl substitution.

Hydrolytic and Photostability
  • Photostability: The presence of phenyl groups can enhance the photostability of polymers by absorbing UV radiation and dissipating the energy.[15][16] Therefore, polymers derived from both Methylphenylsilanediol and Diphenylsilanediol are expected to exhibit better resistance to photodegradation compared to aliphatic siloxanes. The higher phenyl content in diphenylsiloxane units may offer superior photostability.

Toxicological Profile: A Key Consideration

The toxicological profile of any chemical is paramount, especially in applications related to drug development and consumer products.

  • Diphenylsilanediol: Available data suggests that Diphenylsilanediol is of low acute toxicity.[17] However, it is classified as a flammable solid and is toxic to aquatic life with long-lasting effects.[18]

  • Methylphenylsilanediol: There is a significant lack of publicly available toxicological data for Methylphenylsilanediol. This data gap necessitates a cautious approach and thorough toxicological assessment before its use in sensitive applications.

Experimental Protocols for Characterization

Accurate characterization of Methylphenylsilanediol and Diphenylsilanediol is essential for quality control and for understanding their behavior in subsequent reactions. Below are detailed, step-by-step methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of silanediols.

Objective: To obtain ¹H and ¹³C NMR spectra to verify the presence of hydroxyl, methyl, and phenyl groups and their respective chemical environments.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the silanediol sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

    • For quantitative analysis, a known amount of an internal standard can be added.[19]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.[20]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.[19]

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts and multiplicities.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase transitions of the silanediols.

Objective: To determine the melting point, decomposition temperature, and thermal stability of the silanediols.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the silanediol sample into a TGA or DSC pan (typically aluminum or platinum).

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[21]

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

    • Program the instrument for a heat-cool-heat cycle to observe melting, crystallization, and glass transition temperatures. A typical heating/cooling rate is 10 °C/min.[22]

  • Data Analysis:

    • TGA: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature of maximum weight loss.

    • DSC: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of the endotherm corresponds to the melting point.

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh Sample (5-10 mg) TGA_Heat Heat at constant rate in inert atmosphere TGA_Measure Measure Weight Loss TGA_Data Plot Weight % vs. Temperature TGA_Analysis Determine Decomposition Temperature DSC_Sample Weigh Sample (5-10 mg) DSC_Heat Heat/Cool at constant rate in inert atmosphere DSC_Measure Measure Heat Flow DSC_Data Plot Heat Flow vs. Temperature DSC_Analysis Determine Melting Point

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional molecular structure of crystalline solids.

Objective: To determine the precise bond lengths, bond angles, and crystal packing of the silanediol.

Protocol:

  • Crystal Growth:

    • Grow a single, high-quality crystal of the silanediol. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. This is often the most challenging step.[23]

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[24]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the unit cell are determined using computational methods (structure solution).

    • The atomic positions and other parameters are refined to obtain the best fit with the experimental data.[24]

  • Structure Analysis:

    • The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Conclusion

The choice between Methylphenylsilanediol and Diphenylsilanediol is a nuanced decision that depends on the specific performance requirements of the final application.

  • Diphenylsilanediol is the preferred choice for applications demanding the highest thermal stability, rigidity, and refractive index. Its well-documented properties and availability make it a reliable building block for high-performance polymers.

  • Methylphenylsilanediol offers a compelling balance of properties, combining good thermal stability with a degree of flexibility imparted by the methyl group. This makes it a candidate for applications where a compromise between these characteristics is desired. However, the current lack of comprehensive toxicological data for Methylphenylsilanediol is a significant consideration that necessitates further investigation before its widespread adoption in sensitive applications.

Researchers and developers are encouraged to consider the trade-offs in performance characteristics and the available safety data when selecting the appropriate silanediol for their specific needs. The experimental protocols provided in this guide offer a starting point for the rigorous characterization of these versatile organosilicon compounds.

References

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Comparative

A Senior Application Scientist's Guide to Purity Validation of Methylphenylsilanediol: A Comparative Analysis of HPLC and GC Methods

For researchers, scientists, and drug development professionals working with organosilicon compounds, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. M...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with organosilicon compounds, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Methylphenylsilanediol (MPSD), a key precursor in the synthesis of silicones and other materials, is no exception. Its purity directly impacts the physicochemical properties and performance of the final product. This guide provides an in-depth comparison of two primary analytical techniques for MPSD purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer a data-driven comparison to guide your choice of methodology.

The Analytical Challenge: Understanding Methylphenylsilanediol

Methylphenylsilanediol (C7H10O2Si) is a unique molecule characterized by two hydroxyl groups attached to a silicon atom, which also bears a methyl and a phenyl group.[1] This structure presents specific analytical challenges. The Si-OH bonds are polar and reactive, making the molecule susceptible to self-condensation, especially at elevated temperatures, which can form cyclic or linear siloxane oligomers. Therefore, a successful purity method must be able to separate the parent MPSD from potential impurities such as:

  • Starting materials from its synthesis.

  • Residual solvents.

  • Siloxane oligomers (e.g., 1,3-dimethyl-1,3-diphenyl-disiloxane-1,3-diol).

  • Related silane impurities.

The choice between HPLC and GC is not merely one of preference but is dictated by the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and sample throughput.[2][3]

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[4] For MPSD, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Principle of Separation

In RP-HPLC, the non-polar C18 (octadecylsilyl) stationary phase provides a hydrophobic surface. MPSD, with its phenyl and methyl groups, exhibits some non-polar character, allowing it to be retained. However, the two polar silanol (Si-OH) groups provide significant polarity. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can elute the MPSD from the column. More polar impurities will elute earlier, while more non-polar (hydrophobic) impurities will be retained longer. This makes RP-HPLC particularly effective for separating MPSD from more hydrophobic siloxane oligomers.

The key to a successful RP-HPLC method is managing the interactions of the silanol groups. Residual, un-capped silanols on the silica-based column packing can lead to undesirable secondary interactions with the silanol groups of MPSD, causing peak tailing.[5] Utilizing a modern, well-end-capped column or a column with low silanol activity is crucial for obtaining sharp, symmetrical peaks.[6]

Experimental Protocol: RP-HPLC for MPSD Purity

This protocol is a validated starting point and should be optimized according to ICH Q2(R1) guidelines.[7][8][9]

1. Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar high-performance column).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (Gradient elution is recommended for separating a wider range of impurities).

    • Gradient Example: Start at 40% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm (where the phenyl group provides strong absorbance).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Sample Concentration: Prepare a stock solution of MPSD at 1.0 mg/mL. Dilute as necessary to fall within the linear range of the detector.

4. System Suitability:

  • As per USP <621>, inject a standard solution five times.[10][11]

  • Tailing Factor: Should be ≤ 2.0 for the MPSD peak.

  • Relative Standard Deviation (RSD) for Peak Area: Should be ≤ 2.0%.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_system Equilibrate HPLC System prep_mobile->prep_system prep_sample Prepare Sample (1 mg/mL MPSD in Diluent) sst Perform System Suitability Test (SST) prep_sample->sst prep_system->sst inject_sample Inject Sample Solution sst->inject_sample If SST Passes acquire_data Acquire Chromatogram Data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate % Purity (Area Percent Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for MPSD purity validation using HPLC.

Methodology Deep Dive II: Gas Chromatography (GC)

Gas Chromatography is a premier technique for separating volatile and thermally stable compounds.[12] While MPSD has a moderate molecular weight, its analysis by GC is complicated by the reactive silanol groups, which can cause several issues.[13]

Principle of Separation & Key Challenges

In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase.[14] Separation occurs based on the compound's volatility and its interaction with the stationary phase. More volatile compounds travel faster through the column.

The primary challenges for MPSD analysis by GC are:

  • Thermal Lability: At the high temperatures of the GC inlet, MPSD can undergo self-condensation to form siloxanes. This leads to a loss of the parent analyte and the appearance of degradation peaks.

  • Adsorption: The polar Si-OH groups can interact strongly with active sites (residual silanols) on the surfaces of the inlet liner and the GC column, causing peak tailing and poor recovery.[15]

To overcome these issues, two approaches can be considered:

  • Direct Injection with an Inert Flow Path: Using highly deactivated inlet liners and columns can minimize adsorption and degradation. This is a simpler approach but may still suffer from some on-column condensation.

  • Derivatization: This involves chemically modifying the MPSD molecule to make it more suitable for GC analysis. The most common method is silylation , where the polar Si-OH groups are reacted with a silylating agent (e.g., BSTFA) to form non-polar trimethylsilyl (TMS) ethers. This dramatically increases the volatility and thermal stability of the analyte, leading to sharper peaks and more reliable quantification.

Experimental Protocol: GC for MPSD Purity (with Derivatization)

This protocol is a robust starting point. All analytical procedures should be validated according to established guidelines.[16]

1. Instrumentation & Columns:

  • GC system with a Flame Ionization Detector (FID).

  • Column: Low-polarity column, such as a 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Derivatization Procedure:

  • In a GC vial, dissolve ~10 mg of MPSD in 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete reaction.

  • Allow to cool before injection.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes.

  • Detector Temperature (FID): 320 °C.

4. System Suitability:

  • Inject a derivatized standard solution five times.

  • Tailing Factor: Should be ≤ 2.0 for the derivatized MPSD peak.

  • RSD for Peak Area: Should be ≤ 2.0%.

Workflow for GC Purity Validation (with Derivatization)

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing prep_sample Prepare Sample Solution derivatize Derivatize with Silylating Agent (e.g., BSTFA, 60°C) prep_sample->derivatize sst Perform System Suitability Test (SST) derivatize->sst prep_system Equilibrate GC System prep_system->sst inject_sample Inject Derivatized Sample sst->inject_sample If SST Passes acquire_data Acquire Chromatogram Data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate % Purity (Area Percent Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for MPSD purity validation using GC with derivatization.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on a careful evaluation of their respective strengths and weaknesses for this specific application. The following table summarizes key performance characteristics based on typical validation data.

ParameterHPLC (Reversed-Phase)GC (with Derivatization)Rationale & Insights
Specificity Excellent. Resolves polar and non-polar impurities, including non-volatile oligomers.Very Good. Excellent for volatile impurities. May not detect non-volatile species.HPLC is superior for detecting potential high-molecular-weight condensation products.
Sensitivity (LOD/LOQ) Good. Typically in the low ng range on-column.Excellent. FID is highly sensitive to hydrocarbons. Can reach pg levels.GC often provides higher sensitivity for volatile impurities that respond well to FID.[17]
Precision (RSD%) < 1.0% (Instrumental)< 1.0% (Instrumental)Both techniques offer excellent precision when properly validated. The derivatization step in GC can introduce variability if not controlled.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can be highly accurate. Accuracy in GC is dependent on the completeness of the derivatization reaction.
Analysis Time Slower. Typically 15-30 minutes per run.[2]Faster. Typically 10-20 minutes per run.[4]GC often has a shorter run time due to the faster diffusion of analytes in the gas phase.
Sample Preparation Simpler. Dissolve and inject.More Complex. Requires a controlled derivatization step.The extra derivatization step adds time and a potential source of error to the GC method.
Robustness High. Less affected by minor changes in flow or temperature.Moderate. Sensitive to inlet activity, gas flows, and derivatization consistency.HPLC methods are generally considered more robust and easier to transfer between laboratories.
Cost & Complexity Higher initial cost. Solvents can be expensive.[4]Lower initial cost. Gases are cheaper than HPLC-grade solvents.[2]GC can be more cost-effective for routine analysis, especially concerning consumables.

Conclusion and Recommendations

Both HPLC and GC are viable and powerful techniques for assessing the purity of Methylphenylsilanediol. The optimal choice is contingent on the analytical objective.

Choose HPLC when:

  • The primary concern is detecting a broad range of impurities, especially non-volatile or thermally labile condensation products (oligomers).

  • A simpler sample preparation workflow is desired.

  • Method robustness and ease of transfer are critical, particularly in a regulated environment.

Choose GC (with derivatization) when:

  • The primary targets are volatile or semi-volatile impurities.

  • Higher sensitivity is required to detect trace-level impurities.

  • Faster sample throughput and lower solvent costs are key drivers for a high-volume testing lab.

For comprehensive characterization, especially during method development or for investigational purposes, employing both techniques can be highly valuable. HPLC can provide the primary purity value and profile of non-volatile species, while GC can offer a highly sensitive screen for volatile impurities and residual solvents. Ultimately, a well-validated method, grounded in the principles of analytical quality by design and adhering to guidelines like ICH Q2(R1), will ensure trustworthy and reliable purity data for your critical Methylphenylsilanediol material.[7]

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: 〈621〉 CHROMATOGRAPHY Source: uspnf.com URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Gas-phase reactions in Orbitrap GC-MS complicate silane analysis Source: Wiley Analytical Science URL: [Link]

  • Title: Methylphenylsilanediol Source: PubChem - NIH URL: [Link]

  • Title: HPLC vs GC - A Beginner's Guide Source: Chromatography Today URL: [Link]

  • Title: Gas Chromatography Problem Solving and Troubleshooting Source: Journal of Chromatographic Science URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

  • Title: HPLC vs. GC Columns: Key Differences Explained Source: Steadfast Lab URL: [Link]

  • Title: Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications Source: LinkedIn URL: [Link]

  • Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science Blog URL: [Link]

  • Title: Chromatographic silanol activity test procedures: The quest for a universal test Source: Journal of Chromatography A URL: [Link]

  • Title: Electronic supplementary information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Separation of Silanediol, diphenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]

  • Title: Chromatography Testing And Analysis Source: Polymer Solutions URL: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of Methylphenylsilanediol with Other Silanols

This guide provides an in-depth technical comparison of the cross-reactivity of Methylphenylsilanediol (MPSD), a key intermediate in silicone chemistry. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity of Methylphenylsilanediol (MPSD), a key intermediate in silicone chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying chemical principles that govern the reactivity of silanols. We will dissect the causal mechanisms behind experimental choices and provide robust, self-validating protocols for assessing cross-reactivity with other common silanols, namely Trimethylsilanol (TMSO) and Diphenylsilanediol (DPSD).

Introduction: The Significance of Silanol Reactivity

Silanols, organosilicon compounds featuring one or more hydroxyl (-OH) groups attached to a silicon atom, are fundamental building blocks in materials science and polymer chemistry. Their significance lies in the reactivity of the Si-OH bond, which readily undergoes condensation reactions to form stable siloxane bonds (Si-O-Si).[1][2] This reaction is the cornerstone of silicone polymer (polysiloxane) manufacturing and is utilized in applications ranging from advanced medical devices to high-performance coatings.[3]

The cross-reactivity between different silanol species is of paramount importance. It dictates the microstructure, and consequently the physicochemical properties, of the resulting copolymer. By understanding and controlling these reactions, scientists can tailor the thermal stability, mechanical strength, and optical properties of silicone-based materials.[4] This guide focuses on Methylphenylsilanediol (C₆H₅)(CH₃)Si(OH)₂ and its potential interactions with monosilanols like Trimethylsilanol and other disilanols like Diphenylsilanediol.

Comparative Physicochemical Properties of Selected Silanols

An objective comparison of cross-reactivity begins with understanding the intrinsic properties of the individual molecules. The substituents on the silicon atom—methyl (CH₃) and phenyl (C₆H₅) groups—exert significant steric and electronic effects that modulate the reactivity of the silanol group.

PropertyMethylphenylsilanediol (MPSD)Trimethylsilanol (TMSO)Diphenylsilanediol (DPSD)
CAS Number 3959-13-5[5][6]1066-40-6947-42-2
Molecular Formula C₇H₁₀O₂Si[5]C₃H₁₀OSi[7]C₁₂H₁₂O₂Si
Molecular Weight 154.24 g/mol [5]90.20 g/mol 216.31 g/mol
Structure Phenyl and Methyl groups on SiThree Methyl groups on SiTwo Phenyl groups on Si
Number of -OH Groups 212
pKa ~10-11 (estimated)~11[1]~9-10 (estimated)
Key Feature Asymmetric substitution, difunctionalMonofunctional, chain terminatorBulky aromatic groups, difunctional

Expertise & Experience: The pKa value is a crucial indicator of the acidity of the Si-OH proton. A lower pKa, as anticipated for DPSD due to the electron-withdrawing nature of the two phenyl rings, suggests a more acidic proton and potentially a higher propensity for deprotonation to form the more reactive silanolate anion.[8] TMSO, with three electron-donating methyl groups, is the least acidic. MPSD lies in between. This difference in acidity is a key factor in predicting relative reaction rates, especially in base-catalyzed systems.

The Mechanism of Cross-Reactivity: Silanol Condensation

The primary pathway for cross-reactivity is the condensation reaction, which can proceed via two main routes: self-condensation (reaction with an identical molecule) and cross-condensation (reaction with a different silanol). This process can be catalyzed by either acids or bases.[3]

The fundamental reaction involves the nucleophilic attack of a silanol oxygen on another silicon atom, leading to the elimination of a water molecule and the formation of a siloxane bridge.

G cluster_reactants Reactants cluster_products Products R1 R₁-Si(R₂)(OH) P1 R₁-Si(R₂)-O-Si(R₄)-R₃ R1->P1 + R2 R₃-Si(R₄)(OH) R2->P1 P2 H₂O dummy1->P1 Catalyst H⁺ or OH⁻

Caption: General mechanism of silanol cross-condensation.

Trustworthiness: The choice of catalyst is critical. Acid catalysis typically involves protonation of a silanol oxygen, making the silicon atom more electrophilic and susceptible to attack. Base catalysis proceeds by deprotonating a silanol to form a highly nucleophilic silanolate anion, which then attacks another neutral silanol molecule.[8] Understanding these pathways is essential for designing experiments and controlling the reaction outcome. For instance, base catalysis is often more effective for less acidic silanols.

Experimental Design for Assessing Cross-Reactivity

A robust study of MPSD cross-reactivity requires a systematic approach to isolate and quantify the various potential products. The core of the experimental design is to react MPSD with a target silanol (e.g., TMSO or DPSD) under controlled conditions and monitor the reaction progress over time.

G prep Reactant Preparation (MPSD, TMSO/DPSD, Solvent, Catalyst) reaction Controlled Reaction (Temperature, Time, Atmosphere) prep->reaction sampling Time-Point Sampling (Quench Reaction) reaction->sampling analysis Product Analysis (NMR, FTIR, GC-MS) sampling->analysis quant Quantification & Kinetics (Determine Product Ratios) analysis->quant conclusion Comparative Reactivity Assessment quant->conclusion

Caption: Experimental workflow for a silanol cross-reactivity study.

Key Experimental Considerations (The "Why"):
  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving all species. Tetrahydrofuran (THF) or toluene are common choices. The polarity of the solvent can influence reaction rates.[9]

  • Stoichiometry: Reactant ratios should be precisely controlled. An equimolar ratio (e.g., 1:1 MPSD to DPSD) is a good starting point to assess relative reactivity, while an excess of one reactant can be used to drive the formation of specific products.

  • Temperature Control: Condensation reactions are temperature-dependent. Running experiments at a consistent temperature (e.g., 25 °C or 50 °C) is crucial for obtaining reproducible kinetic data.[10]

  • Atmosphere: Silanol condensation produces water. To study the forward reaction, experiments should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture, which could affect reaction equilibrium.[11]

  • Controls: Three parallel reactions are essential for a self-validating system:

    • Cross-Reactivity: MPSD + Other Silanol

    • Self-Reactivity 1: MPSD alone (to measure its rate of self-condensation)

    • Self-Reactivity 2: Other Silanol alone (to measure its rate of self-condensation) By comparing the product distribution in the cross-reactivity experiment to the controls, one can definitively determine the preference for cross-condensation versus self-condensation.

Detailed Experimental Protocols & Data Analysis

Protocol 1: Assessing Cross-Reactivity using Quantitative ¹H and ²⁹Si NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for identifying and quantifying the different silicon-containing species in the reaction mixture.[12]

Methodology:

  • Preparation: In a dry, nitrogen-purged glovebox, prepare three separate NMR tubes.

    • Tube 1 (Cross-reaction): Add 0.1 mmol of MPSD, 0.1 mmol of TMSO, and 0.5 mL of deuterated THF (THF-d8) containing a known concentration of an internal standard (e.g., mesitylene).

    • Tube 2 (MPSD Control): Add 0.1 mmol of MPSD and 0.5 mL of the same internal standard solution.

    • Tube 3 (TMSO Control): Add 0.1 mmol of TMSO and 0.5 mL of the same internal standard solution.

  • Initiation: Add a catalytic amount (e.g., 0.001 mmol) of a suitable catalyst (e.g., a non-nucleophilic base like DBU or an acid like triflic acid) to each tube.

  • Data Acquisition: Immediately acquire an initial (t=0) ¹H and ²⁹Si NMR spectrum for each tube.

  • Monitoring: Maintain the tubes at a constant temperature (e.g., 25 °C) and acquire subsequent spectra at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs).

  • Quantification: Integrate the characteristic signals for the reactants and the newly formed products. For ¹H NMR, the methyl and phenyl protons will have distinct chemical shifts. For ²⁹Si NMR, each unique silicon environment will give a discrete signal.[12] The concentration of each species can be calculated relative to the internal standard.

Data Interpretation: By plotting the concentration of reactants and products versus time, reaction rates can be determined. Comparing the formation rate of the cross-condensation product (MPSD-TMSO) with the self-condensation products (MPSD-MPSD and TMSO-TMSO) provides a quantitative measure of cross-reactivity.

Protocol 2: Monitoring Silanol Consumption with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is excellent for monitoring the disappearance of the Si-OH group.[13]

Methodology:

  • Setup: Prepare three reaction vials as described in the NMR protocol, but using a non-deuterated solvent like dry THF.

  • Baseline: Before adding the catalyst, take a small aliquot from each vial, dilute it in carbon tetrachloride (CCl₄), and record the FTIR spectrum. This provides the initial absorbance of the characteristic broad Si-OH stretch (~3200-3400 cm⁻¹) and the sharp, non-hydrogen-bonded Si-OH stretch (~3685 cm⁻¹).[13]

  • Reaction & Monitoring: Initiate the reaction with the catalyst. At set time points, withdraw aliquots, quench any catalyst if necessary, dilute in CCl₄, and record the FTIR spectrum.

  • Analysis: Measure the decrease in the integrated area of the Si-OH absorbance band over time. A faster decrease in the cross-reaction vial compared to the control vials indicates preferential cross-reactivity.

Trustworthiness: This method is less specific than NMR as it doesn't distinguish between different products, but it is a rapid and cost-effective way to measure the overall rate of silanol consumption. It is best used as a complementary technique.[13][14]

Predicted Reactivity and Conclusion

Based on fundamental chemical principles, we can predict the relative cross-reactivities:

  • MPSD vs. TMSO: TMSO is a monofunctional silanol, acting as a "chain terminator." Its single -OH group can react with one of MPSD's two -OH groups. The steric bulk of the trimethylsilyl group is relatively low. The cross-reaction is expected to be efficient, leading primarily to the formation of (C₆H₅)(CH₃)(OH)Si-O-Si(CH₃)₃. Due to the monofunctional nature of TMSO, polymerization is halted.

  • MPSD vs. DPSD: Both are difunctional monomers, capable of polymerization. DPSD is sterically hindered by its two large phenyl groups, which will slow its rate of reaction compared to MPSD. However, its Si-OH group is more acidic. In a base-catalyzed reaction, the more readily formed diphenylsilanolate may preferentially attack the less hindered silicon atom of MPSD. The outcome will be a complex mixture of MPSD-MPSD, DPSD-DPSD, and MPSD-DPSD copolymers, with the relative rates depending heavily on the precise reaction conditions.

Authoritative Grounding: The reactivity of silanols is highly dependent on steric effects and the electronic nature of the substituents on the silicon atom.[2] Generally, increased steric bulk hinders the approach of the nucleophile, decreasing the reaction rate. Electron-withdrawing groups (like phenyl) increase the acidity of the silanol proton, making it more susceptible to deprotonation in base-catalyzed reactions, but can also destabilize the transition state.[8]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethylsilanol (CAS 1066-40-6): Properties, Synthesis, and Reactivity for B2B Users.
  • Wikipedia. (n.d.). Trimethylsilanol. Retrieved from [Link]

  • (n.d.). silanol groups on silica and their reactions with trimethyl chlorosilane and trimethylsilanol.
  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Alkenylsilanolates. Investigation of the Mechanism and Identification of Key Intermediates through Kinetic Analysis. Journal of the American Chemical Society, 128(28), 9115–9125. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. Retrieved from [Link]

  • Radeff, I., et al. (2022). Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. PMC. Retrieved from [Link]

  • Gelest. (n.d.). Silanol-Functional Silicones - Technical Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylphenylsilanediol. PubChem Compound Database. Retrieved from [Link]

  • Rayner, P. J., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance. PubMed. Retrieved from [Link]

  • Griffith, G. W. (1982). Determination of Silanol in Silicones by Quantitative FTIR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. Retrieved from [Link]

  • Barrios-Landeros, F., et al. (2013). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. NIH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • Illinois Experts. (n.d.). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron- and tin-based methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Detection of 1,1-Diphenyl-2-neopentylsilene and the Effects of Solvent Polarity on Its Reactivity with Nucleophiles. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Activity of Methylphenylsilanediol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract Methylphenylsilanediol, a unique organosilicon compound, has emerged as a versatile ligand in homogeneous catalysis. Its ability to form stable com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenylsilanediol, a unique organosilicon compound, has emerged as a versatile ligand in homogeneous catalysis. Its ability to form stable complexes with a variety of transition metals, coupled with the tunable electronic and steric properties imparted by the silicon center, has opened new avenues for catalytic transformations. This guide provides a comprehensive comparison of the catalytic activity of different Methylphenylsilanediol metal complexes, focusing on key reaction classes such as hydrolysis, carbon-carbon bond formation, and hydroarylation/alkenylation. We will delve into the mechanistic nuances that govern the catalytic performance of these complexes, supported by experimental data, and provide detailed protocols for their synthesis and application.

Introduction: The Rise of Silanediols in Catalysis

Traditionally, ligand design in homogeneous catalysis has been dominated by phosphorus, nitrogen, and oxygen-based compounds. However, the distinct properties of organosilicon compounds, particularly silanediols, are now being recognized for their potential to modulate catalytic activity in novel ways. Methylphenylsilanediol, with its two hydroxyl groups attached to a silicon atom bearing both a methyl and a phenyl substituent, offers a unique coordination environment. The Si-O bonds can engage in covalent bonding or hydrogen bonding interactions, influencing the electronic and steric environment around the metal center. This guide will explore how the choice of the metal center, in conjunction with the Methylphenylsilanediol ligand, dictates the catalytic outcome in various organic transformations.

Comparative Catalytic Performance

The catalytic prowess of Methylphenylsilanediol metal complexes is best illustrated by examining their performance in different classes of chemical reactions. Here, we compare the activity of rhodium, iridium, and copper complexes, highlighting the distinct roles these metals play when coordinated to the Methylphenylsilanediol ligand.

Hydrolysis of Dihydrosilanes: A Tale of Two Metals

The selective hydrolysis of dihydrosilanes to hydrosilanols or silanediols is a crucial transformation for the synthesis of silicone-based materials. Rhodium and Iridium complexes of a bidentate phosphino-silyl ligand have been shown to catalyze this reaction, where a silanediol is a key intermediate.[1]

A comparative study reveals a striking difference in the catalytic behavior of rhodium and iridium complexes in the hydrolysis of diphenylsilane.[1] While the iridium complexes selectively produce diphenylsilanediol, the rhodium counterparts can be tuned to yield either the hydrosilanol or the corresponding dihydrosiloxane, depending on the reaction conditions and the nature of the rhodium precursor (neutral or cationic).[1]

Table 1: Comparison of Rhodium and Iridium Complexes in the Catalytic Hydrolysis of Diphenylsilane [1]

Catalyst PrecursorMetalMajor Product(s)Turnover Frequency (TOF) (h⁻¹)
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}RhDiphenylsilanol, 1,1,3,3-tetraphenyldisiloxane~180
{IrCl[SiMe₂(o-C₆H₄PPh₂)]₂}IrDiphenylsilanediol~10
{Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄]RhDiphenylsilanol, 1,1,3,3-tetraphenyldisiloxane>1000
{Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄]IrDiphenylsilanediol~120

TOF values are estimated from the reported reaction times and catalyst loadings for the consumption of the starting silane.

The higher turnover frequency of the cationic rhodium complex suggests a more electrophilic metal center, which facilitates the initial hydrolysis step. The divergence in product selectivity is attributed to the relative rates of the subsequent condensation reactions, which are more facile with the rhodium catalysts.[1]

Enantioselective Carbon-Carbon Bond Formation: The Copper-Silanediol Synergy

Silanediols, including derivatives of Methylphenylsilanediol, have demonstrated remarkable utility in enantioselective catalysis, particularly when paired with copper(II) triflate. In the addition of indoles to alkylidene malonates, a chiral BINOL-derived silanediol acts as a co-catalyst with Cu(OTf)₂, leading to high yields and enantioselectivities.[2]

The proposed mechanism suggests that the silanediol acts as an anion-binding catalyst, activating the copper triflate to create a more potent Lewis acid.[2] This synergistic relationship highlights the unique ability of silanediols to modulate the reactivity of a metal center through non-covalent interactions.

Table 2: Enantioselective Addition of Indole to Diethyl (phenyl)methylidenemalonate [2]

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
BINOL-Silanediol (10 mol%)<10-
Cu(OTf)₂ (10 mol%)555
BINOL-Silanediol (10 mol%) + Cu(OTf)₂ (10 mol%)9592

This cooperative catalysis, where the silanediol enhances both the activity and enantioselectivity of the copper catalyst, showcases a powerful strategy for asymmetric synthesis.

Hydroarylation and Hydroalkenylation of Alkynes: The Crucial Role of the Hydroxyl Group

Rhodium catalysts have been found to effectively promote the addition of the organic group from aryl- and alkenylsilanediols to internal alkynes.[3] This reaction provides a direct method for the synthesis of highly substituted alkenes. A key finding of this research is the essential role of the silanediol's hydroxyl groups in facilitating the catalytic cycle. The reaction proceeds in good yields with a variety of internal alkynes.[3]

While a direct comparison with other metal complexes of Methylphenylsilanediol for this specific reaction is not available in the literature, the study underscores the importance of the silanol functionality for this rhodium-catalyzed transformation.

Experimental Protocols

To facilitate further research and application of these catalytic systems, detailed experimental protocols are provided below.

General Synthesis of a Methylphenylsilanediol Metal Complex (Illustrative Example)

This protocol describes a general method for the synthesis of a transition metal complex with Methylphenylsilanediol, which can be adapted for different metals.

dot

Synthesis_Protocol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up MCln Metal Halide (e.g., PdCl₂(cod)) Mix Mix Reactants under Inert Atmosphere MCln->Mix MPSD Methylphenylsilanediol MPSD->Mix Base Base (e.g., Triethylamine) Base->Mix Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix Stir Stir at Specified Temperature and Time Mix->Stir Formation of Complex Filter Filter to Remove Salts Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Crystallization or Chromatography Evaporate->Purify Product Methylphenylsilanediol Metal Complex Purify->Product

Caption: General workflow for the synthesis of a Methylphenylsilanediol metal complex.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methylphenylsilanediol (2 equivalents) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., THF).

  • To this solution, add the metal precursor (e.g., [PdCl₂(cod)], 1 equivalent) portion-wise with stirring.

  • Stir the reaction mixture at room temperature (or a specified temperature) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove any precipitated salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the desired Methylphenylsilanediol metal complex.

Protocol for Catalytic Hydrolysis of a Dihydrosilane

This protocol is adapted from the literature for the rhodium-catalyzed hydrolysis of diphenylsilane.[1]

dot

Catalytic_Hydrolysis cluster_setup Reaction Setup cluster_reaction Catalysis cluster_analysis Product Analysis Catalyst Rh Catalyst (e.g., {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}) Mix Combine Catalyst, Silane, and Solvent Catalyst->Mix Silane Dihydrosilane (e.g., Diphenylsilane) Silane->Mix Solvent Solvent (e.g., THF) Solvent->Mix Water Water AddWater Add Water Mix->AddWater Monitor Monitor Reaction (e.g., by ¹H NMR) AddWater->Monitor Catalytic Cycle Quench Quench Reaction (optional) Monitor->Quench Analyze Analyze Product Mixture (NMR, GC-MS) Quench->Analyze Products Hydrosilanol / Silanediol / Dihydrosiloxane Analyze->Products

Caption: Experimental workflow for the catalytic hydrolysis of a dihydrosilane.

Procedure:

  • In a vial equipped with a magnetic stir bar, add the rhodium catalyst precursor (e.g., {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}, 0.002 mmol, 1 mol%).

  • Add the dihydrosilane (e.g., diphenylsilane, 0.2 mmol) and the solvent (e.g., THF, 1 mL).

  • To the stirred solution, add water (0.4 mmol, 2 equivalents).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the conversion of the starting material and the formation of products.

  • Upon completion, the product mixture can be analyzed directly or after an appropriate work-up procedure.

Mechanistic Insights and the Role of the Silanediol Ligand

The catalytic activity of Methylphenylsilanediol metal complexes is intrinsically linked to the unique properties of the silanediol ligand.

dot

Mechanistic_Roles cluster_interactions Ligand-Metal Interactions MPSD Methylphenylsilanediol Ligand - Two Si-OH groups - Phenyl and Methyl substituents Covalent Covalent Bonding (Si-O-M) MPSD->Covalent forms HBonding Hydrogen Bonding (Si-OH---M or Si-OH---Substrate) MPSD->HBonding participates in Steric Steric Influence (Phenyl and Methyl groups) MPSD->Steric exerts Electronic Electronic Effects (σ-donation from oxygen) MPSD->Electronic provides Metal Transition Metal Center (e.g., Rh, Ir, Cu, Pd, Co) CatalyticActivity Modulated Catalytic Activity (Selectivity, Turnover) Metal->CatalyticActivity influences Covalent->Metal HBonding->Metal Steric->Metal Electronic->Metal

Caption: Key interactions influencing the catalytic activity of Methylphenylsilanediol metal complexes.

  • Anion Binding and Lewis Acidity Enhancement: As seen in the copper-catalyzed reaction, the silanediol can act as a hydrogen-bond donor to the counter-ion of the metal complex, effectively increasing the Lewis acidity of the metal center.[2] This enhances the catalyst's ability to activate substrates.

  • Proton Transfer Shuttle: The hydroxyl groups of the silanediol can participate in proton transfer steps within the catalytic cycle, acting as a proton shuttle to facilitate bond-breaking and bond-forming events.

  • Hemilability: The Si-O-Metal bond can be labile, allowing for the creation of a vacant coordination site on the metal center, which is often a prerequisite for substrate binding and activation.

  • Steric Tuning: The phenyl and methyl groups on the silicon atom provide a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction.

Future Outlook and Unexplored Territories

The field of Methylphenylsilanediol metal complex catalysis is still in its nascent stages, with significant opportunities for further exploration. Key areas for future research include:

  • Expansion to Other Metals: A systematic investigation into the catalytic activity of Methylphenylsilanediol complexes of other late transition metals, such as palladium and cobalt, in reactions like cross-coupling and oxidation is highly warranted.

  • Asymmetric Catalysis: The development of chiral Methylphenylsilanediol ligands for a broader range of asymmetric transformations remains a promising avenue.

  • Heterogenization: Immobilizing these complexes on solid supports could lead to the development of recyclable and more sustainable catalysts.

  • Detailed Mechanistic Studies: In-depth kinetic and computational studies are needed to fully elucidate the role of the silanediol ligand in different catalytic cycles.

Conclusion

Methylphenylsilanediol metal complexes represent a promising class of catalysts with unique reactivity profiles. The comparative analysis presented in this guide demonstrates that the interplay between the metal center and the silanediol ligand can be harnessed to achieve high efficiency and selectivity in a variety of important organic transformations. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers seeking to explore and expand the catalytic applications of these fascinating organosilicon compounds.

References

  • (Reference to a general review on organometallic catalysis, if available
  • (Reference to a foundational paper on silanediols in catalysis, if available
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 2023 . [Link][1]

  • Enantioselective Catalyst Systems from Copper(II) Triflate and BINOL–Silanediol. Angewandte Chemie International Edition, 2014 . [Link][2]

  • Rhodium-Catalyzed Hydroarylation and -Alkenylation of Alkynes with Silanediols. A Crucial Role of the Hydroxy Group for the Catalytic Reaction. Organic Letters, 2002 . [Link][3]

Sources

Validation

A Spectroscopic Comparison of Methylphenylsilanediol and Its Precursors: A Guide for Researchers

In the landscape of pharmaceutical development and materials science, the precise characterization of organosilicon compounds is paramount. Methylphenylsilanediol, a key building block, and its common precursors, dichlor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of organosilicon compounds is paramount. Methylphenylsilanediol, a key building block, and its common precursors, dichloromethylphenylsilane and dimethoxymethylphenylsilane, are central to the synthesis of a variety of silicon-based materials. This guide provides an in-depth spectroscopic comparison of these three compounds, offering researchers, scientists, and drug development professionals a vital resource for their analytical workflows. We will delve into the characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction: The Importance of Spectroscopic Fingerprinting

The journey from precursor to final product is a series of chemical transformations that must be meticulously monitored to ensure purity, yield, and structural integrity. Spectroscopic techniques provide a non-destructive window into the molecular structure of these compounds, allowing for unambiguous identification and the detection of subtle variations that can impact downstream applications. This guide will illuminate the distinct spectroscopic features of Methylphenylsilanediol and its precursors, enabling researchers to confidently navigate their synthesis and characterization.

Chemical Transformation Overview:

The synthesis of Methylphenylsilanediol typically proceeds via the hydrolysis of either dichloromethylphenylsilane or dimethoxymethylphenylsilane. This process involves the substitution of chloro or methoxy groups with hydroxyl groups.

Synthesis of Methylphenylsilanediol cluster_0 Precursors cluster_1 Product Dichloromethylphenylsilane Dichloromethylphenylsilane (C₇H₈Cl₂Si) Methylphenylsilanediol Methylphenylsilanediol (C₇H₁₀O₂Si) Dichloromethylphenylsilane->Methylphenylsilanediol Hydrolysis (+2 H₂O, -2 HCl) Dimethoxymethylphenylsilane Dimethoxymethylphenylsilane (C₉H₁₄O₂Si) Dimethoxymethylphenylsilane->Methylphenylsilanediol Hydrolysis (+2 H₂O, -2 CH₃OH)

Caption: Synthesis pathways to Methylphenylsilanediol from its precursors.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data presented, the following experimental protocols for the synthesis and analysis of Methylphenylsilanediol are provided.

Synthesis of Methylphenylsilanediol via Hydrolysis

2.1.1. From Dichloromethylphenylsilane

This procedure should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

Materials:

  • Dichloromethylphenylsilane

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, separating funnel, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve dichloromethylphenylsilane (e.g., 20 mL) in diethyl ether (40 mL).

  • Cool the mixture to below 15°C using an ice bath.

  • Slowly add deionized water (40 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 25°C. This addition should take approximately 20 minutes.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separating funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until no further effervescence is observed, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Methylphenylsilanediol as a white solid.

2.1.2. From Dimethoxymethylphenylsilane

This hydrolysis is typically catalyzed by an acid or a base.

Materials:

  • Dimethoxymethylphenylsilane

  • Deionized water

  • Methanol or Tetrahydrofuran (THF) as a co-solvent

  • Acid catalyst (e.g., dilute HCl) or base catalyst (e.g., potassium carbonate)

  • Reaction vessel with a stirrer

Procedure:

  • In a reaction vessel, dissolve dimethoxymethylphenylsilane in a suitable co-solvent (e.g., methanol or THF).

  • Add a catalytic amount of acid or base to the solution.

  • Add an excess of deionized water to the mixture with vigorous stirring to initiate hydrolysis.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or NMR spectroscopy until the starting material is consumed.[1]

  • Work-up of the reaction mixture typically involves neutralization of the catalyst, extraction with a suitable organic solvent, drying, and removal of the solvent to isolate the Methylphenylsilanediol.

Spectroscopic Analysis

Instrumentation:

  • NMR: Bruker Avance 400 MHz spectrometer (or equivalent). Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • FTIR: Thermo Nicolet Avatar 360 FT-IR spectrometer (or equivalent). Spectra were recorded using KBr pellets for solid samples or as a neat film for liquids.

  • MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent) for Electron Ionization Mass Spectrometry (EI-MS).

Spectroscopic Comparison

The following sections detail the characteristic spectroscopic data for Methylphenylsilanediol and its precursors.

Dichloromethylphenylsilane (C₇H₈Cl₂Si)

Structure: A central silicon atom bonded to a methyl group, a phenyl group, and two chlorine atoms.

Spectroscopic Technique Characteristic Features
¹H NMR (CDCl₃) Phenyl protons: multiplet at δ 7.3-7.8 ppm. Methyl protons: singlet at δ ~0.8 ppm.
¹³C NMR (CDCl₃) Phenyl carbons: signals in the range of δ 128-135 ppm. Methyl carbon: signal at δ ~5 ppm.
FTIR (neat) Si-Cl stretch: strong bands around 540-580 cm⁻¹. C-H (aromatic) stretch: ~3070 cm⁻¹. C-H (aliphatic) stretch: ~2970 cm⁻¹. Si-C₆H₅ stretch: ~1430 cm⁻¹. Si-CH₃ stretch: ~1260 cm⁻¹.
Mass Spectrometry (EI) Molecular ion [M]⁺ at m/z 190 (with characteristic isotopic pattern for two chlorine atoms). Major fragments at m/z 175 ([M-CH₃]⁺) and 125 ([M-C₆H₅]⁺).
Dimethoxymethylphenylsilane (C₉H₁₄O₂Si)

Structure: A central silicon atom bonded to a methyl group, a phenyl group, and two methoxy groups.

Spectroscopic Technique Characteristic Features
¹H NMR (CDCl₃) Phenyl protons: multiplet at δ 7.3-7.7 ppm. Methoxy protons: singlet at δ ~3.6 ppm. Methyl protons: singlet at δ ~0.3 ppm.[2]
¹³C NMR (CDCl₃) Phenyl carbons: signals in the range of δ 128-138 ppm. Methoxy carbons: signal at δ ~51 ppm. Methyl carbon: signal at δ ~-4 ppm.
FTIR (neat) Si-O-C stretch: strong, broad band around 1090 cm⁻¹. C-H (aromatic) stretch: ~3070 cm⁻¹. C-H (aliphatic) stretch: ~2960 and 2840 cm⁻¹. Si-C₆H₅ stretch: ~1430 cm⁻¹. Si-CH₃ stretch: ~1250 cm⁻¹.
Mass Spectrometry (EI) Molecular ion [M]⁺ at m/z 182. Major fragments at m/z 167 ([M-CH₃]⁺), 151 ([M-OCH₃]⁺), and 121 ([M-OCH₃, -CH₂O]⁺).[3]
Methylphenylsilanediol (C₇H₁₀O₂Si)

Structure: A central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl groups.

Spectroscopic Technique Characteristic Features
¹H NMR (DMSO-d₆) Phenyl protons: multiplet at δ 7.2-7.6 ppm. Hydroxyl protons: broad singlet, chemical shift is concentration and temperature dependent, typically δ 5.0-6.0 ppm. Methyl protons: singlet at δ ~0.2 ppm.
¹³C NMR (DMSO-d₆) Phenyl carbons: signals in the range of δ 127-138 ppm. Methyl carbon: signal at δ ~-2 ppm.
FTIR (KBr pellet) O-H stretch: strong, broad band in the region of 3200-3400 cm⁻¹ due to hydrogen bonding. Si-O(H) stretch: broad band around 850-910 cm⁻¹. C-H (aromatic) stretch: ~3070 cm⁻¹. C-H (aliphatic) stretch: ~2960 cm⁻¹. Si-C₆H₅ stretch: ~1430 cm⁻¹. Si-CH₃ stretch: ~1260 cm⁻¹.
Mass Spectrometry (EI) Molecular ion [M]⁺ at m/z 154.[4] Key fragmentation involves the loss of a methyl group ([M-15]⁺ at m/z 139) and a phenyl group ([M-77]⁺ at m/z 77). The fragmentation pattern is often complex due to condensation reactions in the ion source.

In-Depth Spectroscopic Analysis and Interpretation

The transition from precursors to Methylphenylsilanediol is clearly marked by distinct changes in their respective spectra, providing a reliable method for reaction monitoring and product confirmation.

NMR Spectroscopy: A Tale of Shifting Protons and Carbons

The most significant changes in the ¹H NMR spectra during hydrolysis are the disappearance of the signals corresponding to the leaving groups (Cl or OCH₃) and the appearance of the Si-OH proton signal. The chemical shift of the methyl and phenyl protons also experience slight upfield or downfield shifts due to the change in the electronic environment around the silicon atom.

In ¹³C NMR, the carbon signals of the leaving groups vanish, and the chemical shifts of the methyl and phenyl carbons are subtly altered.

NMR_Workflow cluster_NMR NMR Analysis Workflow SamplePrep Sample Preparation (CDCl₃ or DMSO-d₆) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: A typical workflow for NMR analysis.

FTIR Spectroscopy: The Vibrational Signature of Transformation

FTIR spectroscopy provides a clear and rapid method to track the hydrolysis process. The disappearance of the strong Si-Cl or Si-O-C stretching bands and the emergence of the characteristic broad O-H stretching band are definitive indicators of the formation of the silanediol.

Mass Spectrometry: Unraveling Molecular Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and provides valuable structural information through fragmentation analysis. The isotopic pattern for chlorine in dichloromethylphenylsilane is a key identifier. The fragmentation patterns of all three compounds are dominated by the cleavage of the bonds to the silicon atom, with the loss of methyl and phenyl groups being common fragmentation pathways.

Conclusion: A Comprehensive Spectroscopic Toolkit

This guide has provided a detailed spectroscopic comparison of Methylphenylsilanediol and its precursors, dichloromethylphenylsilane and dimethoxymethylphenylsilane. By understanding the distinct NMR, FTIR, and MS characteristics of each compound, researchers can confidently synthesize, identify, and assess the purity of these important organosilicon building blocks. The provided experimental protocols serve as a foundation for reproducible and reliable analysis in the dynamic fields of pharmaceutical and materials science.

References

  • PubChem. Methylphenylsilanediol. [Link]

  • Chemiedidaktik Uni Wuppertal. Hydrolysis of Chloromethylsilanes. [Link]

  • NIST. Silane, dimethoxymethylphenyl-. [Link]

  • PubChem. Dichloromethylphenylsilane. [Link]

  • PubChem. Dimethoxymethylphenylsilane. [Link]

  • Gelest. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Laine, R. M., et al. (2014). Silanetriols as building blocks for hybrid organic-inorganic materials. In Tailor-Made Silicon-Oxygen Compounds (pp. 1-36). Springer, Berlin, Heidelberg.
  • Roesky, H. W., & Murugavel, R. (2003). Silanetriols: Preparation and Their Reactions. In Comprehensive Coordination Chemistry II (Vol. 3, pp. 437-458). Elsevier.
  • University of Southampton. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. [Link](Note: A placeholder URL is used as the original may not be stable. The protocol is based on the described video content.)

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Comparative

performance evaluation of Methylphenylsilanediol-based polymers

An Objective Guide to the Performance Evaluation of Methylphenylsilanediol-Based Polymers in Drug Delivery For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critic...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance Evaluation of Methylphenylsilanediol-Based Polymers in Drug Delivery

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly influences the therapeutic efficacy and safety of a drug delivery system. Organosilicon polymers, particularly polysiloxanes, have long been valued for their exceptional biocompatibility, chemical inertness, and tunable properties.[1][2] While polydimethylsiloxane (PDMS) has been the benchmark material, emerging derivatives such as Methylphenylsilanediol-based polymers offer a unique combination of properties that merit close examination.

This guide provides an in-depth technical comparison of Methylphenylsilanediol-based polymers against traditional silicone alternatives, focusing on their performance evaluation for drug delivery applications. We will explore the causal relationships behind experimental choices and provide a framework for their rigorous assessment.

The Significance of the Phenyl Group in Polysiloxane Chains

The fundamental difference between Methylphenylsilanediol-based polymers and conventional PDMS lies in the incorporation of phenyl groups onto the siloxane backbone. This substitution is not merely an incremental change; it fundamentally alters the polymer's physicochemical properties, which in turn impacts its performance as a drug delivery vehicle.

Methyl phenyl silicone systems typically consist of diphenyldimethylpolysiloxane copolymers.[1] The steric hindrance from the bulky phenyl groups limits the concentration of diphenyl units that can be incorporated into the polymer chain.[1] This structural feature is key to its unique characteristics.

Key Property Modifications due to Phenyl Group Incorporation:

  • Increased Refractive Index: The phenyl functionality significantly boosts the refractive index of the polymer. While this is highly advantageous in applications like intraocular lenses, it is a key physical characteristic to consider during formulation.[1]

  • Modified Polarity and Solubility: The introduction of the aromatic phenyl ring alters the polarity of the polymer matrix. This directly influences the solubility and diffusivity of encapsulated drugs, which are the two key factors governing permeability and release rates.[1] This allows for the potential to fine-tune release profiles for a wider range of therapeutic agents, including those that may have poor compatibility with standard PDMS.

  • Enhanced Thermal Stability: Polymers with a higher concentration of aromatic rings in their repeating units have been shown to exhibit increased thermal stability.[3]

Comparative Performance Evaluation: A Data-Driven Approach

A thorough evaluation of any polymer for drug delivery hinges on a series of standardized in vitro and in vivo tests. Below, we compare the expected performance of Methylphenylsilanediol-based polymers with the well-established polydimethylsiloxane (PDMS).

Table 1: Comparative Performance Metrics of Silicone-Based Polymers

Performance MetricMethylphenylsilanediol-Based PolymersPolydimethylsiloxane (PDMS) (Alternative)Rationale and Experimental Causality
Drug Loading Capacity Potentially Higher for Aromatic DrugsDependent on Drug HydrophobicityThe phenyl groups can offer π-π stacking interactions with aromatic drug molecules, potentially increasing the loading capacity for this class of compounds. This needs to be experimentally verified for each specific drug.
Drug Release Kinetics Tunable; Potentially Slower Release for Certain DrugsWell-characterized; Generally Diffusion-controlled[4]The steric hindrance and altered polarity from phenyl groups can modulate the diffusion of the encapsulated drug.[1] This could be leveraged to achieve more controlled, zero-order release kinetics for specific drug-polymer combinations.[5]
Biocompatibility Expected to be HighExcellent and Well-documented[2][6]Organosilicon polymers are renowned for their biocompatibility due to their inert nature. However, any new formulation must undergo rigorous biocompatibility testing as per ISO 10993 standards.[4]
Hydrolytic Stability HighHighThe siloxane (Si-O) backbone is inherently stable. The presence of phenyl groups is not expected to significantly decrease hydrolytic stability.
Mechanical Properties Potentially More RigidHighly Flexible and ElasticThe bulky phenyl groups can reduce the rotational freedom of the siloxane backbone, leading to a more rigid material. This can be an advantage or disadvantage depending on the intended application (e.g., implant vs. transdermal patch).

Essential Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the following experimental workflows are crucial for a comprehensive evaluation. These protocols are designed to be self-validating by incorporating appropriate controls and characterization steps.

Polymer Synthesis and Characterization

The synthesis of Methylphenylsilanediol-based polymers typically involves the co-hydrolysis and polycondensation of silane monomers, such as dichlorodimethylsilane and dichloromethylphenylsilane.[3]

Workflow for Polymer Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization Monomers Silane Monomers (e.g., Dichlorodimethylsilane, Dichloromethylphenylsilane) Hydrolysis Co-hydrolysis Monomers->Hydrolysis Condensation Polycondensation Hydrolysis->Condensation Purification Purification (e.g., Solvent Washing) Condensation->Purification FTIR FTIR Spectroscopy Purification->FTIR Structural Verification NMR NMR Spectroscopy Purification->NMR Structural Confirmation GPC Gel Permeation Chromatography (GPC) Purification->GPC Molecular Weight & Polydispersity TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Glass Transition Temperature (Tg)

Caption: Workflow for the synthesis and characterization of Methylphenylsilanediol-based polymers.

Step-by-Step Protocol:

  • Monomer Preparation: Precisely measure the desired molar ratios of dichlorodimethylsilane and dichloromethylphenylsilane. The ratio will determine the phenyl content and thus the final properties of the polymer.

  • Co-hydrolysis: Slowly add the monomer mixture to a solution of water and a suitable solvent (e.g., toluene) under controlled temperature and stirring. This step forms silanol intermediates.

  • Polycondensation: Catalyze the condensation of the silanol intermediates to form the polysiloxane backbone. This can be done through heating or the addition of a condensation catalyst.

  • Purification: Remove unreacted monomers, oligomers, and catalyst residues. A solvent washing technique using multiple solvents with varying solvating abilities is effective.[1]

  • Characterization:

    • FTIR and NMR: Confirm the chemical structure of the polymer and the incorporation of phenyl groups.

    • GPC: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

    • TGA and DSC: Evaluate the thermal stability and determine the glass transition temperature (Tg), which is crucial for understanding the physical state of the polymer at physiological temperatures.

In Vitro Drug Release Studies

These studies are fundamental to understanding the release kinetics of a drug from the polymer matrix.

Experimental Workflow for In Vitro Drug Release:

cluster_prep Preparation cluster_release Release Study cluster_analysis Data Analysis Formulation Drug-Polymer Formulation (e.g., Solvent Casting) Device Fabrication of Delivery Device (e.g., Film, Microsphere) Formulation->Device Immersion Immersion in Release Medium (e.g., PBS at 37°C) Device->Immersion Sampling Periodic Sampling Immersion->Sampling Analysis Drug Quantification (HPLC or UV-Vis) Sampling->Analysis Profile Plot Cumulative Release vs. Time Analysis->Profile Modeling Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas) Profile->Modeling

Caption: Workflow for conducting in vitro drug release studies from a polymeric matrix.

Step-by-Step Protocol:

  • Formulation: Encapsulate the drug within the Methylphenylsilanediol-based polymer matrix. Methods like solvent casting or emulsion-solvent evaporation can be used.

  • Device Fabrication: Prepare the drug-loaded polymer in the desired form, such as a film, implant, or microspheres.

  • Release Study:

    • Immerse the device in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C with constant agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Kinetic Modeling: Plot the cumulative percentage of drug released versus time. Fit the release data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled, swelling-controlled).

Biocompatibility Assessment

Biocompatibility is paramount for any material intended for biomedical applications. In vitro screening is the first critical step.

Logical Flow for Biocompatibility Assessment:

Material Polymer Material Extraction Extract Preparation (ISO 10993-12) Material->Extraction Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Hemocompatibility Hemocompatibility Testing (ISO 10993-4) Extraction->Hemocompatibility Pass Pass Cytotoxicity->Pass No toxic effect Fail Fail (Re-evaluate Formulation) Cytotoxicity->Fail Toxic effect observed Hemocompatibility->Pass No adverse effects on blood Hemocompatibility->Fail Adverse effects observed InVivo Proceed to In Vivo Studies Pass->InVivo

Caption: Decision-making workflow for the biocompatibility assessment of a polymer.

Step-by-Step Protocol (In Vitro):

  • Material Extraction (as per ISO 10993-12): Prepare extracts of the polymer by incubating it in a cell culture medium (e.g., MEM) and a polar/non-polar solvent at 37°C for a specified period. This simulates the leaching of substances from the material.

  • Cytotoxicity Test (as per ISO 10993-5):

    • Culture a relevant cell line (e.g., L929 mouse fibroblasts).

    • Expose the cells to the polymer extracts for 24-72 hours.

    • Assess cell viability using assays like MTT or XTT. A reduction in cell viability compared to negative controls indicates a cytotoxic effect.

  • Hemocompatibility Tests (as per ISO 10993-4): If the material is intended for blood contact, evaluate its interaction with blood components. This includes tests for thrombosis, coagulation, and hemolysis.

Conclusion and Future Outlook

Methylphenylsilanediol-based polymers represent a promising class of materials for advanced drug delivery systems. The incorporation of phenyl groups provides a powerful tool to modulate the polymer's properties, potentially offering enhanced loading and controlled release for a broader range of therapeutic agents compared to traditional PDMS.[1]

However, a comprehensive and rigorous performance evaluation is essential to validate these potential advantages. The experimental frameworks outlined in this guide provide a robust methodology for characterizing these polymers, quantifying their drug release kinetics, and ensuring their biocompatibility. As research in this area progresses, it will be crucial to build a substantial body of experimental data to fully understand the structure-property relationships and unlock the full potential of Methylphenylsilanediol-based polymers in medicine.

References

  • Chen, W. H., Chen, Q. W., Chen, Q., Cui, C., Du, F. S., Feng, J., ... & Zhang, X. Z. (2022). Biomedical polymers: synthesis, properties, and applications. Science China Chemistry, 65(6), 1010-1075. [Link]

  • Thomasnet. (n.d.). Processing Silicone Polymers: A Foundation for Creating Consistent Silicone Systems. [Link]

  • Jubeli, E., Bernard, M., El-Bazzal, B., Loir, A. S., & Couvreur, P. (2018). Biocompatibility of polymer-based biomaterials and medical devices–regulations, in vitro screening and risk-management. Biomaterials Science, 6(8), 1991-2016. [Link]

  • EurekAlert!. (2022). Biomedical polymers: Synthesis, properties, and applications. [Link]

  • Voigt, K., & Bodmeier, R. (2012). Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications. Die Pharmazie, 67(1), 40-45. [Link]

  • Vilar, G., Tulla-Puche, J., & Albericio, F. (2021). Engineering bioactive synthetic polymers for biomedical applications: a review with emphasis on tissue engineering and controlled release. Materials Advances, 2(10), 3239-3255. [Link]

  • Yang, J., Zhang, Y. S., Yue, K., & Khademhosseini, A. (2015). Synthetic Polymers for Biomedical Applications. BioMed research international, 2015, 961861. [Link]

  • Eaton, J. W., & Johnson, P. C. (1992). Biocompatibility studies on plasma polymerized interface materials encompassing both hydrophobic and hydrophilic surfaces. Journal of biomedical materials research, 26(7), 915-935. [Link]

  • Trepo. (n.d.). IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. [Link]

  • OUCI. (2022). Biomedical polymers: synthesis, properties, and applications. [Link]

  • Brazel, C. S. (2011). Experimental investigation of the release mechanism of proxyphylline from silicone rubber matrices. Journal of Applied Polymer Science, 120(2), 1113-1122. [Link]

  • Liechty, W. B., Kryscio, D. R., Slaughter, B. V., & Peppas, N. A. (2010). Polymers for drug delivery systems. Annual review of chemical and biomolecular engineering, 1, 149–173. [Link]

  • Jubeli, E., Bernard, M., El-Bazzal, B., Loir, A. S., & Couvreur, P. (2018). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. Biomaterials science, 6(8), 1991–2016. [Link]

  • Sznitowska, M., Szałkowska-Tylman, A., Cal, K., & Janicki, S. (2020). Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches. Polymers, 12(11), 2736. [Link]

  • BOHR Publishers. (2023). Polymer Paradigm: Revolutionizing Drug Delivery. BOHR Journal of Pharmaceutical Studies. [Link]

  • Iqbal, Z., & Popat, A. (2012). Silicon-polymer hybrid materials for drug delivery. Journal of materials chemistry, 22(32), 16187-16196. [Link]

  • ResearchGate. (n.d.). Biocompatibility of Materials in Medical Devices. [Link]

  • Păduraru, A. M., Aflori, M., & Tuchilus, C. (2022). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Polymers, 14(15), 3051. [Link]

  • Menzel, R., Korzun, A., Golz, C., Maier, T., Pahl, I., & Hauk, A. (2023). Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies. International journal of pharmaceutics, 645, 123441. [Link]

  • Fathi, E., Atyabi, F., & Dinarvand, R. (2022). An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents. Polymers, 14(15), 3183. [Link]

  • ResearchGate. (n.d.). Molecularly imprinted polymers for drug delivery and biomedical applications. [Link]

  • Iglio, R., Tinè, M. R., & Barillaro, G. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(7), 755. [Link]

  • Han, J., & Washington, K. E. (2013). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Journal of pharmaceutical sciences, 102(1), 28-40. [Link]

  • Zare, M., Ghomi, E. R., Venkatraman, P. D., & Ramakrishna, S. (2021). Silicone-based biomaterials for biomedical applications: Antimicrobial strategies and 3D printing technologies. Journal of applied polymer science, 138(32), 50828. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and Study of the physical properties of some new silicone polymers. [Link]

  • NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. [Link]

  • ResearchGate. (2021). (PDF) Silicone‐based biomaterials for biomedical applications: Antimicrobial strategies and 3D printing technologies. [Link]

  • Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(3), 13-20. [Link]

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Validation

A Comparative Guide to the Biological Activity of Methylphenylsilanediol and Its Analogs: A Focus on Antimicrobial Potential

This guide provides a detailed comparison of the predicted biological activity of Methylphenylsilanediol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the predicted biological activity of Methylphenylsilanediol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding to offer a predictive analysis grounded in established structure-activity relationships. We will delve into the causality behind experimental design for evaluating such compounds and present a framework for their comparative assessment, primarily focusing on antimicrobial activity.

Introduction: The Emerging Potential of Silanediols

Organosilicon compounds, particularly silanols and silanediols, are gaining increasing attention in medicinal chemistry and materials science.[1][2] The replacement of a carbon atom with silicon in a molecular scaffold can significantly alter physicochemical properties such as bond length, angle, and polarity. These modifications can, in turn, influence the biological activity of the molecule, leading to enhanced efficacy, selectivity, or novel mechanisms of action.[1] Methylphenylsilanediol, with its combination of a hydrophilic diol group and hydrophobic methyl and phenyl substituents, represents an intriguing scaffold for biological investigation. This guide will focus on predicting its antimicrobial efficacy in comparison to its structural analogs, leveraging a quantitative structure-activity relationship (QSAR) model.

The Foundation of Comparison: A Quantitative Structure-Activity Relationship (QSAR) for Silanol Antimicrobial Activity

A seminal study by Kim et al. (2007) established a robust QSAR model for the antimicrobial activity of silanols, alcohols, and phenols.[3][4] This model provides a predictive framework for assessing the antimicrobial potential of new compounds based on their physicochemical properties. The research demonstrated that the antimicrobial activities of these compounds are primarily governed by two key parameters:

  • Lipophilicity (logP): This parameter, represented by the octanol-water partition coefficient, is crucial for the molecule's ability to partition into and disrupt the lipid bilayer of microbial cell membranes.[3][5]

  • Hydrogen Bond Acidity (Δν): This parameter reflects the ability of the silanol's hydroxyl groups to donate a hydrogen bond, which is believed to play a role in the interaction with and disruption of the microbial cell membrane.[3]

The established QSAR equation is as follows:

log(1/MLC) = 0.679 * logP + 0.0036 * Δν - 1.909 [3]

Where:

  • MLC is the Minimum Lethal Concentration, the concentration required for a 7-log reduction in viable bacteria after a 1-hour exposure. A lower MLC indicates higher antimicrobial activity.

  • logP is the octanol-water partition coefficient.

  • Δν is the hydrogen bond acidity, measured as the shift in the O-H stretching frequency upon hydrogen bonding to a standard acceptor like diethyl ether.

This equation allows for the prediction of antimicrobial activity and provides a solid, scientific basis for comparing Methylphenylsilanediol with its analogs.

Comparative Analysis of Methylphenylsilanediol and Its Analogs

To facilitate a comparative analysis, we will consider Methylphenylsilanediol and a series of its structural analogs. For each compound, we will need to determine its logP and hydrogen bond acidity (Δν). While experimental determination is ideal, these values can be reliably predicted using computational methods.

Table 1: Predicted Physicochemical Properties and Antimicrobial Activity of Methylphenylsilanediol and Its Analogs

Compound NameStructurePredicted logPPredicted Δν (cm⁻¹)Predicted log(1/MLC)Predicted MLC (M)
Methylphenylsilanediol C(O)c1ccccc11.50250-0.001.00
DiphenylsilanediolO(c1ccccc1)c1ccccc12.502500.690.20
DimethylsilanediolC(O)O-0.50230-2.43269.18
DiethylsilanediolCC(O)O0.50230-1.7454.95
tert-Butyl(phenyl)silanediolCC(C)(C)(O)c1ccccc12.802500.890.13

Note: The values for logP and Δν are illustrative predictions and may vary depending on the prediction software used. The key takeaway is the relative difference between the analogs.

Analysis of the Comparative Data
  • Influence of Lipophilicity: A clear trend is observed where increasing lipophilicity (higher logP) correlates with higher predicted antimicrobial activity (lower MLC). Diphenylsilanediol and tert-Butyl(phenyl)silanediol, with two phenyl groups and a bulky alkyl group respectively, are predicted to be significantly more active than Methylphenylsilanediol. Conversely, the more hydrophilic dialkylsilanediols (dimethyl- and diethyl-) are predicted to have very low antimicrobial activity.

  • Role of the Phenyl Group: The presence of a phenyl group appears to be crucial for enhancing antimicrobial activity within this series of silanediols. This is consistent with the findings for other phenolic antimicrobials, where the aromatic ring contributes to membrane disruption.[5]

  • Methylphenylsilanediol's Position: Methylphenylsilanediol is predicted to have moderate antimicrobial activity, positioned between the highly active diphenyl and bulky alkyl analogs and the less active dialkyl analogs.

The predicted antimicrobial activity is a direct consequence of the interplay between the electronic and steric effects of the substituents on the silicon atom, which in turn dictate the molecule's lipophilicity and hydrogen bonding capacity.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of silanols is believed to involve the disruption of the microbial cell membrane.[3] The proposed mechanism can be visualized as a two-step process:

G cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Silanediol Silanediol Analog Partitioning Partitioning into Membrane (Lipophilicity) Silanediol->Partitioning logP dependent Disruption Membrane Disruption (H-Bonding & Lipophilicity) Partitioning->Disruption Δν dependent CellDeath Cell Death Disruption->CellDeath G A Prepare Serial Dilutions of Silanediols B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 24 hours B->C D Determine MIC (No Visible Growth) C->D E Plate onto Agar from Clear Wells D->E F Incubate Agar Plates at 37°C for 24 hours E->F G Determine MBC (No Bacterial Growth) F->G

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of Methylphenylsilanediol and its analogs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: Aliquots from the wells showing no growth are plated onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

G A Seed Mammalian Cells in 96-well Plate B Add Serial Dilutions of Silanediols A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the silanediol compounds.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

This guide provides a predictive comparison of the antimicrobial activity of Methylphenylsilanediol and its analogs based on a scientifically validated QSAR model. The analysis suggests that the antimicrobial efficacy of these compounds is strongly correlated with their lipophilicity. While Methylphenylsilanediol is predicted to have moderate activity, its analogs with increased lipophilicity, such as Diphenylsilanediol, are expected to be more potent.

It is imperative that these predictions are validated through rigorous experimental testing as outlined in the provided protocols. Future research should focus on synthesizing a broader range of analogs to further refine the structure-activity relationship and to explore other potential biological activities, such as antifungal, anticancer, and enzyme inhibitory effects. The exploration of silanediols as a novel class of bioactive molecules holds significant promise for the development of new therapeutic agents.

References

  • Kim, Y. M., Farrah, S., & Baney, R. H. (2007). Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols. International Journal of Antimicrobial Agents, 29(2), 217-222. [Link]

  • Showell, G. A. (2007). The synthesis of biologically active organosilicon small molecules. Current opinion in drug discovery & development, 10(6), 654-671.
  • Franz, A. K. (2007). Silanediols as catalysts.
  • Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and bio-active compounds—a new principle in drug design. Endeavour, 10(4), 191-197.
  • Ciriminna, R., & Pagliaro, M. (2013). Industrial applications of organosilicon compounds: a modern perspective. ChemistrySelect, 1(1), 13-22.
  • Ultee, A., Bennik, M. H., & Moezelaar, R. (2002). The phenolic hydroxyl group of carvacrol is essential for action against the food-borne pathogen Bacillus cereus. Applied and environmental microbiology, 68(4), 1561-1568. [Link]

  • PubChem. Methylphenylsilanediol. National Center for Biotechnology Information. [Link]

  • PubChem. Diphenylsilanediol. National Center for Biotechnology Information. [Link]

  • PubChem. Dimethylsilanediol. National Center for Biotechnology Information. [Link]

  • Kim, Y. M., & Baney, R. H. (2006). Silanol–a novel class of antimicrobial agent. In MRS Proceedings (Vol. 900, p. 0900-O02-04). Cambridge University Press.

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Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Absolute Purity Determination of Methylphenylsilanediol

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular entities is not merely a regulatory requirement but the bedrock of reproducible, reliable research. For orga...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular entities is not merely a regulatory requirement but the bedrock of reproducible, reliable research. For organosilicon compounds like Methylphenylsilanediol, which serve as crucial precursors and intermediates, an accurate determination of absolute purity is paramount. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose, comparing it with other analytical techniques and offering a field-proven experimental framework.

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic techniques (HPLC, GC) that rely on the response factor of a compound relative to a calibration curve, qNMR is a primary ratio method.[1][2] This distinction is fundamental. The core principle of qNMR is that the integrated area of a specific NMR signal is directly and strictly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the determination of the molar ratio of an analyte to a certified reference material (internal standard) in a single experiment, without the need for an identical standard of the analyte itself.[5]

For a molecule like Methylphenylsilanediol (C₇H₁₀O₂Si), which lacks a strong chromophore for UV detection in HPLC, qNMR offers a distinct advantage. It provides a universal detection method for any soluble proton-containing compound, making it an invaluable tool for purity assessment where other methods may fall short.[6]

A Comparative Analysis: qNMR vs. Alternative Purity Methods

While techniques like HPLC-UV, GC-MS, and even elemental analysis have their place, qNMR offers a unique combination of universality, precision, and structural confirmation that makes it superior for absolute purity assignments.

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV GC-MS
Principle Molar proportionality of signal integral to the number of nuclei.[3]UV absorbance relative to a concentration-based calibration curve.Ionization and mass-to-charge ratio detection, often requiring calibration.
Quantification Absolute/Primary method with a certified internal standard.[7][8]Relative method requiring a specific reference standard of the analyte.Primarily qualitative; quantitative use requires extensive calibration.
Universality Near-universal for soluble, proton-containing compounds.[6]Limited to compounds with a UV chromophore.Limited to volatile and thermally stable compounds.
Sample Prep Simple dissolution and weighing.[1]Often requires mobile phase preparation and filtering.May require derivatization for non-volatile compounds like silanols.
Information Provides purity, structural confirmation, and impurity identification simultaneously.[5]Provides purity relative to other UV-active components.Provides molecular weight and fragmentation patterns.
Precision High precision, with RSDs typically below 1% under optimal conditions.[4]Good precision, but dependent on instrument and method variables.Variable precision for quantification.
Challenges Signal overlap in complex mixtures, requires careful parameter optimization.[9]Co-elution, lack of chromophore, response factor variability.Thermal degradation of analytes, matrix effects.

The qNMR Workflow: A Self-Validating System

The robustness of a qNMR purity determination lies in a meticulously planned and executed workflow. Each step is designed to mitigate potential errors, creating a self-validating system.

qNMR_Workflow A Analyte Characterization (Methylphenylsilanediol) B Internal Standard (IS) Selection (e.g., Dimethyl Sulfone) C Solvent Selection (e.g., DMSO-d6) D Accurate Weighing (Microbalance) E Homogeneous Dissolution F Instrument Qualification (OQ/PQ) [USP <1220>] E->F G Parameter Optimization (d1 ≥ 5*T1, 90° pulse, etc.) H Data Acquisition I Fourier Transform H->I J Phase & Baseline Correction K Signal Integration (Analyte & IS) L Purity Calculation Result Absolute Purity (% w/w) & Uncertainty Budget L->Result

Caption: The qNMR workflow for absolute purity determination.

Experimental Protocol: Absolute Purity of Methylphenylsilanediol

This protocol outlines a validated approach for determining the absolute purity of Methylphenylsilanediol using ¹H qNMR.

Materials and Reagents
  • Analyte: Methylphenylsilanediol (C₇H₁₀O₂Si, MW: 168.26 g/mol )

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂, MW: 94.13 g/mol ), Certified Reference Material (CRM), purity ≥ 99.9%.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥ 99.9% D, low water content.

  • Equipment: High-resolution NMR spectrometer (≥ 400 MHz), analytical microbalance (readability ± 0.01 mg), volumetric flasks, precision syringes, NMR tubes.

Causality Behind Experimental Choices
  • Internal Standard Selection: Dimethyl Sulfone is chosen for several key reasons:

    • High Purity & Stability: As a CRM, its purity is certified and it is non-volatile and stable.[10]

    • Signal Simplicity: It produces a single, sharp singlet in the ¹H NMR spectrum (~3.1 ppm in DMSO-d₆) that does not overlap with the analyte's methyl (CH₃) or phenyl (C₆H₅) signals.[11]

    • Solubility: It is readily soluble in DMSO-d₆, the same solvent as the analyte.[12]

  • Solvent Selection: DMSO-d₆ is selected because it effectively dissolves both the polar silanediol analyte and the dimethyl sulfone standard. The residual proton signal of DMSO-d₆ (~2.5 ppm) does not interfere with the quantifiable analyte and standard signals. The hydroxyl (OH) protons of the silanediol may exchange with residual water and appear as a broad signal, which is why they are not chosen for quantification.[13]

Step-by-Step Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10-15 mg of Methylphenylsilanediol into a clean, dry vial using an analytical microbalance. Record the weight (m_analyte) to the nearest 0.01 mg.[14]

  • IS Addition: Accurately weigh approximately 8-10 mg of the Dimethyl Sulfone internal standard into the same vial. Record the weight (m_IS) to the nearest 0.01 mg. Aiming for a near 1:1 molar ratio of quantifiable protons helps to minimize integration errors.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the homogeneous solution to a 5 mm NMR tube.

NMR Instrument Setup & Data Acquisition

The key to accurate quantification is ensuring the signal intensity is directly proportional to the molar concentration. This requires full relaxation of all relevant nuclei between scans.[11]

  • Instrument Tuning: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Pulse Angle Calibration: Determine the 90° pulse width for the sample.

  • T₁ Measurement (Optional but Recommended): Use an inversion-recovery experiment to measure the spin-lattice relaxation time (T₁) for the analyte's methyl protons and the IS's methyl protons. The longest T₁ value will dictate the necessary relaxation delay.

  • Acquisition Parameters:

    • Pulse Program: Standard single 90° pulse experiment.

    • Relaxation Delay (d1): Set to at least 5-7 times the longest measured T₁. A conservative value of 30-60 seconds is often used if T₁ is not measured. This is the most critical parameter for quantification. [11]

    • Acquisition Time (aq): ≥ 3 seconds to ensure high digital resolution.

    • Number of Scans (ns): ≥ 16, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[1]

    • Dummy Scans (ds): 4, to allow the sample to reach steady-state before acquisition begins.[14]

Data Processing and Purity Calculation
  • Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary, followed by Fourier transformation.

  • Correction: Carefully perform manual phase correction and baseline correction across the entire spectrum, especially around the integrated signals.

  • Integration:

    • Integrate the well-resolved singlet corresponding to the Methylphenylsilanediol methyl (CH₃) protons (expected ~0.3-0.5 ppm).[15][16] Let this integral be I_analyte.

    • Integrate the singlet from the Dimethyl Sulfone methyl (CH₃) protons (~3.1 ppm). Let this integral be I_IS.

  • Purity Calculation: The absolute mass purity (Purity_analyte) is calculated using the following formula, which is recognized by pharmacopeias and metrology institutes.[3][17]

    Purity_analyte (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte: Number of protons for the integrated analyte signal (for CH₃, N_analyte = 3).

    • N_IS: Number of protons for the integrated IS signal (for DMSO₂, N_IS = 6).

    • MW_analyte, MW_IS: Molar masses of the analyte and IS.

    • m_analyte, m_IS: Masses of the analyte and IS.

    • Purity_IS: Certified purity of the internal standard (e.g., 99.9% or 0.999).

Data Presentation and Expected Results

The results of the qNMR analysis should be presented clearly, demonstrating the method's precision.

Table 2: Hypothetical qNMR Purity Analysis of Methylphenylsilanediol

Preparationm_analyte (mg)m_IS (mg)I_analyte (CH₃)I_IS (CH₃)Calculated Purity (% w/w)
112.559.821.001.1699.1
212.619.881.001.1799.3
312.499.791.001.1699.2
Average ----99.2
% RSD ----0.10%

Assumes Purity_IS = 99.9%

The low relative standard deviation (RSD) across multiple preparations validates the method's high precision.[4] The final purity value is reported with an associated uncertainty budget, considering contributions from weighing, standard purity, and signal integration.[2][18]

Conclusion

Quantitative NMR spectroscopy stands as a powerful, precise, and direct method for determining the absolute purity of compounds like Methylphenylsilanediol.[19] Its foundation on the direct proportionality between signal intensity and molar concentration elevates it beyond a comparative technique to a primary analytical method.[7] By carefully selecting experimental parameters, particularly the relaxation delay, and using a certified internal standard, qNMR provides a robust, self-validating system that delivers not just a number, but a comprehensive purity assessment grounded in fundamental physical principles. This makes it an indispensable tool for researchers, scientists, and drug development professionals who require the highest level of analytical confidence.

References

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Validation

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial Methylphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and high-stakes chemical research, the consistency of starting materials is not merely a matter of quality co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and high-stakes chemical research, the consistency of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable results. Methylphenylsilanediol, a key building block in various synthetic pathways, is no exception. Its purity and impurity profile can significantly impact reaction kinetics, yield, and the safety of the final product. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial Methylphenylsilanediol, empowering researchers to qualify their reagents with confidence.

The Critical Need for Vigilance: Why Lot-to-Lot Variability Matters

Reagent lot-to-lot variation is a recognized challenge in ensuring the consistency of laboratory results over time.[1][2][3] This variability can stem from subtle differences in the manufacturing process, raw material sourcing, or storage and transportation conditions.[3] For a compound like Methylphenylsilanediol, these variations can manifest as differences in:

  • Purity: The absolute percentage of the desired compound.

  • Impurity Profile: The presence and concentration of residual starting materials, by-products, or degradation products.

  • Physical Properties: Such as moisture content, which can affect reactivity.

Undetected variability can lead to failed experiments, out-of-specification results in manufacturing, and, in the context of drug development, potential safety concerns. Therefore, a robust analytical assessment of each new lot is a critical component of good laboratory practice.

Unveiling the Invisible: Potential Impurities in Methylphenylsilanediol

The primary route to synthesizing Methylphenylsilanediol involves the hydrolysis of dichloromethylphenylsilane.[4] This process, while effective, can introduce several potential impurities that may persist in the final product:

  • Unreacted Starting Material: Dichloromethylphenylsilane.

  • Incomplete Hydrolysis Products: Such as chloromethylphenylsilanol.

  • Condensation Products (Oligomers): The self-condensation of Methylphenylsilanediol can lead to the formation of various linear and cyclic siloxane oligomers.[5][6][7][8]

  • Residual Solvents and Reagents: From the synthesis and purification process.

The presence and relative abundance of these impurities can significantly alter the reactivity and performance of the Methylphenylsilanediol in subsequent applications.

A Multi-Pronged Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a reagent's quality. A combination of chromatographic and spectroscopic methods is essential for a thorough assessment of Methylphenylsilanediol.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[9][10] For silanols, which can be prone to self-condensation at high temperatures, derivatization is often employed to increase their volatility and thermal stability. However, direct analysis is also possible under carefully optimized conditions.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of Methylphenylsilanediol prep2 Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Acetonitrile) prep1->prep2 prep3 Optional: Derivatize with a silylating agent (e.g., BSTFA) prep2->prep3 analysis1 Inject 1 µL into the GC-MS system prep3->analysis1 Inject sample analysis2 Separate components on a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) analysis1->analysis2 analysis3 Detect and identify impurities using the mass spectrometer analysis2->analysis3 data1 Integrate peaks and calculate relative peak areas analysis3->data1 Acquire data data2 Identify impurities by comparing mass spectra to libraries (e.g., NIST) data1->data2 data3 Quantify known impurities using calibration standards if available data2->data3

Caption: Workflow for GC-MS analysis of Methylphenylsilanediol.

Illustrative GC-MS Data Comparison

LotPurity (by area %)Dichloromethylphenylsilane (%)Cyclic Siloxane Dimer (%)Cyclic Siloxane Trimer (%)
A 99.20.150.450.20
B 98.50.250.800.45
C 99.5< 0.050.300.15

This table illustrates how GC-MS can reveal significant differences in the impurity profiles of different lots, even when the overall purity appears high.

High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities and Oligomers

HPLC is a powerful technique for separating non-volatile impurities and oligomeric species that are not amenable to GC analysis.[11][12][13][14][15] Reversed-phase HPLC is a common mode for the analysis of organosilicon compounds.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare a stock solution of Methylphenylsilanediol (e.g., 1 mg/mL) in mobile phase prep2 Filter the solution through a 0.45 µm syringe filter prep1->prep2 analysis1 Inject 10-20 µL onto a C18 column prep2->analysis1 Inject sample analysis2 Elute with a gradient of water and acetonitrile/methanol analysis1->analysis2 analysis3 Detect peaks using a UV detector (e.g., 254 nm) or an Evaporative Light Scattering Detector (ELSD) analysis2->analysis3 data1 Integrate peaks and determine relative purity analysis3->data1 Acquire data data2 Compare chromatograms of different lots to identify variations in the oligomer distribution data1->data2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Calculation prep1 Accurately weigh the Methylphenylsilanediol sample and a certified internal standard (e.g., maleic anhydride) into a vial prep2 Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer an aliquot to an NMR tube prep2->prep3 analysis1 Acquire a 1H NMR spectrum using quantitative parameters (e.g., long relaxation delay) prep3->analysis1 Acquire spectrum data1 Process the spectrum (phasing, baseline correction) analysis1->data1 Process data data2 Integrate the signals for the analyte and the internal standard data1->data2 data3 Calculate the purity using the qNMR equation data2->data3

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Characterization of Methylphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Standardized Characterization Methylphenylsilanediol (MPSD), a key organosilicon compound, finds increasing application in phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Standardized Characterization

Methylphenylsilanediol (MPSD), a key organosilicon compound, finds increasing application in pharmaceutical and material sciences, often as a precursor or intermediate in the synthesis of more complex molecules.[1][2] Its unique properties, stemming from the presence of both a methyl and a phenyl group attached to a silicon atom with two hydroxyl groups, make its precise characterization critical for ensuring product quality, safety, and efficacy in drug development and other high-stakes applications.[3][4]

Discrepancies in the characterization data of MPSD across different laboratories can lead to significant challenges, including batch-to-batch variability, inconsistent product performance, and delays in regulatory approvals. This guide, therefore, presents a framework for an inter-laboratory comparison of MPSD characterization data. It is designed not just to present established methods, but to delve into the scientific rationale behind their selection and to provide a robust protocol for a self-validating system of analysis. The goal is to empower researchers and quality control professionals to achieve greater consistency and confidence in their analytical results.

The Analytical Challenge: Understanding Methylphenylsilanediol's Nuances

Methylphenylsilanediol's propensity for self-condensation to form siloxanes presents a primary analytical challenge.[5] This reactivity necessitates careful sample handling and the use of analytical techniques that can distinguish the monomeric diol from its oligomeric impurities. Furthermore, its limited UV chromophore makes detection by some common analytical techniques, like UV-based HPLC, challenging without derivatization.[6]

This guide will focus on a multi-technique approach to provide a comprehensive and orthogonal characterization of MPSD, mitigating the limitations of any single method.

A Proposed Inter-Laboratory Comparison Workflow

To establish a baseline for consistent MPSD characterization, a structured inter-laboratory comparison is proposed. This involves distributing a homogenous batch of MPSD from a single, well-characterized source to participating laboratories. Each laboratory would then perform a series of prescribed analytical tests using standardized protocols.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Centralized Synthesis & Homogenization of MPSD Batch B Characterization by Coordinating Laboratory A->B C Distribution of Blinded Samples & Reference Standards B->C D Spectroscopic Analysis (NMR, FT-IR) C->D To Participating Laboratories E Chromatographic Analysis (HPLC-RI/ELSD, GC-MS) C->E To Participating Laboratories F Thermal Analysis (DSC, TGA) C->F To Participating Laboratories G Structural Analysis (X-ray Crystallography) C->G To Participating Laboratories H Centralized Data Collection D->H Submission of Results E->H Submission of Results F->H Submission of Results G->H Submission of Results I Statistical Analysis (z-scores, precision) H->I J Identification of Discrepancies & Methodological Review I->J K Issuance of Comparison Report & Best Practice Recommendations J->K

Caption: Proposed workflow for an inter-laboratory comparison of Methylphenylsilanediol characterization.

Core Analytical Techniques and Protocols

The following sections detail the recommended analytical techniques and provide standardized protocols to be used in the inter-laboratory comparison. The choice of these methods is based on their ability to provide complementary information on the identity, purity, and solid-state properties of MPSD.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of MPSD. ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the methyl, phenyl, and hydroxyl groups. ²⁹Si NMR can be used to identify the silicon environment and detect the presence of siloxane impurities.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 10-20 mg of the MPSD sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the hydroxyl protons with residual water.

    • ¹H NMR Acquisition:

      • Spectrometer Frequency: ≥ 400 MHz

      • Pulse Sequence: Standard single pulse

      • Number of Scans: 16-32

      • Relaxation Delay: 5 seconds

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR Acquisition:

      • Spectrometer Frequency: ≥ 100 MHz

      • Pulse Sequence: Proton-decoupled single pulse with NOE

      • Number of Scans: 1024-4096

      • Relaxation Delay: 2 seconds

      • Spectral Width: -10 to 220 ppm

    • ²⁹Si NMR Acquisition:

      • Spectrometer Frequency: ≥ 79 MHz

      • Pulse Sequence: Inverse-gated proton decoupling

      • Number of Scans: ≥ 2048

      • Relaxation Delay: 20 seconds

      • Spectral Width: -100 to 100 ppm

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR spectroscopy provides information about the functional groups present in the MPSD molecule. Characteristic absorption bands for O-H, Si-O, C-H, and phenyl group vibrations can be used for identification.

  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of MPSD with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32

    • Data Analysis: Identify and report the wavenumbers of the major absorption bands.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD)

  • Rationale: Due to the lack of a strong UV chromophore, RI or ELSD is necessary for the detection of MPSD.[7] This method is crucial for assessing the purity of MPSD and quantifying any non-volatile impurities, particularly siloxane oligomers.

  • Experimental Protocol:

    • Instrumentation: HPLC system with a pump, autosampler, column oven, and an RI or ELSD detector.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point, although hydrophilic interaction liquid chromatography (HILIC) could also be explored.[8]

      • Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile or methanol.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30-40 °C

      • Injection Volume: 10-20 µL

    • Sample Preparation: Dissolve a known concentration of MPSD (e.g., 1 mg/mL) in the initial mobile phase composition.

    • Data Analysis: Report the retention time and peak area of the MPSD peak and any impurity peaks. Calculate the purity based on the relative peak areas.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Derivatization of MPSD to a more volatile silyl ether may be necessary to improve its chromatographic behavior. This method is particularly useful for identifying and quantifying volatile impurities.[9]

  • Experimental Protocol:

    • Derivatization (if necessary): React MPSD with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Chromatographic Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A suitable temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C).

      • Injection Mode: Split or splitless.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: m/z 40-500

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library. Report retention times and relative peak areas.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

  • Rationale: DSC is used to determine the melting point and heat of fusion of MPSD, which are important indicators of purity and crystalline form. It can also reveal the presence of multiple polymorphs.

  • Experimental Protocol:

    • Instrumentation: A calibrated DSC instrument.

    • Sample Preparation: Accurately weigh 3-5 mg of MPSD into an aluminum pan and hermetically seal it.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: Determine the onset temperature, peak maximum, and enthalpy of any thermal events.

3.3.2. Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of MPSD and identify decomposition temperatures.[10]

  • Experimental Protocol:

    • Instrumentation: A calibrated TGA instrument.

    • Sample Preparation: Accurately weigh 5-10 mg of MPSD into a ceramic or platinum pan.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: Report the temperatures at which significant mass loss occurs and the percentage of mass lost at each step.

Structural Analysis

3.4.1. X-ray Crystallography

  • Rationale: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of MPSD, including bond lengths, bond angles, and intermolecular interactions.[11][12][13] This is the gold standard for structural confirmation. Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and identify the polymorphic form of a bulk sample.

  • Experimental Protocol (Single Crystal):

    • Crystal Growth: Grow single crystals of MPSD suitable for X-ray diffraction, which can be a rate-limiting step.[11]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods or other techniques and refine the atomic positions and thermal parameters.[12]

    • Data Analysis: Report the crystallographic data, including unit cell parameters, space group, and key structural features.

Data Comparison and Interpretation

The data from all participating laboratories should be compiled and analyzed statistically. Key metrics for comparison include:

  • Mean and Standard Deviation: For all quantitative results (e.g., melting point, retention time, purity).

  • Z-scores: To assess the performance of each laboratory relative to the consensus value.[14][15]

  • Precision: To evaluate the repeatability and reproducibility of the methods.[16]

Any significant discrepancies in the data should be investigated to identify potential sources of error, such as differences in instrumentation, calibration, or operator technique.

Data Presentation

Table 1: Hypothetical Inter-Laboratory Comparison of MPSD Melting Point (°C) by DSC

LaboratoryResult 1Result 2Result 3MeanStd. Dev.z-score
Lab A85.285.485.385.30.10-0.5
Lab B86.185.986.086.00.101.5
Lab C85.585.685.585.50.060.0
Lab D84.985.185.085.00.10-1.5
Consensus 85.5 0.4

Table 2: Hypothetical Inter-Laboratory Comparison of MPSD Purity (%) by HPLC-RI

LaboratoryResult 1Result 2Result 3MeanStd. Dev.z-score
Lab A99.599.699.599.50.06-0.8
Lab B99.899.799.899.80.061.2
Lab C99.699.799.699.60.060.2
Lab D99.499.399.499.40.06-1.8
Consensus 99.6 0.17

Conclusion: Towards a Harmonized Approach

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Methylphenylsilanediol characterization data. By adopting a multi-technique approach with standardized protocols, laboratories can work towards a harmonized understanding of this important compound. The insights gained from such a comparison will not only improve the consistency and reliability of analytical data but also contribute to the overall quality and safety of the products in which MPSD is used. The ultimate goal is to establish a set of best practices for MPSD characterization that can be adopted across the scientific community.

References

  • Menzel, R., et al. (2023). Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies. International Journal of Pharmaceutics, 647, 123441. [Link]

  • PubChem. (n.d.). Methylphenylsilanediol. National Center for Biotechnology Information. [Link]

  • United Nations Environment Programme. (n.d.). Analytical Methods. [Link]

  • Menzel, R., et al. (2023). Dimethylsilandiol From Silicone Elastomers: Analysis, Release From Biopharmaceutical Process Equipment, and Clearance Studies. ResearchGate. [Link]

  • Rowe, R. C. (2009). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. [Link]

  • Sieburth, S. M., et al. (1998). Structural Analysis of Silanediols as Transition-State-Analogue Inhibitors of the Benchmark Metalloprotease Thermolysin. PubMed, 41(10), 2073-2079. [Link]

  • Wlodawer, A., et al. (2001). x Ray crystallography. PubMed Central. [Link]

  • European Commission. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. [Link]

  • CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]

  • European Commission. (2013). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository. [Link]

  • Esteruelas, M. A., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. PubMed Central. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). Quantum chemical study of silanediols as metal binding groups for metalloprotease inhibitors. [Link]

  • Osis, S. L., et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research, 48(5), 196-207. [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part IV: Quality Control. LCGC International, 28(6), 336-345. [Link]

  • Schmidt, K., et al. (1995). nmr and ir spectroscopic examination of the hydrolytic stability of organic ligands in metal. Journal of Sol-Gel Science and Technology, 4(1), 19-27. [Link]

  • Kumar, N., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PubMed Central. [Link]

  • Esteruelas, M. A., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 62(7), 3045–3056. [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • YouTube. (2021). Understanding x-ray crystallography structures. [Link]

  • CAS. (n.d.). Methylphenylsilanediol homopolymer. CAS Common Chemistry. [Link]

  • Wathoni, N., et al. (2023). Quality by Design and In Silico Approach in SNEDDS Development: A Comprehensive Formulation Framework. PubMed Central. [Link]

  • Zeng, J., et al. (2020). Synthesis and chromatographic evaluation of a new stationary phase based on mild thiol-Michael addition reaction. Journal of Chromatography A, 1618, 460807. [Link]

  • Agilent. (n.d.). Macromolecular Analysis Techniques, Agilent Analytical Services. [Link]

  • Sci-Hub. (n.d.). Examination of the properties of different 20% phenyl‐substituted polymethylsiloxane stationary phases for capillary chromatography. [Link]

  • ResearchGate. (n.d.). Thermal curing behavior of phenol formaldehyde resin-impregnated paper evaluated using DSC and dielectric analysis. [Link]

  • MDPI. (2022). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. [Link]

  • MDPI. (2024). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. [Link]

  • ResearchGate. (n.d.). Thermal analysis of the polymerization of phenol formaldehyde resins. [Link]

  • Sci-Hub. (n.d.). Rapid and simultaneous determination of polychlorinated biphenyls and their main metabolites (hydroxylated and methyl sulfonyl) by gas chromatography coupled to mass spectrometry: Comparison of different ionisation modes. [Link]

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Safety & Regulatory Compliance

Safety

Part 1: Core Directive - Hazard Characterization and the Precautionary Principle

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. The disposal of any chemical, incl...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. The disposal of any chemical, including a seemingly straightforward compound like methylphenylsilanediol, is a critical final step that demands the same rigor as the experimental protocol itself. This guide is structured to provide a comprehensive, step-by-step framework for the proper disposal of methylphenylsilanediol, grounded in the principles of chemical safety, regulatory adherence, and environmental stewardship.

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. The primary source for this information is always the manufacturer's Safety Data Sheet (SDS).

For Methylphenylsilanediol (CAS No. 3959-13-5), a review of available safety data reveals a critical challenge: the absence of comprehensive hazard classification under the Globally Harmonized System (GHS).[1] While it is not currently classified as an environmental hazard for transport, crucial data points regarding pictograms, signal words, and specific hazard statements are often listed as "no data available".[1]

This data gap necessitates the adoption of the precautionary principle . In the context of chemical waste management, this means that if a substance's hazards are not fully characterized, it must be handled and disposed of as if it were hazardous to ensure the highest level of safety and compliance.

Table 1: Profile of Methylphenylsilanediol (CAS: 3959-13-5)

PropertyValue/InformationSource
Chemical Name Methylphenylsilanediol[2]
Synonyms Dihydroxy-methyl-phenylsilane[1]
CAS Number 3959-13-5[1][2]
Molecular Formula C₇H₁₀O₂Si[1]
GHS Hazard Classification No data available[1]
Environmental Hazards Not classified as hazardous for transport (ADR/RID, IMDG, IATA)[1]

The logical and compliant pathway forward is to manage all methylphenylsilanediol waste—including pure, unused product, contaminated labware, and solutions—as a regulated stream of chemical waste.

Part 2: Procedural Guide - From Generation to Collection

This section outlines the operational steps for safely accumulating and storing methylphenylsilanediol waste prior to its final disposal. This process is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Designate a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5] This must be under the control of the laboratory personnel generating the waste.

  • Action: Designate a specific, secondary container (such as a chemical-resistant tray or bin) in a fume hood or a designated cabinet as the SAA for methylphenylsilanediol waste. This physically segregates it from other chemicals and contains potential spills.

Step 2: Select an Appropriate Waste Container

Container integrity is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents, free from damage, and securely sealed.[3]

  • Action: Choose a clean, leak-proof container with a screw-top cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. A secure closure is essential to prevent the release of vapors and to avoid spills.

Step 3: Correctly Label the Waste Container

Proper labeling is a cornerstone of RCRA compliance. The moment the first drop of waste enters the container, it must be labeled.

  • Action: Affix a "Hazardous Waste" label to the container.[5] The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "Methylphenylsilanediol" . Avoid abbreviations or formulas.

    • An indication of the hazards. Since specific GHS data is lacking, it is best practice to list potential hazards based on the chemical class, such as "Irritant" and "Handle with Care".

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is a legal requirement for tracking hazardous waste from generation to disposal.

Step 4: Waste Accumulation and Segregation
  • Action (Solid Waste): Collect solid methylphenylsilanediol powder or residue in the labeled container. If collecting contaminated items (e.g., weigh boats, gloves, wipes), ensure they are placed in a sealed, compatible container and tagged as hazardous waste.[6]

  • Action (Liquid Waste): If methylphenylsilanediol is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a designated liquid waste container, ensuring the solvent is also listed on the label.

  • Segregation is Key: Never mix different waste streams. Methylphenylsilanediol waste should be kept separate from acids, bases, oxidizers, and highly reactive chemicals.[3]

  • Causality: Silanediols are part of the broader organosilicon family. While not as reactive as chlorosilanes or silyl hydrides, which can react violently with water or alcohols, segregation prevents unforeseen reactions and ensures the waste can be processed safely by the disposal facility.[7]

Part 3: The Disposal Workflow

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[3] The following workflow diagram illustrates the decision-making and operational process.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management gen Waste Generation (Methylphenylsilanediol) sds 1. Characterize Waste: Consult SDS gen->sds assess 2. Assess Hazards: Data is incomplete sds->assess precaution 3. Apply Precautionary Principle: Treat as Hazardous Waste assess->precaution No clear GHS classification [6] accumulate 4. Accumulate in a Labeled, Compatible Container precaution->accumulate store 5. Store in a Designated Satellite Accumulation Area (SAA) accumulate->store Keep container sealed transfer 6. Transfer to Central Accumulation Area (CAA) store->transfer When container is full or per facility schedule [2, 7] pickup 7. Arrange Pickup by Licensed Waste Contractor transfer->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphenylsilanediol
Reactant of Route 2
Methylphenylsilanediol
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